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  • Product: Isosulfamethoxazole
  • CAS: 17103-52-5

Core Science & Biosynthesis

Foundational

Isosulfamethoxazole chemical structure and properties

An In-Depth Technical Guide to Isosulfamethoxazole: Structure, Properties, and Analysis Introduction Isosulfamethoxazole, an isomer of the widely recognized sulfonamide antibiotic sulfamethoxazole, serves as a crucial re...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isosulfamethoxazole: Structure, Properties, and Analysis

Introduction

Isosulfamethoxazole, an isomer of the widely recognized sulfonamide antibiotic sulfamethoxazole, serves as a crucial reference standard and impurity in the pharmaceutical industry.[1][2] While not typically used as a therapeutic agent itself, its presence and properties are of significant interest to researchers, scientists, and drug development professionals for the quality control and analysis of sulfamethoxazole-containing formulations. This guide provides a comprehensive technical overview of isosulfamethoxazole, delving into its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies.

Chemical Identity and Structure

Isosulfamethoxazole is systematically known as 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide.[2][3] It is an isomer of sulfamethoxazole, where the sulfanilamido group is attached to the 5-position of the 3-methylisoxazole ring, in contrast to sulfamethoxazole's attachment at the 3-position.[3][4]

Key Identifiers:

  • CAS Number: 17103-52-5[1][2][3]

  • Molecular Formula: C₁₀H₁₁N₃O₃S[1][3]

  • Molecular Weight: 253.28 g/mol [1][3]

  • IUPAC Name: 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide[3]

  • Synonyms: 5-Sulfanilamido-3-methylisoxazole, Sulfamethoxazole Impurity F[3]

Molecular Structure

The molecular structure of isosulfamethoxazole consists of a sulfanilamide core linked to a 3-methylisoxazole ring. The key distinction from its isomer, sulfamethoxazole, is the point of attachment on the isoxazole ring.

Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Normal Pathway Bacterial_Growth Bacterial Growth Inhibition Isosulfamethoxazole Isosulfamethoxazole Isosulfamethoxazole->DHPS Competitive Inhibition Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid & Protein Synthesis Tetrahydrofolic_Acid->Nucleic_Acids

Caption: Isosulfamethoxazole's proposed mechanism of action.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of isosulfamethoxazole is not extensively studied as it is not a primary therapeutic agent. However, based on its structural similarity to sulfamethoxazole, it is expected to undergo similar metabolic pathways. The primary routes of metabolism for sulfamethoxazole are N4-acetylation and oxidation, as well as N1-glucuronidation. [5]

  • Absorption: Following oral administration, sulfamethoxazole is rapidly and completely absorbed. [5]* Distribution: Sulfamethoxazole exhibits a protein binding of approximately 67.2%. [5]This binding can be altered by metabolism; for instance, N4-acetylation increases protein binding to 88%, while oxidation at the 5-position decreases it to 40%. [5]* Metabolism: The major metabolite of sulfamethoxazole is N4-acetylsulfamethoxazole. [5]Other metabolites include hydroxylated derivatives. [5]* Excretion: A significant portion of the dose is excreted in the urine as metabolites, with the N4-acetylated form being the most abundant. [5]

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of isosulfamethoxazole, particularly in the context of quality control for sulfamethoxazole drug products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of sulfonamides. [6]A typical reversed-phase HPLC (RP-HPLC) method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). [7]Detection is commonly performed using a UV detector.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the determination of isosulfamethoxazole. [8][9]The method is based on the principle that the drug absorbs light in the UV-visible range. [10] Experimental Protocol: UV-Visible Spectrophotometric Determination

This protocol is based on the diazotization and coupling reaction of the primary aromatic amine group of isosulfamethoxazole.

1. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of pure isosulfamethoxazole and dissolve it in 10 mL of methanol.
  • Transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water to obtain a concentration of 100 µg/mL. [11] 2. Preparation of Reagents:
  • Sodium Nitrite (0.002% w/v): Dissolve 2 mg of NaNO₂ in 100 mL of distilled water. [11] * Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl. [11] * Coupling Agent (e.g., 0.01% 3,5-Dimethylphenol): Dissolve 10 mg of the coupling agent in 100 mL of an appropriate solvent.
  • Sodium Hydroxide (1 M): Dissolve 4 g of NaOH in 100 mL of distilled water. [11] 3. Procedure:
  • Pipette a series of aliquots of the standard stock solution into separate volumetric flasks.
  • Cool the flasks in an ice bath.
  • Add 0.5 mL of 1 M HCl and 0.5 mL of 0.002% sodium nitrite solution to each flask and mix well. [11]Allow the reaction to proceed for a few minutes.
  • Add 1.7 mL of the 0.01% coupling agent solution, followed by 0.5 mL of 1 M NaOH to make the solution alkaline. [11] * Dilute to the final volume with distilled water and mix thoroughly.
  • Measure the absorbance of the resulting colored azo dye at its maximum wavelength (λmax) against a reagent blank. [12][13]For sulfamethoxazole, λmax values around 402 nm and 498 nm have been reported with different coupling agents. [11][13] 4. Calibration Curve and Quantification:
  • Plot a calibration curve of absorbance versus concentration.
  • The concentration of isosulfamethoxazole in an unknown sample can be determined from this curve. The method should demonstrate good linearity, with a high correlation coefficient (r² > 0.99). [13][14]

Conclusion

Isosulfamethoxazole, while not a frontline therapeutic, holds significant importance in the pharmaceutical sciences as a key impurity and reference standard for sulfamethoxazole. A thorough understanding of its chemical structure, physicochemical properties, and analytical behavior is paramount for ensuring the quality, safety, and efficacy of sulfamethoxazole-containing medications. The methodologies outlined in this guide provide a framework for researchers and quality control professionals to accurately identify and quantify this important compound.

References

  • ISOSULFAMETHOXAZOLE - gsrs. (n.d.).
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  • UV spectroscopy for sulfamethoxazole and its derivatives | Download Table - ResearchGate. (n.d.).
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  • Development of an HPLC method to analyze four veterinary antibiotics in soils and aqueous media and validation through fate studies - PubMed. (n.d.).
  • Sulfamethoxazole Sodium | C10H10N3NaO3S | CID 15899900 - PubChem. (n.d.). National Institutes of Health.
  • View of Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension - UMT Journals. (n.d.).
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  • Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem. (n.d.). National Institutes of Health.
  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method - ResearchGate. (2023, October 27).
  • Pharmacokinetics, metabolism and renal excretion of sulfatroxazole and its 5-hydroxy- and N4-acetyl-metabolites in man - PubMed. (n.d.).
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  • Ultraviolet spectroscopy and its pharmaceutical applications- a brief review - SciSpace. (n.d.).
  • Why Is UV Spectroscopy Used In Pharmaceutical Analysis? - Chemistry For Everyone. (2025, February 7). YouTube.

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Exploratory

A Technical Guide to the Laboratory-Scale Synthesis of Isosulfamethoxazole for Research Applications

Abstract This document provides an in-depth technical guide for the laboratory-scale synthesis of Isosulfamethoxazole (4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide). Isosulfamethoxazole is a key isomer of the w...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for the laboratory-scale synthesis of Isosulfamethoxazole (4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide). Isosulfamethoxazole is a key isomer of the widely used sulfonamide antibiotic, Sulfamethoxazole, and serves as an essential reference standard for impurity profiling and analytical method development in pharmaceutical research.[1] The synthetic strategy detailed herein is a convergent approach, hinging on the synthesis of two critical precursors: N-acetylsulfanilyl chloride (ASC) and 5-amino-3-methylisoxazole. The core of the synthesis involves a robust sulfonamide bond formation, followed by a deprotection step to yield the final active pharmaceutical ingredient (API) isomer. This guide emphasizes the chemical rationale behind procedural steps, provides detailed, self-validating protocols, and offers insights into the characterization and purification of the target molecule, ensuring researchers can confidently and safely replicate this synthesis for their own applications.

Introduction: The Strategic Importance of Isomer Synthesis

In drug development and manufacturing, the control and characterization of impurities are paramount. Isosulfamethoxazole is a known process impurity and isomer of Sulfamethoxazole.[1] Therefore, having access to a pure, well-characterized standard of Isosulfamethoxazole is not merely an academic exercise; it is a regulatory and quality control necessity. The synthetic route presented is designed for reliability and scalability within a typical research laboratory setting. It proceeds in two distinct phases: the preparation of the requisite precursors, followed by their coupling and final modification.

Phase 1: Preparation of Key Synthetic Precursors

The success of this synthesis is predicated on the quality of its starting materials. This section details the preparation of the electrophilic sulfonyl chloride component and discusses the procurement of the nucleophilic isoxazole amine.

Synthesis of N-Acetylsulfanilyl Chloride (ASC)

The synthesis of ASC from acetanilide is a classic and effective method.[2] The core of this process is the electrophilic aromatic substitution (chlorosulfonation) of acetanilide. The initial acetylation of aniline to acetanilide is a critical protective step. This strategy deactivates the highly reactive amino group by converting it into a less nucleophilic amide, thereby preventing side reactions and directing the bulky chlorosulfonyl group primarily to the para position due to steric hindrance.

Experimental Protocol: Chlorosulfonation of Acetanilide

  • Setup: In a well-ventilated fume hood, equip a 500 mL round-bottomed flask with a mechanical stirrer and a dropping funnel. The flask should be placed in a cooling bath (ice-water).

  • Reagent Addition: Carefully charge the flask with chlorosulfonic acid (2.5 moles).[3] Begin stirring and cool the acid to approximately 12-15°C.

  • Acetanilide Addition: Gradually add dry acetanilide (0.5 moles) in portions, ensuring the reaction temperature does not exceed 15-20°C.[2][3] The addition should take approximately 15-20 minutes.

  • Reaction: Once the addition is complete, remove the cooling bath and heat the mixture to 60-70°C for two hours to drive the reaction to completion.[3][4] The evolution of hydrogen chloride gas should cease, indicating the reaction is complete.[3]

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring. This step is highly exothermic and should be performed cautiously in a fume hood.

  • Isolation: The crude N-acetylsulfanilyl chloride precipitates as a white solid.[4] Collect the solid by suction filtration and wash it thoroughly with cold water until the filtrate is neutral to Congo Red paper.[5] The crude product can be used directly in the next step or purified by recrystallization from chloroform for higher purity applications.[4]

ParameterValueSource
Acetanilide0.5 mol[3]
Chlorosulfonic Acid2.5 mol[3]
Reaction Temperature60-70°C[4]
Reaction Time2 hours[4]
Expected Yield (Crude)77-81%[3]
The Nucleophile: 5-Amino-3-methylisoxazole

The second precursor, 5-amino-3-methylisoxazole, provides the heterocyclic core of the target molecule. While the synthesis of the related isomer, 3-amino-5-methylisoxazole, is well-documented and typically involves the cyclization of acetyl acetonitrile with hydroxylamine under basic conditions[6], the direct synthesis of 5-amino-3-methylisoxazole can be complex. For research purposes, where expediency and purity are critical, it is often more practical to source this reagent from a commercial supplier. This approach ensures a high-quality, well-characterized starting material, eliminating the need for extensive synthesis and purification of this precursor. The general principle of isoxazole synthesis often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[7]

Phase 2: Convergent Synthesis of Isosulfamethoxazole

With both precursors in hand, the convergent phase involves the formation of the sulfonamide bond, followed by the removal of the acetyl protecting group to unmask the final primary amine.

Sulfonamide Bond Formation

This step is a nucleophilic acyl substitution, where the amino group of 5-amino-3-methylisoxazole attacks the electrophilic sulfur atom of N-acetylsulfanilyl chloride, displacing the chloride leaving group.[8][9] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves as both a solvent and an acid scavenger to neutralize the HCl generated during the reaction.

Experimental Protocol: Coupling Reaction

  • Setup: In a dry flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5-amino-3-methylisoxazole (1.0 eq) in anhydrous pyridine at 0°C.

  • Reagent Addition: To this solution, add N-acetylsulfanilyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the N-acetylated intermediate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate can be carried forward without further purification.

Deprotection via Hydrolysis

The final step is the hydrolysis of the N-acetyl group to yield Isosulfamethoxazole. This is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is common and effective.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Setup: Suspend the crude N-acetylated intermediate in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it by the slow addition of an aqueous sodium hydroxide solution until the pH is approximately 7.

  • Purification: The precipitated crude Isosulfamethoxazole is collected by filtration. For research-grade material, recrystallization from an appropriate solvent system (e.g., ethanol/water) is required to achieve high purity.

ParameterValueRationale
Coupling Reaction
Base/SolventPyridineActs as a solvent and acid scavenger.[9]
Temperature0°C to RTControls reactivity and minimizes side reactions.
Deprotection
ReagentHCl / EthanolStandard conditions for amide hydrolysis.
Work-upNeutralizationPrecipitates the free amine product.

Integrated Synthesis Workflow and Characterization

A robust synthesis is not complete without a clear workflow and rigorous analytical validation of the final product.

Overall Synthesis Pathway

The diagram below illustrates the complete synthetic workflow, from commercially available starting materials to the final product, Isosulfamethoxazole.

G cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 cluster_2 Core Synthesis Acetanilide Acetanilide ASC N-Acetylsulfanilyl Chloride (ASC) Acetanilide->ASC Chlorosulfonation [Ref: 17, 19] ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->ASC Intermediate N-Acetyl-Isosulfamethoxazole ASC->Intermediate Coupling (Pyridine) [Ref: 5, 11] Amine 5-Amino-3-methylisoxazole (Commercial) Amine->Intermediate FinalProduct Isosulfamethoxazole Intermediate->FinalProduct Acid Hydrolysis (Deprotection)

Caption: Convergent synthesis pathway for Isosulfamethoxazole.

Purification and Final Characterization

Achieving high purity is critical for a research standard. The final purification step, recrystallization, is essential for removing any residual starting materials or by-products. The identity and purity of the synthesized Isosulfamethoxazole must be unequivocally confirmed through a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the correct isomeric arrangement of the isoxazole ring and the substitution pattern on the benzene ring.

  • Mass Spectrometry (MS): To verify the molecular weight (Exact Mass: 253.05211239).[1]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the primary amine (N-H stretching), the sulfonamide (S=O stretching), and the aromatic rings.

  • Melting Point Analysis: To assess purity against a known standard.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, typically aiming for >98% for use as a reference standard.

By following this comprehensive guide, researchers can confidently synthesize and validate Isosulfamethoxazole, enabling more accurate and reliable analytical studies in the field of pharmaceutical development.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • LookChem. (n.d.). Isosulfamethoxazole. Retrieved from [Link]

  • Alosaimi, E. H., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Crystals, 12(3), 340.
  • CN106866466B. (2019). A method of synthesizing N-acetylsulfanilyl chloride by sulfonating agent of sulfur trioxide. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

  • CN107721941B. (2020). Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • An, G., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 9(24), 5059–5061.
  • Mączyński, M., et al. (2019).
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Taylor & Francis Online. (2022). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (3b). Retrieved from [Link]

  • YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N-acetylsulfanilyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Handling of N-Acetylsulfanilyl Chloride: A Guide for Industrial Users. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Mechanism of Action of Sulfamethoxazole and its Isomers

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the mechanism of action of sulfonamide antibiotics, with a primary focus on sulfameth...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of sulfonamide antibiotics, with a primary focus on sulfamethoxazole and a conceptual exploration of its structural isomers, herein referred to as isosulfamethoxazole. Sulfonamides represent the first class of synthetic antimicrobial agents and have remained a cornerstone of infectious disease treatment.[1][2] Their efficacy stems from the targeted inhibition of the bacterial folic acid synthesis pathway, a metabolic route essential for microbial proliferation but absent in humans.[3][4][5][6] This document delineates the molecular interactions at the core of this mechanism, details robust experimental protocols for its investigation, and discusses the prevalent mechanisms of bacterial resistance. By synthesizing foundational knowledge with actionable methodologies, this guide serves as an essential resource for professionals engaged in antimicrobial research and development.

Introduction: Sulfonamides and the Isomer Context

Sulfonamides are a class of synthetic drugs characterized by the presence of a sulfonamide functional group.[2] Their discovery was a watershed moment in medicine, providing the first effective chemotherapies against bacterial infections.[1] The archetypal mechanism for this class is the disruption of folate biosynthesis, which halts bacterial growth, a process known as bacteriostasis.[7][8][9]

The subject of this guide, "isosulfamethoxazole," is not a standard nomenclature for a clinically approved drug. It conceptually refers to a structural isomer of sulfamethoxazole, a widely used sulfonamide antibiotic. Sulfamethoxazole's chemical structure is 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide.[9] An isomer would possess the same molecular formula but a different arrangement of atoms. For the purpose of this guide, we will consider the established mechanism of sulfamethoxazole as the foundational model, which would be the presumed mechanism for its isomers, while acknowledging that subtle structural changes can influence potency and binding affinity.

The Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The antibacterial action of sulfamethoxazole and its isomers is a classic example of competitive antagonism.[10] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[7][8][9] This pathway is critical for producing tetrahydrofolate, a cofactor essential for the synthesis of nucleotides (purines and thymidine) and certain amino acids like methionine.[9][]

The Key Player: Dihydropteroate Synthase (DHPS)

The specific target of sulfonamides is Dihydropteroate Synthase (DHPS), an enzyme that catalyzes a key step in the folate pathway.[1][5] DHPS facilitates the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[6]

The Molecular Mimicry

Sulfamethoxazole's efficacy hinges on its structural similarity to PABA.[9][10] This resemblance allows it to bind to the active site of the DHPS enzyme, acting as a competitive inhibitor.[] By occupying the active site, it prevents PABA from binding, thereby blocking the synthesis of dihydrofolate and, consequently, halting bacterial DNA synthesis and replication.[9] This bacteriostatic action allows the host's immune system to eliminate the stalled bacterial population.[7]

For enhanced efficacy, sulfamethoxazole is often combined with trimethoprim, which inhibits a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR).[12] This sequential blockade produces a synergistic and often bactericidal effect.[2][12]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides 1-Carbon Transfer SMX Sulfamethoxazole (Isosulfamethoxazole) SMX->DHPS Competitive Inhibition TMP Trimethoprim TMP->DHFR Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Antibiotic Inhibition.

Experimental Protocols for Mechanism of Action Studies

To rigorously study the mechanism of action of isosulfamethoxazole, two primary experimental workflows are essential: determining its antibacterial potency and confirming its specific enzymatic target.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14] It is the fundamental metric for quantifying antibacterial activity. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most common approach.[13][15]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of isosulfamethoxazole in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Culture the bacterial strain of interest (e.g., E. coli ATCC 25922) on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours under aerobic conditions.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the target enzyme, DHPS. A common method is a coupled spectrophotometric assay where the product of the DHPS reaction is used by a second enzyme, leading to a measurable change in absorbance.[16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Mix: Prepare a solution containing recombinant DHPS, the coupling enzyme Dihydrofolate Reductase (DHFR), and the cofactor NADPH in an appropriate assay buffer (e.g., Tris-HCl with MgCl₂).

    • Substrate Mix: Prepare a solution containing the DHPS substrates, PABA and DHPP.

    • Inhibitor: Prepare serial dilutions of isosulfamethoxazole in DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add the inhibitor dilution (or DMSO for control).

    • Add the Enzyme Mix to all wells and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding the Substrate Mix.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) over time using a plate reader. The decrease in A₃₄₀ corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate produced by DHPS.

  • Data Analysis: Calculate the initial reaction velocity (rate of A₃₄₀ decrease) for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6][17]

DHPS_Assay_Workflow start Start prep Prepare Reagents: 1. Isosulfamethoxazole dilutions 2. Enzyme Mix (DHPS, DHFR, NADPH) 3. Substrate Mix (PABA, DHPP) start->prep plate Dispense Inhibitor/DMSO into 96-well plate prep->plate enzyme Add Enzyme Mix to wells Incubate briefly plate->enzyme substrate Initiate reaction by adding Substrate Mix enzyme->substrate read Monitor NADPH oxidation (Absorbance decrease at 340 nm) substrate->read analyze Calculate reaction rates Determine IC50 value read->analyze end End analyze->end

Caption: Experimental Workflow for DHPS Spectrophotometric Inhibition Assay.

Mechanisms of Resistance

The clinical utility of sulfonamides has been challenged by the evolution of bacterial resistance.[1][18] Understanding these mechanisms is crucial for the development of new inhibitors.

  • Target Modification: The most common mechanism is the acquisition of mutations in the chromosomal folP gene, which encodes DHPS.[19][20] These mutations alter the enzyme's active site, reducing its affinity for sulfonamides while largely maintaining its affinity for the natural substrate, PABA.[20]

  • Horizontal Gene Transfer: Many bacteria acquire resistance via plasmids that carry alternative sul genes (e.g., sul1, sul2).[1][19][21] These genes encode highly resistant variants of the DHPS enzyme that are not effectively inhibited by sulfonamides but still function to produce dihydrofolate.[21]

  • Metabolic Bypass: Some bacteria may develop alternative pathways to synthesize or uptake folate from the environment, bypassing the need for the DHPS-catalyzed step.

  • Increased PABA Production: Overproduction of the natural substrate, PABA, can outcompete the sulfonamide inhibitor at the enzyme's active site.[22]

Table 1: Summary of Sulfonamide Resistance Mechanisms

MechanismMolecular BasisConsequence
Target Modification Point mutations in the chromosomal folP gene.[19][20]Reduced binding affinity of sulfonamides to DHPS.
Horizontal Transfer Acquisition of plasmid-borne sul genes (sul1, sul2, sul3).[19][21]Production of a drug-resistant DHPS enzyme variant.
Increased Substrate Upregulation of the PABA biosynthesis pathway.[22]PABA outcompetes the sulfonamide for DHPS binding.
Efflux Pumps Active transport of the drug out of the bacterial cell.[22]Reduced intracellular concentration of the sulfonamide.

Conclusion and Future Directions

The mechanism of action of sulfamethoxazole and its isomers remains a textbook example of rational drug design based on antimetabolite principles. By competitively inhibiting the essential enzyme DHPS in the bacterial folate pathway, these compounds effectively halt microbial growth. While the emergence of resistance is a significant clinical challenge, the folate pathway continues to be an attractive target for antimicrobial drug discovery.[3][23]

Future research should focus on:

  • Structural Biology: Obtaining crystal structures of DHPS from various pathogens complexed with isosulfamethoxazole to understand the specific molecular interactions and guide the design of next-generation inhibitors.[24][25]

  • Overcoming Resistance: Designing novel sulfonamide derivatives or new chemical scaffolds that can effectively inhibit the drug-resistant Sul enzymes.[21]

  • Allosteric Inhibition: Exploring allosteric sites on the DHPS enzyme, which could provide new avenues for inhibition that are less susceptible to active-site mutations.[6][17]

By leveraging the detailed experimental protocols and foundational knowledge presented in this guide, researchers can continue to explore and exploit the bacterial folate synthesis pathway, contributing to the development of urgently needed antimicrobial therapies.

References

  • Bermingham, A. & Derrick, J. P. (2002). The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. Bioessays, 24(7), 637-48. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

  • Gosset, J. (n.d.). Bacterial folic acid biosynthesis pathway. [Link]

  • Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). [Link]

  • Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(15), 8713-8724. [Link]

  • Al-Badr, A. A. (2009). Large scale molecular dynamics simulation of native and mutant dihydropteroate synthase-sulphanilamide complexes suggests the molecular basis for dihydropteroate synthase drug resistance. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1141-1150. [Link]

  • Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (1995). Trimethoprim and sulfonamide resistance. Antimicrobial agents and chemotherapy, 39(2), 279–289. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson. [Link]

  • YouTube. (2023). Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug resistance updates, 3(3), 155–160. [Link]

  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. [Link]

  • ResearchGate. (n.d.). Summarized pathway of folic acid metabolism, including bacterial de novo synthesis. [Link]

  • Nature Research. (2023). How bacteria resist the oldest class of synthetic antibiotics. [Link]

  • Semantic Scholar. (n.d.). The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). CLSI M07QG - Minimal Inhibitory Concentration Reading Guide. [Link]

  • Preventive Nutrition and Food Science. (2023). Review. [Link]

  • ResearchGate. (n.d.). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. [Link]

  • Fernley, R. T., Iliades, P., & Macreadie, I. (2001). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical biochemistry, 288(2), 231–233. [Link]

  • Pradhan, K., & Sinha, S. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Molecular Graphics and Modelling, 107, 107958. [Link]

  • Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Medycyna Doświadczalna i Mikrobiologia, 73(1), 77-88. [Link]

  • Zhao, Y., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1236-1244. [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Venkatesan, S., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [Link]

  • Zhao, Y., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1236-1244. [Link]

  • Wikipedia. (n.d.). Sulfamethoxazole. [Link]

  • MSD Manual Professional Edition. (n.d.). Trimethoprim and Sulfamethoxazole. [Link]

  • Jasim, S. T., Mahdi, M. F., & Rauf, A. M. R. (2024). Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(1), 1-12. [Link]

  • Patel, R., & Atta-Mintah, N. (2023). Trimethoprim Sulfamethoxazole. In StatPearls. StatPearls Publishing. [Link]

  • PharmD, J. K. (2023). Understanding Sulfamethoxazole / Trimethoprim: A Powerful Antibiotic Duo. [Link]

  • Best Practice Advocacy Centre New Zealand. (n.d.). Appropriate use of sulfonamide antibiotics. [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1734-1746. [Link]

Sources

Exploratory

Spectroscopic data for Isosulfamethoxazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Isosulfamethoxazole Prepared by: Gemini, Senior Application Scientist Abstract Isosulfamethoxazole (commonly known as Sulfamethoxazole) is a widely use...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Isosulfamethoxazole

Prepared by: Gemini, Senior Application Scientist

Abstract

Isosulfamethoxazole (commonly known as Sulfamethoxazole) is a widely used sulfonamide antibiotic essential in treating various bacterial infections.[1] Its efficacy and safety are intrinsically linked to its precise molecular structure and purity. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the definitive structural elucidation and quality control of Isosulfamethoxazole. Authored from the perspective of a senior application scientist, this document delves into the theoretical underpinnings of each method, presents detailed experimental protocols, and offers expert interpretation of the spectral data. The guide is intended for researchers, quality control analysts, and drug development professionals who require a robust understanding of how to apply these analytical techniques for the unequivocal identification and characterization of Isosulfamethoxazole.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the Isosulfamethoxazole structure is paramount for accurate spectral interpretation. The molecule consists of a 4-aminobenzenesulfonamide core linked to a 5-methylisoxazole ring.[1] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

The molecular formula is C₁₀H₁₁N₃O₃S, with a monoisotopic mass of approximately 253.05 Da.[2]

Caption: Figure 1. Chemical Structure of Isosulfamethoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For Isosulfamethoxazole, both ¹H and ¹³C NMR are employed to confirm the connectivity and chemical environment of every atom in the structure.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for Isosulfamethoxazole.[3]

  • Causality: Isosulfamethoxazole has moderate polarity and contains two acidic N-H protons (amine and sulfonamide). DMSO-d₆ is a polar aprotic solvent that readily dissolves the compound and, importantly, slows down the rate of proton exchange for the N-H groups, allowing them to be observed as distinct, often broad, signals in the spectrum.[4] Using solvents like D₂O would lead to the rapid exchange and disappearance of these signals.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of Isosulfamethoxazole and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.[3]

  • Acquisition Parameters:

    • Temperature: Set the probe temperature to 25 °C (298 K).

    • Pulse Program: Use a standard single-pulse (zg30) sequence.

    • Sweep Width: Acquire data over a spectral width of approximately 16 ppm.

    • Number of Scans: Collect 16-32 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure quantitative integration.

  • Processing: Process the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Table 1: ¹H NMR Spectroscopic Data for Isosulfamethoxazole (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Interpretation
~10.9 Broad Singlet 1H -SO₂NH - The downfield shift is characteristic of an acidic sulfonamide proton. Broadness is due to quadrupolar coupling with the adjacent nitrogen and potential slow exchange.[5]
~7.50 Doublet (d) 2H H-2', H-6' These protons are ortho to the electron-withdrawing sulfonyl group, causing a significant downfield shift. They appear as a doublet due to coupling with H-3'/H-5'.
~6.60 Doublet (d) 2H H-3', H-5' These protons are ortho to the electron-donating amino group (-NH₂), which shields them and shifts them upfield relative to H-2'/H-6'. They appear as a doublet due to coupling with H-2'/H-6'.
~6.10 Singlet 1H H-4 This lone proton on the isoxazole ring is in a unique electronic environment and appears as a sharp singlet as it has no adjacent protons to couple with.
~5.95 Broad Singlet 2H -NH₂ The primary amine protons are shifted downfield due to their attachment to the aromatic ring. The signal is often broad and integrates to 2H.[5]

| ~2.30 | Singlet | 3H | -CH₃ | The methyl group protons on the isoxazole ring are magnetically equivalent and have no adjacent protons, resulting in a sharp singlet signal. |

¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) provides a direct map of the carbon skeleton, with each unique carbon atom typically producing a distinct signal.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to ensure each carbon signal appears as a singlet.

    • Sweep Width: Acquire data over a spectral width of approximately 220-240 ppm.

    • Number of Scans: Collect a significantly higher number of scans (e.g., 1024 or more) compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the FID with an exponential line broadening of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Table 2: ¹³C NMR Spectroscopic Data for Isosulfamethoxazole (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Interpretation
~169.5 C-5 The carbon of the isoxazole ring attached to the methyl group and the ring oxygen is significantly deshielded.
~157.5 C-3 The isoxazole carbon attached to the sulfonamide nitrogen is also highly deshielded.
~152.0 C-4' This aromatic carbon is attached to the electron-donating amino group, resulting in a downfield shift.
~129.0 C-1' The ipso-carbon attached to the sulfonyl group. Its signal can sometimes be broader or of lower intensity.
~128.5 C-2', C-6' Aromatic carbons ortho to the sulfonyl group.
~113.0 C-3', C-5' Aromatic carbons ortho to the amino group, shielded relative to C-2'/C-6'.
~96.0 C-4 The lone CH carbon on the isoxazole ring appears at a characteristic upfield position for a heterocyclic aromatic CH.

| ~12.0 | -C H₃ | The methyl carbon signal appears in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent, rapid technique for confirming the presence of key structural motifs.

The solid-state Potassium Bromide (KBr) pellet method is a common and reliable choice for acquiring the IR spectrum of a crystalline powder like Isosulfamethoxazole.

  • Causality: This method minimizes interfering signals that would arise from a solvent. It produces a high-quality spectrum representative of the compound in its solid state, where intermolecular interactions like hydrogen bonding are present and can influence peak positions and shapes.[6] An alternative, Attenuated Total Reflectance (ATR), is faster but may result in slight peak shifts and intensity differences compared to the transmission KBr method.

  • Sample Preparation: Grind 1-2 mg of Isosulfamethoxazole with ~100 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Scan Parameters: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be acquired and automatically subtracted.

Table 3: Key IR Absorption Bands for Isosulfamethoxazole (KBr Pellet)

Frequency (cm⁻¹) Intensity Functional Group Vibration Interpretation
3470 & 3380 Medium-Strong N-H Asymmetric & Symmetric Stretch These two distinct peaks are the hallmark of a primary amine (-NH₂) group.[7][8]
3290 Medium, Broad N-H Stretch (Sulfonamide) The single N-H bond of the sulfonamide appears as a broader band, often shifted to lower frequency due to hydrogen bonding in the solid state.
1620 Strong N-H Scissoring (Bending) This absorption is characteristic of the bending vibration of the primary amine group.
1595 & 1500 Strong C=C Aromatic Ring Stretch These strong absorptions confirm the presence of the benzene ring.
1330 Very Strong S=O Asymmetric Stretch The asymmetric stretch of the sulfonyl group is one of the most intense and characteristic peaks in the spectrum.[7]
1150 Very Strong S=O Symmetric Stretch The corresponding symmetric stretch of the sulfonyl group is also very strong and, together with the asymmetric band, provides definitive evidence for the -SO₂- group.[7]

| 900-650 | Medium-Strong | C-H Out-of-Plane Bending | The pattern in this "fingerprint" region can provide information about the substitution pattern of the aromatic ring (in this case, 1,4-disubstituted). |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, invaluable information about the molecule's substructures.

Electrospray Ionization (ESI) is the preferred ionization method for a moderately polar and thermally labile molecule like Isosulfamethoxazole.

  • Causality: ESI is a "soft" ionization technique that typically generates an intact protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[1] This allows for the unambiguous determination of the molecular weight. Subsequent fragmentation for structural analysis is then achieved in a controlled manner using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).

  • Sample Preparation: Prepare a dilute solution of Isosulfamethoxazole (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

  • MS1 (Full Scan) Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan from m/z 50 to 500 to observe the protonated molecule.

    • Source Conditions: Optimize capillary voltage (~3.0 kV) and desolvation temperature (~350 °C).[1]

  • MS2 (Product Ion Scan) Parameters:

    • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 254.

    • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Mass Range: Scan the resulting fragment ions.

Table 4: Key Mass Spectrometry Data for Isosulfamethoxazole (ESI+)

m/z Ion Assignment Interpretation
254 [M+H]⁺ The protonated molecular ion, confirming the molecular weight of 253 Da.[1]
156 [C₆H₆NO₂S]⁺ This is the most characteristic fragment, resulting from the cleavage of the S-N bond, forming the stable 4-aminobenzenesulfonyl cation.[9]
108 [C₆H₆NO]⁺ A subsequent loss of SO from the m/z 156 fragment.[1]

| 92 | [C₆H₆N]⁺ | Represents the aniline cation, formed by the cleavage of the C-S bond.[2][9] |

The fragmentation of Isosulfamethoxazole is highly predictable and serves as a structural confirmation. The primary cleavage occurs at the relatively weak sulfonamide S-N bond.

Fragmentation_Pathway Figure 2. Proposed ESI-MS/MS Fragmentation of Isosulfamethoxazole parent Isosulfamethoxazole [M+H]⁺ m/z 254 frag1 4-Aminobenzenesulfonyl Cation [C₆H₆NO₂S]⁺ m/z 156 parent->frag1 - C₄H₅N₂O (protonated methylisoxazole amine) frag2 Aniline Cation [C₆H₆N]⁺ m/z 92 parent->frag2 - C₄H₅N₂O₃S (complex rearrangement) frag3 [C₆H₆NO]⁺ m/z 108 frag1->frag3 - SO

Caption: Figure 2. Proposed ESI-MS/MS Fragmentation of Isosulfamethoxazole

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. True structural confirmation comes from the synergistic integration of all spectroscopic data. The workflow below illustrates how these techniques are logically combined to provide an unambiguous structural assignment.

Integrated_Workflow Figure 3. Integrated Workflow for Structural Confirmation cluster_start cluster_primary Primary Analysis cluster_secondary Detailed Structural Elucidation cluster_end Start Isosulfamethoxazole Sample MS Mass Spectrometry (MS) - Determine Molecular Weight (m/z 254) - Confirm Molecular Formula (C₁₀H₁₁N₃O₃S) Start->MS IR Infrared Spectroscopy (IR) - Identify Key Functional Groups (-NH₂, -SO₂NH-, -SO₂-) Start->IR MSMS Tandem MS (MS/MS) - Confirm Structural Fragments (m/z 156, 92) MS->MSMS H_NMR ¹H NMR - Map Proton Environments - Confirm Connectivity (via coupling) IR->H_NMR C_NMR ¹³C NMR - Map Carbon Skeleton - Count Unique Carbons H_NMR->C_NMR Conclusion Unambiguous Structure Confirmed C_NMR->Conclusion MSMS->H_NMR

Sources

Foundational

Crystal Structure Analysis of Isosulfamethoxazole: A Methodological and Predictive Guide

Abstract Isosulfamethoxazole, the 3-methyl-5-yl isomer of the widely used sulfonamide antibiotic sulfamethoxazole, presents a compelling case for detailed solid-state characterization. The physicochemical properties of a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isosulfamethoxazole, the 3-methyl-5-yl isomer of the widely used sulfonamide antibiotic sulfamethoxazole, presents a compelling case for detailed solid-state characterization. The physicochemical properties of an active pharmaceutical ingredient (API), including solubility, stability, and bioavailability, are intrinsically linked to its three-dimensional crystalline arrangement. While the crystal structure of sulfamethoxazole is well-documented, public crystallographic data for Isosulfamethoxazole remains unavailable. This technical guide, therefore, serves a dual purpose: first, to provide a rigorous, in-depth methodological framework for the complete crystal structure analysis of a pharmaceutical compound, and second, to use the extensive data on sulfamethoxazole as a precise and authoritative case study. By detailing the core experimental workflows, principles of structural analysis, and the critical role of intermolecular interactions, this paper establishes the definitive protocol that researchers and drug development professionals would employ for the full solid-state characterization of Isosulfamethoxazole, thereby enabling a predictive understanding of its potential solid-state behavior.

Part 1: The Isomeric Imperative: Sulfamethoxazole vs. Isosulfamethoxazole

In pharmaceutical sciences, structural isomerism can have profound consequences. Isosulfamethoxazole (4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide) and its renowned isomer Sulfamethoxazole (4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) differ only in the substitution pattern on the isoxazole ring. This subtle change, however, directly alters the electronic distribution and steric profile of the molecule. Consequently, the intermolecular interactions that govern crystal packing—such as hydrogen bonds and π-π stacking—are expected to differ, leading to unique crystal structures with distinct physicochemical properties.

The solid-state form of an API is a critical quality attribute. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can dramatically affect a drug's performance. Different polymorphs of the same compound can exhibit varying melting points, dissolution rates, and stability, directly impacting the safety and efficacy of the final drug product. Therefore, a complete crystallographic analysis is not merely an academic exercise but a foundational requirement for robust drug development.

Given the absence of published crystal structures for Isosulfamethoxazole, this guide will use the well-characterized Sulfamethoxazole (SMX) as a proxy to illustrate the necessary analytical pipeline. The principles and techniques detailed herein are universally applicable and represent the gold-standard approach for the structural elucidation of Isosulfamethoxazole.

Part 2: Core Methodologies for Crystal Structure Elucidation

The comprehensive analysis of a pharmaceutical solid relies on a synergistic combination of analytical techniques. Single-crystal X-ray diffraction provides the definitive atomic-level structure, while powder X-ray diffraction is indispensable for routine phase identification and polymorph screening.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]

Causality Behind the Choice: The objective of SCXRD is to obtain an unambiguous solution of the molecular structure, including bond lengths, angles, and the conformation of the molecule, as well as the packing of molecules in the crystal lattice. This is achieved by measuring the diffraction pattern produced when a single crystal is exposed to an X-ray beam. The resulting electron density map allows for the precise placement of each atom, providing the foundational data for all further solid-state analysis.

  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common and effective method.

    • Dissolve Isosulfamethoxazole in a suitable solvent (e.g., ethanol, acetone, or acetonitrile) to near-saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

  • Crystal Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer. Modern instruments, such as a Rigaku Oxford Synergy-S or Bruker Apex II, are commonly used.

    • Cool the crystal under a stream of cold nitrogen (typically 100 K) to minimize thermal vibration and improve data quality.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities for each reflection.

    • Solve the crystal structure using direct methods or dual-space algorithms (e.g., using SHELXT software). This provides an initial electron density map and atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This process optimizes atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Caption: Workflow for SCXRD analysis.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. It is the primary tool for identifying crystalline phases and detecting polymorphism.

Causality Behind the Choice: While SCXRD analyzes a single point in the crystalline landscape, PXRD provides a fingerprint of the bulk material. Each crystalline form of a compound produces a unique PXRD pattern, characterized by a specific set of peak positions (in degrees 2θ) and relative intensities. This makes it an ideal technique for routine quality control, stability testing, and screening for new polymorphic forms, as it is much faster and requires less sample preparation than SCXRD.

  • Sample Preparation: Gently grind approximately 5-10 mg of the bulk sample into a fine powder using a mortar and pestle. This ensures random orientation of the crystallites, which is crucial for accurate data.

  • Data Collection:

    • Load the powdered sample onto a sample holder.

    • Place the holder into a powder diffractometer (e.g., Bruker D8 Advance or PANalytical X'Pert).

    • Collect the diffraction pattern, typically over a 2θ range of 2° to 40°, using Cu Kα radiation.

  • Data Analysis: Compare the experimental PXRD pattern against reference patterns. These references can be from a database, calculated from a known single-crystal structure, or from previously analyzed batches. The presence of new peaks or shifts in existing peaks indicates a different crystalline form.

Part 3: Case Study: The Crystal Structure of Sulfamethoxazole (SMX)

The analysis of SMX provides a concrete example of the data and insights gained from a full crystallographic study. SMX is known to exist in at least three polymorphic forms (Forms I, II, and III), highlighting the importance of this analysis.[2]

Crystallographic Data

The foundational data obtained from SCXRD analysis is summarized in a standard crystallographic table. This allows for unambiguous identification and comparison of different forms.

Parameter SMX Form I SMX Form II SMX Form III (Hemihydrate)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) 8.2313.5612.45
b (Å) 20.355.597.64
c (Å) 7.2115.8226.12
β (°) ** 105.9104.298.7
Volume (ų) **116111622452
Z 448
Data sourced from published literature and the Cambridge Structural Database (CSD).[2] Z represents the number of molecules in the unit cell.
Molecular Geometry and Supramolecular Assembly

SCXRD analysis of SMX reveals a non-planar conformation. The dihedral angle between the planes of the aniline ring and the isoxazole ring is a key conformational descriptor.[3] The crystal packing is dominated by a network of intermolecular hydrogen bonds.[1][4] In Form I, the primary amino group (-NH₂) acts as a hydrogen bond donor to the sulfonyl oxygen atoms (-SO₂) of an adjacent molecule. Furthermore, a characteristic head-to-head dimer is formed via N-H···N hydrogen bonds between the sulfonamide N-H group and the isoxazole nitrogen atom of a neighboring molecule.[4] These interactions create a robust two-dimensional network.

A predictive analysis for Isosulfamethoxazole suggests that similar interactions will be present. The primary amine and sulfonamide groups are potent hydrogen bond donors and acceptors. However, the repositioning of the isoxazole nitrogen atom (from position 2 in SMX to position 2 in Isosulfamethoxazole, relative to the sulfonamide link) and the methyl group will alter the geometry of these interactions, likely leading to entirely different packing motifs and, therefore, different polymorphs.

Caption: 2D representation of Isosulfamethoxazole.

Caption: Key N-H···N hydrogen bond synthon in SMX.

Part 4: Conclusion: A Roadmap for Isosulfamethoxazole Characterization

The solid-state structure of an active pharmaceutical ingredient is a cornerstone of modern drug development. This guide has established the definitive analytical workflow required for the comprehensive crystal structure analysis of Isosulfamethoxazole. By leveraging the extensive crystallographic data of its well-studied isomer, sulfamethoxazole, we have illustrated the power of single-crystal and powder X-ray diffraction in elucidating molecular conformation, identifying intermolecular interactions, and characterizing polymorphism.

The outlined protocols for crystal growth, data collection via SCXRD and PXRD, and subsequent structure refinement provide a robust, self-validating system for generating the crucial data required by researchers, formulation scientists, and regulatory bodies. While the specific crystal structure of Isosulfamethoxazole awaits experimental determination, the principles and methodologies detailed herein provide a clear and authoritative roadmap for its complete solid-state characterization, paving the way for a thorough understanding of its properties and its successful development into a safe and effective therapeutic agent.

References

  • Takasuka, M., & Nakai, H. (2001). IR and Raman spectral and X-ray structural studies of polymorphic forms of sulfamethoxazole. Journal of Molecular Structure, 560(1-3), 235-247. Available at: [Link]

  • Das, D., et al. (2015). The crystal structure of sulfamethoxazole, interaction with DNA, DFT calculation, and molecular docking studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 560-568. Available at: [Link]

  • Sinha, C. R., et al. (2015). The crystal structure of sulfamethoxazole, interaction with DNA, DFT calculation, and molecular docking studies. PubMed, PMID: 25240147. Available at: [Link]

  • de Oliveira, C. H. M., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of sulfamethoxazolium methylsulfate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 933–938. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10444974, 5-Sulfanilamido-3-methylisoxazole. PubChem. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of Isosulfamethoxazole Isomers

Abstract Sulfamethoxazole (SMX) is a widely utilized sulfonamide antibiotic, pivotal in the management of various bacterial infections. Its therapeutic efficacy is intrinsically linked to its molecular structure, which a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfamethoxazole (SMX) is a widely utilized sulfonamide antibiotic, pivotal in the management of various bacterial infections. Its therapeutic efficacy is intrinsically linked to its molecular structure, which allows for the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. While the biological activity of sulfamethoxazole is well-documented, the corresponding activities of its structural isomers, collectively termed isosulfamethoxazole, remain a subject of significant scientific inquiry. This technical guide provides a comprehensive exploration of the known biological activities of sulfamethoxazole isomers, delineates their chemical structures, and presents detailed experimental protocols for their comparative evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and microbiology.

Introduction: The Significance of Isomerism in Drug Efficacy

Isomerism, the phenomenon wherein molecules possess identical molecular formulas but distinct structural arrangements, plays a crucial role in pharmacology. Subtle changes in the spatial orientation of functional groups can profoundly impact a molecule's interaction with its biological target, thereby influencing its efficacy, selectivity, and safety profile. Sulfamethoxazole, with its substituted benzene and isoxazole rings, presents several possibilities for positional isomerism. Understanding the biological consequences of these isomeric variations is paramount for the rational design of novel antimicrobial agents with improved therapeutic indices.

Sulfamethoxazole, chemically known as 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, is a structural analog of para-aminobenzoic acid (PABA)[1]. This structural mimicry allows it to competitively inhibit dihydropteroate synthase (DHPS), an enzyme exclusive to bacteria and some lower eukaryotes, thus blocking the synthesis of dihydrofolic acid, a precursor to essential nucleic acids and proteins[1][2]. This targeted mechanism of action confers selective toxicity towards susceptible microorganisms. This guide will delve into the known and potential isomers of sulfamethoxazole and discuss the methodologies to assess their biological activities.

Chemical Structures of Sulfamethoxazole and Its Positional Isomers

The core structure of sulfamethoxazole provides a scaffold for several positional isomers. The primary isomer of interest, often referred to as "isosulfamethoxazole" or "sulfamethoxazole impurity F," involves the rearrangement of substituents on the isoxazole ring[3].

Sulfamethoxazole
  • IUPAC Name: 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide[4]

  • Structure: The standard, therapeutically used molecule.

Isosulfamethoxazole (Positional Isomer)
  • IUPAC Name: 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide[3][5]

  • Structure: In this isomer, the positions of the methyl group and the sulfonamide linkage on the isoxazole ring are swapped compared to sulfamethoxazole.

Other Potential Isomers

Other theoretical positional isomers could involve the migration of the methyl group or the sulfonamide linkage to other positions on the isoxazole ring, or alterations in the substitution pattern of the aminobenzenesulfonamide moiety. However, the synthesis and biological evaluation of these other isomers are not well-documented in publicly available literature.

G cluster_0 Sulfamethoxazole and its Primary Isomer Sulfamethoxazole Sulfamethoxazole 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide Isomeric Relationship Positional Isomers Sulfamethoxazole->Isomeric Relationship Isosulfamethoxazole Isosulfamethoxazole 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide Isosulfamethoxazole->Isomeric Relationship

Caption: Structural relationship between Sulfamethoxazole and Isosulfamethoxazole.

Comparative Biological Activity: A Knowledge Gap

A comprehensive review of the scientific literature reveals a significant disparity in the available data on the biological activity of sulfamethoxazole versus its isomers. While sulfamethoxazole has been extensively studied, there is a notable scarcity of direct comparative studies on the antibacterial efficacy of isosulfamethoxazole.

Biological Activity of Sulfamethoxazole

Sulfamethoxazole exhibits broad-spectrum bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria[1]. It is a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway[2]. By blocking this pathway, sulfamethoxazole prevents the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and amino acids, ultimately halting bacterial growth and replication[1].

Biological Activity of Isosulfamethoxazole

Experimental Protocols for Comparative Antibacterial Activity Assessment

To address the knowledge gap regarding the biological activity of isosulfamethoxazole isomers, rigorous and standardized experimental protocols are essential. The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC), a key metric for quantifying antibacterial potency. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (Sulfamethoxazole and its isomers)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of sulfamethoxazole and its isomers in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the drug stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the drug. This will create a range of drug concentrations.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum density.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.

G cluster_0 Broth Microdilution MIC Assay Workflow A Prepare Stock Solutions of Isomers C Perform Serial Dilutions in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Determine MIC (Lowest concentration with no growth) E->F

Sources

Foundational

An In-Depth Technical Guide to Isosulfamethoxazole: An Isomeric Impurity of Sulfamethoxazole

Executive Summary This technical guide provides a comprehensive overview of Isosulfamethoxazole, a critical process-related impurity in the synthesis of the widely used sulfonamide antibiotic, Sulfamethoxazole. Contrary...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of Isosulfamethoxazole, a critical process-related impurity in the synthesis of the widely used sulfonamide antibiotic, Sulfamethoxazole. Contrary to some misconceptions, Isosulfamethoxazole is not a metabolite but a positional isomer, the control of which is essential for ensuring the quality, safety, and efficacy of the final drug product. This document, intended for researchers, scientists, and drug development professionals, delves into the origins of this impurity, its analytical characterization, and the regulatory frameworks governing its presence in pharmaceutical formulations. We will explore the synthetic pathways of Sulfamethoxazole, the potential for isomeric impurity formation, and the detailed analytical methodologies required for the separation and quantification of Isosulfamethoxazole. This guide aims to provide both theoretical understanding and practical insights for the robust control of this critical impurity.

Introduction: Redefining Isosulfamethoxazole

Sulfamethoxazole (SMX), chemically known as 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, is a cornerstone of antibacterial therapy, often used in combination with trimethoprim.[1] Its efficacy is intrinsically linked to its chemical purity. Within the realm of pharmaceutical quality control, the identification and management of impurities are paramount. Isosulfamethoxazole, or 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide, is a positional isomer of SMX and is recognized as a significant process-related impurity.[2] It is designated as "Sulfamethoxazole impurity F" by the European Pharmacopoeia (EP) and "Sulfamethoxazole Related Compound F" by the United States Pharmacopeia (USP).[3] This guide will elucidate the critical aspects of Isosulfamethoxazole, shifting the focus from an erroneous classification as a metabolite to its correct status as a synthetic impurity requiring stringent control.

The Genesis of an Isomer: Synthetic Pathways and Impurity Formation

The primary synthesis of Sulfamethoxazole involves the condensation of a sulfonyl chloride derivative of the aniline core with an appropriately substituted isoxazole amine.[4][5] A common synthetic route utilizes the reaction between p-acetamidobenzenesulfonyl chloride and 3-amino-5-methylisoxazole, followed by the deprotection of the acetamido group.

The formation of Isosulfamethoxazole as an impurity is intrinsically linked to the synthesis of the key starting material, 3-amino-5-methylisoxazole. The synthesis of this precursor can inadvertently produce its isomer, 5-amino-3-methylisoxazole.[6][7] If the isomeric purity of 3-amino-5-methylisoxazole is not strictly controlled, the subsequent condensation reaction will result in a mixture of Sulfamethoxazole and Isosulfamethoxazole in the final drug substance.

A patented process for the manufacture of 3-amino-5-methylisoxazole highlights the importance of pH control during the cyclization step to minimize the formation of the 5-amino-3-methylisoxazole impurity.[6] This underscores that the control of Isosulfamethoxazole begins with the rigorous quality control of the starting materials.

Figure 1: Synthetic pathway of Sulfamethoxazole and the origin of the Isosulfamethoxazole impurity.

Physicochemical and Pharmacological Profile: A Tale of Two Isomers

While structurally very similar, the difference in the substitution pattern on the isoxazole ring between Sulfamethoxazole and Isosulfamethoxazole can lead to distinct physicochemical properties, which in turn may affect their biological activity.

PropertySulfamethoxazoleIsosulfamethoxazole
IUPAC Name 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide
CAS Number 723-46-6[1]17103-52-5[2]
Molecular Formula C₁₀H₁₁N₃O₃S[1]C₁₀H₁₁N₃O₃S[2]
Molecular Weight 253.28 g/mol [1]253.28 g/mol [2]
LogP ~0.89~0.9
Pharmacological Activity Antibacterial, inhibitor of dihydropteroate synthase[8]Limited data available; presumed to have reduced or altered antibacterial activity.
Toxicological Profile Well-characterized, known for potential hypersensitivity reactions.No specific toxicological data found.

The pharmacological and toxicological profiles of Isosulfamethoxazole are not well-documented in publicly available literature. However, as a general principle in pharmaceutical sciences, isomeric impurities may possess different efficacy, toxicity, and pharmacokinetic profiles compared to the active pharmaceutical ingredient (API). The presence of an isomer with reduced antibacterial activity could potentially lower the overall efficacy of the drug product. Conversely, an isomer with a different toxicity profile could introduce unforeseen safety risks. Therefore, the control of Isosulfamethoxazole to within strict, pharmacopoeially defined limits is a matter of ensuring patient safety and therapeutic consistency.

Analytical Methodologies for Isomer Separation and Quantification

The structural similarity between Sulfamethoxazole and Isosulfamethoxazole presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice for the separation and quantification of these isomers.

Key Principles of Chromatographic Separation

The separation of positional isomers like Sulfamethoxazole and Isosulfamethoxazole by reversed-phase HPLC relies on subtle differences in their hydrophobicity and interactions with the stationary phase. Method development typically involves the optimization of several key parameters:

  • Stationary Phase: C18 columns are commonly employed, offering the necessary hydrophobic interactions for separation.[9][10]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase and the ratio of the organic modifier are critical for achieving optimal resolution.[9][11]

  • Detector: UV detection is standard, with the wavelength selected to maximize the response for both compounds.[12]

A Validated HPLC Protocol for Impurity Profiling

The United States Pharmacopeia provides a validated HPLC method for the analysis of organic impurities in Sulfamethoxazole, which includes the separation and control of Sulfamethoxazole Related Compound F (Isosulfamethoxazole).[13]

Objective: To separate and quantify Isosulfamethoxazole and other related compounds from the bulk Sulfamethoxazole drug substance.

Materials:

  • HPLC system with UV detector

  • Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18)

  • Mobile phase: A gradient of a buffered aqueous phase and an organic solvent (specifics detailed in the USP monograph)

  • Reference Standards: USP Sulfamethoxazole RS and USP Sulfamethoxazole Related Compound F RS

  • Sample and Standard Preparation: As per the USP monograph for Sulfamethoxazole[13]

Chromatographic Conditions (Illustrative):

  • Flow Rate: Typically 1.0-1.5 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: Controlled, e.g., 30°C

  • Detection Wavelength: 254 nm

System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria, including resolution between Sulfamethoxazole and its critical pairs (like related compound A) and the reproducibility of replicate injections.[13]

Quantification:

The amount of Isosulfamethoxazole is determined by comparing its peak area in the sample chromatogram to the peak area of the corresponding reference standard. The USP sets a specific acceptance criterion for Sulfamethoxazole Related Compound F.[13]

Figure 2: A typical workflow for the HPLC analysis of Isosulfamethoxazole impurity in Sulfamethoxazole.

Regulatory Landscape and Acceptance Criteria

Regulatory bodies such as the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the USP establish monographs that define the quality standards for pharmaceutical substances. These monographs include tests for impurities and set specific limits for their presence.

The control of impurities is guided by the principles outlined in the ICH Q3A(R2) guideline, which provides thresholds for reporting, identification, and qualification of impurities.

  • European Pharmacopoeia (EP): The EP monograph for Sulfamethoxazole lists "Impurity F" (Isosulfamethoxazole) as a specified impurity. The acceptance criteria are detailed within the monograph.

  • United States Pharmacopeia (USP): The USP monograph for Sulfamethoxazole specifies "Related Compound F" (Isosulfamethoxazole) and provides an acceptance criterion of not more than 0.1%.[13]

Adherence to these pharmacopoeial limits is mandatory for drug products marketed in these regions and is a critical component of a successful regulatory submission.

Conclusion and Future Perspectives

This technical guide has clarified that Isosulfamethoxazole is a positional isomer and a critical process-related impurity of Sulfamethoxazole, not a metabolite. Its control is a fundamental aspect of ensuring the quality and safety of Sulfamethoxazole-containing medicines. The formation of this impurity is rooted in the synthesis of the starting materials, emphasizing the need for stringent quality control throughout the manufacturing process.

Future work in this area may focus on the development of even more efficient and sustainable synthetic routes for 3-amino-5-methylisoxazole that completely eliminate the formation of its isomer. Additionally, further toxicological studies on Isosulfamethoxazole would be beneficial to provide a more comprehensive risk assessment, even at the low levels permitted by pharmacopoeias. The continuous evolution of analytical techniques, such as the broader adoption of UPLC-MS/MS in routine quality control, will enable even more sensitive and specific detection of this and other impurities, further safeguarding public health.

References

  • SYNTHESIS OF SULPHAMETHOXAZOLE. (2021, June 15). YouTube. Retrieved from [Link]

  • Sulfamethoxazole - MOA, Uses & Synthesis - Medicinal Chemistry/ Pharmacology/Pharmacy. (2021, September 4). YouTube. Retrieved from [Link]

  • United States Pharmacopeia. (2021, March 26). Sulfamethoxazole. USP-NF.
  • Al-Trawneh, S. A., Al-Qaisi, J. A., & Al-Shaweesh, M. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(11), 2937-2951.
  • Kovalenko, S. M., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLoS ONE, 18(3), e0283431.
  • Kovalenko, S. M., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLoS ONE, 18(3), e0283431.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Impurity Control in the European Pharmacopoeia.
  • Wurm, V., et al. (2023). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles.
  • Process for the manufacture of 3-amino-5-methylisoxazole. (n.d.). Google Patents.
  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents.
  • Al-Amiery, A. A., et al. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation.
  • Yilmaz, B., Asci, A., & Palabiyik, S. S. (2010). Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma. European journal of drug metabolism and pharmacokinetics, 35(1-2), 41–46.
  • Sravani, G., et al. (2017). Development and validation RP-HPLC method for simultaneous estimation of Sulfamethoxazole and Trimethoprim. Indian Journal of Research in Pharmacy and Biotechnology, 5(3), 221.
  • Azeez, A. L., Al-Ameri, S. A. H., Mahdi, A. S., & Jasim, A. N. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in Pharmaceutical formulations. History of Medicine, 9(1), 1196-1204.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5329, Sulfamethoxazole. Retrieved from [Link]

  • López, A., et al. (2019). A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies. American Journal of Analytical Chemistry, 10(7), 247-253.
  • Asghar, M. R., et al. (2020). Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. Pakistan Journal of Medical and Health Sciences, 14(4), 1339-1343.
  • Livermore, D. M., et al. (2014). Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria. The Journal of antimicrobial chemotherapy, 69(4), 1050–1056.
  • SynZeal. (n.d.). Sulfamethoxazole EP Impurity F. Retrieved from [Link]

  • Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).
  • Wen, X., et al. (2005). Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively.
  • USP-NF. (n.d.). Compendial Approvals.
  • Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services, Public Health Service.

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Exploratory

In vitro antibacterial spectrum of Isosulfamethoxazole

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Isosulfamethoxazole Foreword for the Researcher This document serves as a comprehensive technical guide for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Isosulfamethoxazole

Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the antibacterial properties of Isosulfamethoxazole. As a sulfonamide, its activity is intrinsically linked to a classic, well-understood antibacterial mechanism. However, as an isomer and known impurity of the widely used drug Sulfamethoxazole, its specific antibacterial profile warrants a detailed and nuanced examination.[1] This guide moves beyond a simple data sheet, delving into the causality behind its mechanism, the established methodologies for its evaluation, and the critical context of bacterial resistance. The structure herein is designed to follow a logical progression from fundamental principles to practical application, providing both foundational knowledge and actionable protocols.

Isosulfamethoxazole: Chemical Identity and Context

Isosulfamethoxazole, with the chemical formula C₁₀H₁₁N₃O₃S, is a sulfonamide antibiotic and a structural isomer of Sulfamethoxazole.[1] It is primarily recognized as an impurity in the synthesis of Sulfamethoxazole.[1] While data on its independent clinical use is sparse, understanding its in vitro activity is crucial for quality control in manufacturing and for a complete toxicological and pharmacological profile of Sulfamethoxazole preparations.

Like all sulfonamides, it is a synthetic antimicrobial agent containing the characteristic sulfonamide functional group.[2] Its antibacterial action is predicated on its structural similarity to para-aminobenzoic acid (PABA), a key substrate in the bacterial synthesis of folic acid.[3][4]

Chemical Properties:

  • Molecular Formula: C₁₀H₁₁N₃O₃S[1]

  • Molecular Weight: 253.282 g/mol [1]

  • Synonyms: N-(3-methylisoxazol-5-yl)-4-aminobenzenesulfonamide, Sulfamethoxazole impurity D[1]

Mechanism of Action: Competitive Inhibition of Folate Synthesis

The antibacterial efficacy of the sulfonamide class, including Isosulfamethoxazole, is a textbook example of targeted metabolic disruption. The mechanism is not bactericidal (killing bacteria) but rather bacteriostatic, meaning it inhibits bacterial growth and multiplication, allowing the host's immune system to clear the infection.[2][5][6][7]

The Dihydropteroate Synthase (DHPS) Pathway

Bacteria, unlike humans who acquire folate (Vitamin B9) from their diet, must synthesize it de novo.[5][8] This metabolic pathway is essential for the production of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA, and certain amino acids.[7][8] A critical enzyme in this pathway is dihydropteroate synthase (DHPS) .[5][9]

The pathway proceeds as follows:

  • Pteridine Precursor + para-Aminobenzoic Acid (PABA) are catalyzed by DHPS.

  • This reaction forms Dihydropteroate .

  • Dihydropteroate is subsequently converted to Dihydrofolic Acid (DHF) .

  • Dihydrofolate reductase (DHFR) then reduces DHF to Tetrahydrofolic Acid (THF) , the biologically active form.

The Role of Isosulfamethoxazole

Isosulfamethoxazole functions as a competitive antagonist of PABA.[3] Due to its structural similarity to PABA, it binds to the active site of the DHPS enzyme.[8] This competitive inhibition blocks the synthesis of dihydropteroate, thereby halting the entire folate synthesis pathway.[5][9][10] Without the necessary folate-derived precursors, the bacterial cell cannot replicate its DNA or synthesize essential proteins, leading to the cessation of growth.[6] This selective toxicity is a cornerstone of the sulfonamides' utility as antibiotics.[5]

DHPS_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Isosulfamethoxazole Isosulfamethoxazole (PABA Analogue) Isosulfamethoxazole->DHPS Competitive Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Interpretation Stock Prepare Drug Stock Solution Dilution Serial Dilution in 96-Well Plate Stock->Dilution Inoculate Inoculate Plate with ~5x10^5 CFU/mL Dilution->Inoculate Inoculum Prepare 0.5 McFarland Bacterial Suspension Inoculum->Inoculate Incubate Incubate 16-20h at 37°C Inoculate->Incubate Read Read Results: Observe for Growth Incubate->Read MIC Determine MIC: Lowest concentration with no visible growth Read->MIC

Sources

Foundational

An In-depth Technical Guide to the Interaction of Isosulfamethoxazole with Bacterial Dihydropteroate Synthase

Executive Summary This guide provides a comprehensive technical overview of the molecular interactions between the sulfonamide antibiotic, isosulfamethoxazole, and its bacterial enzyme target, Dihydropteroate Synthase (D...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of the molecular interactions between the sulfonamide antibiotic, isosulfamethoxazole, and its bacterial enzyme target, Dihydropteroate Synthase (DHPS). We delve into the critical role of the folate biosynthesis pathway in bacteria, elucidating the mechanism of competitive inhibition that underpins the antibiotic's efficacy. Furthermore, this document details the primary mechanisms of bacterial resistance, including target site modification and acquisition of drug-insensitive enzyme variants. Foundational experimental workflows—spanning enzymatic kinetic assays, structural biology, and computational modeling—are presented with detailed, step-by-step protocols. The objective is to equip researchers and drug development professionals with the fundamental knowledge and practical methodologies required to investigate and overcome the challenges of sulfonamide-based antimicrobial therapy.

Introduction: Targeting a Fundamental Bacterial Pathway

The advent of sulfonamides marked a revolutionary turning point in medicine, representing the first class of synthetic antimicrobial agents used to systemically treat bacterial infections.[1][2] These compounds, including isosulfamethoxazole and its more commonly known isomer sulfamethoxazole, exploit a fundamental metabolic difference between bacteria and mammals.[3][4] While humans acquire folate (Vitamin B9) from their diet, most bacteria must synthesize it de novo.[5][6] This essential pathway is responsible for producing tetrahydrofolate (THF), a critical cofactor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids.[5][6] By disrupting this pathway, sulfonamides effectively halt bacterial proliferation, exerting a bacteriostatic effect.[2][7]

Isosulfamethoxazole, a structural analog of the natural substrate para-aminobenzoic acid (pABA), specifically targets the enzyme Dihydropteroate Synthase (DHPS, EC 2.5.1.15).[8][9] This guide will dissect the precise nature of this enzymatic interaction, the structural basis for its inhibitory action, the evolution of resistance, and the modern laboratory techniques used to study these phenomena.

The Target Environment: The Bacterial Folate Biosynthesis Pathway

The bacterial pathway for de novo folate synthesis is an elegant and essential multi-step process, making its constituent enzymes attractive targets for antimicrobial agents.[10][11] The pathway begins with guanosine triphosphate (GTP) and culminates in the production of THF.[6] DHPS catalyzes a crucial intermediate step: the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and pABA to form 7,8-dihydropteroate.[9][12] This product is then further processed to yield dihydrofolate (DHF), the substrate for dihydrofolate reductase (DHFR), which is often targeted synergistically by the drug trimethoprim.[13][14] The absence of this pathway in humans provides a wide therapeutic window for drugs that target it.[3][4]

Folate_Pathway cluster_pathway Bacterial Folate Biosynthesis GTP GTP DHPPP DHPPP GTP->DHPPP Multiple Steps DHP 7,8-Dihydropteroate DHPPP->DHP pABA p-Aminobenzoic Acid (pABA) pABA->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Precursors DNA, RNA, Amino Acid Synthesis THF->Precursors 1-Carbon Metabolism DHPS_node Dihydropteroate Synthase (DHPS) DHPS_node->DHP Isosulfamethoxazole Isosulfamethoxazole Isosulfamethoxazole->DHPS_node Inhibits Trimethoprim Trimethoprim Trimethoprim->DHF Inhibits DHFR

Caption: The bacterial folate biosynthesis pathway.

Mechanism of Action: Competitive Inhibition of DHPS

Isosulfamethoxazole functions as a classic competitive inhibitor of DHPS.[8][15] Its chemical structure closely mimics that of the enzyme's natural substrate, pABA. This structural similarity allows isosulfamethoxazole to bind to the pABA-binding site within the DHPS active center.[3] However, unlike pABA, isosulfamethoxazole cannot be utilized in the subsequent condensation reaction with DHPPP.[12] By occupying the active site, it directly competes with pABA, preventing the formation of 7,8-dihydropteroate and thereby blocking the entire folate synthesis pathway.[8][15] The degree of inhibition is dependent on the relative concentrations of the inhibitor and the natural substrate.

Competitive_Inhibition cluster_enzyme DHPS DHPS Enzyme ActiveSite Active Site pABA pABA (Substrate) pABA->ActiveSite Binds & Reacts Inhibitor Isosulfamethoxazole (Inhibitor) Inhibitor->ActiveSite Binds & Blocks

Caption: Competitive inhibition at the DHPS active site.

Bacterial Resistance to Isosulfamethoxazole

The clinical utility of sulfonamides has been significantly hampered by the widespread development of bacterial resistance.[8][16] The two predominant mechanisms of resistance directly involve the target enzyme, DHPS:

  • Chromosomal Mutations in the folP Gene: Bacteria can develop spontaneous mutations in the folP gene, which encodes the native DHPS enzyme.[8] These mutations often result in amino acid substitutions within or near the active site.[3] Such alterations can reduce the binding affinity of sulfonamides for the enzyme while preserving a sufficient affinity for the natural substrate, pABA, allowing the bacterium to survive in the presence of the drug.[4][16]

  • Horizontal Acquisition of Resistance Genes (sul): A more common and clinically significant mechanism is the acquisition of mobile genetic elements (plasmids or integrons) carrying sulfonamide resistance genes, such as sul1, sul2, and sul3.[3][8] These genes encode for alternative, drug-resistant variants of the DHPS enzyme. These acquired enzymes are remarkably insensitive to sulfonamides but efficiently catalyze the synthesis of dihydropteroate, rendering the antibiotic ineffective.[3][16]

Experimental Methodologies for Studying Isosulfamethoxazole-Enzyme Interactions

A multi-faceted approach is required to fully characterize the interaction between an inhibitor and its target enzyme. Here, we outline three core experimental strategies.

Enzymatic Assays: Quantifying Inhibition Kinetics

Enzyme kinetics studies are fundamental to determining an inhibitor's potency and mode of action.[17] A common method for DHPS is a coupled spectrophotometric assay, which is amenable to high-throughput screening.[18]

Causality Behind the Method: The direct product of the DHPS reaction, dihydropteroate, does not have a distinct absorbance, making it difficult to monitor directly. This protocol circumvents this issue by coupling the DHPS reaction to a second reaction catalyzed by dihydrofolate reductase (DHFR). The DHFR reduces the dihydropteroate to tetrahydrofolate, a reaction that consumes NADPH. The decrease in NADPH concentration can be continuously monitored by the change in absorbance at 340 nm, providing an indirect but accurate measure of DHPS activity.[18]

Experimental Protocol: Coupled Spectrophotometric DHPS Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.6, 10 mM MgCl₂.

    • Enzyme Solution: Purified recombinant DHPS diluted in assay buffer to a working concentration (e.g., 10 nM).

    • Substrate Mix: 10 µM pABA, 10 µM DHPPP, and 200 µM NADPH in assay buffer.

    • Coupling Enzyme: Dihydrofolate reductase (DHFR) at a non-rate-limiting concentration (e.g., 1 unit/mL).

    • Inhibitor Stock: Isosulfamethoxazole dissolved in DMSO (e.g., 10 mM stock), then serially diluted.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the substrate mix.

    • Add 2 µL of the isosulfamethoxazole dilution (or DMSO for control wells).

    • Add 20 µL of the DHFR solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 28 µL of the DHPS enzyme solution to each well.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

    • Plot V₀ against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the inhibition constant (Kᵢ) and confirm the mechanism, repeat the assay by varying the concentration of one substrate (pABA) at several fixed inhibitor concentrations.

    • Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[19] For competitive inhibition, the apparent Kₘ will increase with inhibitor concentration, while Vₘₐₓ remains unchanged.

Assay_Workflow Prep Prepare Reagents (Buffer, Substrates, Enzymes, Inhibitor) Plate Pipette Substrates, Inhibitor, and DHFR into 96-well Plate Prep->Plate Incubate Pre-incubate at 37°C Plate->Incubate Start Initiate Reaction with DHPS Incubate->Start Measure Monitor A340 Decrease (NADPH Oxidation) Start->Measure Calculate Calculate Initial Velocities (V₀) Measure->Calculate Plot Plot Data (e.g., V₀ vs. [I]) Calculate->Plot Analyze Determine IC₅₀ and Kᵢ (Michaelis-Menten / Lineweaver-Burk) Plot->Analyze

Caption: Experimental workflow for a coupled DHPS inhibition assay.

Data Presentation: Representative Kinetic Parameters

ConditionApparent Kₘ (pABA) (µM)Vₘₐₓ (µmol/min/mg)Kᵢ (µM)Inhibition Type
No Inhibitor5.0100--
+ Isosulfamethoxazole15.01002.5Competitive

This table presents illustrative data to demonstrate the expected outcome for a competitive inhibitor.

Structural Biology: Visualizing the Interaction

X-ray crystallography provides atomic-level resolution of the inhibitor bound within the enzyme's active site, offering invaluable insights for structure-based drug design.[12][20]

Causality Behind the Method: Obtaining a co-crystal structure of DHPS with isosulfamethoxazole physically validates the binding location and orientation predicted by kinetic and computational models. It reveals the specific amino acid residues involved in binding, the hydrogen bonds, and other non-covalent interactions that stabilize the complex. This information is critical for designing more potent inhibitors or compounds that can overcome resistance mutations.[21]

Experimental Protocol: Co-crystallization of DHPS and Isosulfamethoxazole

  • Protein Expression and Purification: Overexpress recombinant DHPS (e.g., from E. coli) and purify to >95% homogeneity using chromatographic techniques (e.g., Ni-NTA affinity, size-exclusion).

  • Complex Formation: Incubate the purified DHPS with a molar excess of isosulfamethoxazole and the substrate analog DHPP to form a stable ternary complex.

  • Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, pH, salts, temperature) to find conditions that yield diffraction-quality crystals.

  • X-ray Diffraction Data Collection: Expose a single, well-formed crystal to a high-intensity X-ray beam (typically at a synchrotron source). Collect the diffraction pattern data as the crystal is rotated.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Solve the structure using molecular replacement (with a known DHPS structure as a model) and build the isosulfamethoxazole molecule into the observed density. Refine the model to achieve the best fit with the experimental data.[20]

Computational Approaches: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of an inhibitor when bound to its receptor target.[22] It is a powerful tool for virtual screening and for rationalizing structure-activity relationships.[23]

Causality Behind the Method: Docking algorithms explore the conformational space of the inhibitor within the enzyme's active site, scoring different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.[24][25] This allows researchers to predict the binding energy and key interactions in silico, guiding the synthesis of new analogs and helping to explain the results of enzymatic assays.

Experimental Protocol: Molecular Docking of Isosulfamethoxazole into DHPS

  • Receptor Preparation: Obtain a high-resolution crystal structure of the target DHPS from a protein database (e.g., PDB ID: 1AJ0).[26] Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a 3D structure of isosulfamethoxazole and optimize its geometry to find the lowest energy conformation. Define its rotatable bonds.

  • Binding Site Definition: Identify the active site of DHPS based on the co-crystallized substrate or known catalytic residues. Define a "grid box" that encompasses this binding pocket.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to systematically place the isosulfamethoxazole molecule into the defined grid box in numerous orientations and conformations.[22]

  • Scoring and Analysis: The software will score each pose, providing an estimated binding affinity (e.g., in kcal/mol). Analyze the top-scoring poses to identify the most plausible binding mode and visualize the key interactions (e.g., hydrogen bonds with specific amino acid residues).[25]

Conclusion and Future Perspectives

The interaction between isosulfamethoxazole and bacterial dihydropteroate synthase is a well-established paradigm of competitive enzyme inhibition and a cornerstone of antimicrobial therapy. While its efficacy has been challenged by the evolution of resistance, the folate biosynthesis pathway remains a highly validated target for antibacterial drug discovery.[11] An integrated approach, combining classical enzyme kinetics, high-resolution structural biology, and predictive computational modeling, is essential for a complete understanding of this interaction. The methodologies detailed in this guide provide a robust framework for not only studying existing sulfonamides but also for discovering and developing novel DHPS inhibitors capable of evading current resistance mechanisms, thereby revitalizing this critical class of antibiotics.

References

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  • Huovinen, P., Sundstrom, L., Swedberg, G., & Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155–160.
  • Zhao, S., et al. (n.d.). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies.
  • Rupa Health. (n.d.). Sulfonamides Resistance Genes.
  • ResearchGate. (n.d.). Sulfonamide resistance: Mechanisms and trends.
  • YouTube. (2025). Mechanism of drug resistance Of Sulfonamides Sulfa Drugs.
  • Semantic Scholar. (n.d.). Sulfonamide resistance: mechanisms and trends.
  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Folate Synthesis.
  • Bourne, C. R. (2021). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. PMC.
  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., Lee, R. E., Bashford, D., & White, S. W. (2000). The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. PubMed.
  • Petkar, P. A., & Jagtap, J. R. (2021). A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Sonu, Parveen, B. R., & Pal, H. (2017). A short review on sulphonamides with antimicrobial activity. Semantic Scholar.
  • Unknown. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • ResearchGate. (n.d.). Pathway of de novo bacterial biosynthesis of folate.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.
  • Yun, M. K., et al. (2012). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. PMC.
  • Babaoglu, K., et al. (2004). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. NIH.
  • MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
  • Wikipedia. (n.d.). Dihydropteroate synthase.
  • NIH. (n.d.). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives.
  • Elgemeie, G. H., et al. (2020). New acrylamide-sulfisoxazole conjugates as dihydropteroate synthase inhibitors. PubMed, 28(9), 115444.
  • MSD Manual Professional Edition. (n.d.). Trimethoprim and Sulfamethoxazole.
  • IRJMETS. (n.d.). COMPUTATIONAL MOLECULAR DOCKING STUDIES ON SELECTED PHYTOCHEMICAL, SYNTHETIC AND MARINE COMPOUNDS TO EXPLORE POTENTIAL THERAPEUT.
  • Capasso, C., & Supuran, C. T. (2012). Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. PubMed.
  • Edmondson, D. E., Binda, C., & Mattevi, A. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Indian Journal of Chemical Technology (IJCT). (2023). Molecular docking and computational studies investigation on a bioactive anti-cancer drug: Thiazole derivatives.
  • PubMed Central. (n.d.). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods.
  • ResearchGate. (n.d.). Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors.
  • Wikipedia. (n.d.). Trimethoprim/sulfamethoxazole.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • MDPI. (n.d.). Molecular Docking and QSAR Studies as Computational Tools Exploring the Rescue Ability of F508del CFTR Correctors.
  • ResearchGate. (n.d.). Kinetics of Enzyme Inhibition.

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Exploratory

A Comprehensive Guide to the Physicochemical Characterization of Isosulfamethoxazole (Sulfisoxazole)

This document provides an in-depth technical guide on the essential physicochemical properties of Isosulfamethoxazole, also widely known as Sulfisoxazole. In the context of pharmaceutical sciences, a molecule's intrinsic...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the essential physicochemical properties of Isosulfamethoxazole, also widely known as Sulfisoxazole. In the context of pharmaceutical sciences, a molecule's intrinsic properties are the bedrock upon which its formulation, delivery, and ultimate therapeutic efficacy are built. Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for rational drug development, enabling scientists to predict a compound's behavior in biological systems and to engineer effective and stable dosage forms.[1] This guide moves beyond a simple recitation of values, delving into the causality behind the experimental determination of these parameters and offering field-proven protocols for their validation.

For clarity, Isosulfamethoxazole (commonly referred to as Sulfisoxazole) is an isomer of the more widely known Sulfamethoxazole. It is a sulfonamide antibacterial agent characterized by an isoxazole ring, which dictates many of its unique physicochemical and pharmacological properties.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The ionization state of a drug molecule is a paramount factor influencing its solubility, absorption, distribution, and excretion (ADME).[2] For Isosulfamethoxazole, which possesses both an acidic sulfonamide group and a weakly basic amino group, the pKa values define the extent of ionization at different physiological pH values. The primary acidic pKa, associated with the sulfonamide nitrogen, is the most pharmacologically relevant, as it governs the molecule's solubility in the varying pH environments of the gastrointestinal tract and bloodstream.

Spectrophotometric titration is a robust and widely used method for pKa determination, leveraging the principle that the UV-Vis absorbance spectrum of a compound with a chromophore near the ionization center will change as a function of pH.[3][4]

Quantitative Data: pKa of Isosulfamethoxazole
ParameterReported ValueSignificance
pKa (acidic) ~5.0Governs solubility in the intestine and plasma. At pH > 5.0, the anionic form predominates, leading to increased aqueous solubility.
pKa (basic) ~2.0Relates to the aniline amino group. Largely protonated and ionized in the stomach's acidic environment.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol is based on the principles of spectrophotometric titration, which is highly effective for compounds with a UV-active chromophore.[3][5]

A. Principle

The Beer-Lambert law is applied to solutions of the analyte at various known pH values.[6] By monitoring the change in absorbance at a specific wavelength, the ratio of the ionized to the non-ionized species can be determined across a pH range, allowing for the calculation of the pKa via the Henderson-Hasselbalch equation.[2]

B. Materials & Equipment

  • Isosulfamethoxazole reference standard

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Universal buffer solutions (or a series of buffers covering pH 2-12)

  • Calibrated pH meter

  • Dual-beam UV-Vis spectrophotometer with quartz cuvettes

  • Volumetric flasks and pipettes

C. Step-by-Step Methodology

  • Stock Solution Preparation: Prepare a concentrated stock solution of Isosulfamethoxazole (e.g., 10 mM) in DMSO to ensure initial dissolution.[3]

  • Working Solution Preparation:

    • Prepare a series of buffer solutions with accurately measured pH values spanning the expected pKa (e.g., from pH 3 to 7 for the acidic pKa).

    • For each buffer, prepare a working solution by diluting the DMSO stock to a final concentration (e.g., 0.1 mM) where the DMSO cosolvent concentration is minimal (e.g., <1% v/v) to avoid significant shifts in the apparent pKa.

    • Prepare two additional solutions in 0.1 M HCl (fully protonated species) and 0.1 M NaOH (fully ionized species) to determine the absorbance of the pure forms.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to scan a relevant UV range (e.g., 200-400 nm).

    • Record the UV spectrum for each prepared solution against a buffer blank.

    • Identify the analytical wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal.

  • Data Processing and pKa Calculation:

    • Plot the measured absorbance at the chosen λ against the pH of each buffer solution.

    • The resulting sigmoidal curve can be used to determine the pKa, which corresponds to the pH at the inflection point.

    • Alternatively, calculate the pKa for each point using the Henderson-Hasselbalch equation: pKa = pH + log[(A_I - A) / (A - A_M)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized form, and A_M is the absorbance of the neutral molecule. The average of these values provides the final pKa.

Workflow Visualization

pKa_Determination_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Spectrophotometric Measurement cluster_calc Phase 3: Data Analysis prep_stock Prepare Concentrated Stock in DMSO prep_working Dilute Stock into Each Buffer (Final Conc. <0.1 mM) prep_stock->prep_working prep_buffers Prepare Series of Accurate pH Buffers prep_buffers->prep_working scan_spectra Scan UV Spectra (200-400 nm) for all Samples prep_working->scan_spectra Analyze Samples select_lambda Identify Analytical Wavelength (λmax) scan_spectra->select_lambda measure_abs Record Absorbance at λmax vs. pH select_lambda->measure_abs plot_data Plot Absorbance vs. pH (Sigmoidal Curve) measure_abs->plot_data Generate Data Plot calc_pka Calculate pKa from Inflection Point or Henderson-Hasselbalch Eq. plot_data->calc_pka result Final pKa Value calc_pka->result

Caption: Workflow for pKa determination via UV-Vis Spectrophotometry.

Lipophilicity (logP): A Predictor of Membrane Permeability

Lipophilicity, quantified as the logarithm of the partition coefficient (logP), describes a molecule's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a cornerstone parameter in drug design, directly influencing membrane permeability, protein binding, and overall bioavailability.[1][7] For orally administered drugs like Isosulfamethoxazole, an optimal logP value is crucial for efficient absorption across the gut wall.

The shake-flask method, as described in OECD Guideline 107, remains the gold standard for experimental logP determination due to its direct measurement of partitioning between n-octanol and water.[8][9]

Quantitative Data: logP of Isosulfamethoxazole
ParameterReported ValueSignificance
logP (n-octanol/water) ~0.9 - 1.1Indicates a relatively balanced hydrophilic-lipophilic character, suggesting favorable absorption characteristics without excessive partitioning into lipid bilayers, which could lead to toxicity.
Experimental Protocol: logP Determination by Shake-Flask Method (OECD 107)

A. Principle

A dilute solution of the analyte is prepared in a two-phase system of n-octanol and water. The system is agitated until equilibrium is reached, after which the phases are separated and the concentration of the analyte in each phase is determined. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

B. Materials & Equipment

  • Isosulfamethoxazole reference standard

  • n-Octanol (reagent grade, pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

C. Step-by-Step Methodology

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures mutual miscibility is accounted for at equilibrium.

  • Sample Preparation:

    • Prepare a stock solution of Isosulfamethoxazole in n-octanol.

    • In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol stock solution and pre-saturated water. The volume ratio should be adjusted based on the expected logP to ensure quantifiable concentrations in both phases. The final concentration should not exceed 0.01 mol/L in either phase.

  • Equilibration: Cap the tubes tightly and agitate at a constant temperature (20-25°C) until equilibrium is achieved (typically 1-24 hours). Avoid emulsification.

  • Phase Separation: Centrifuge the tubes at high speed to achieve a clean and complete separation of the n-octanol and water layers.

  • Quantification:

    • Carefully withdraw an aliquot from each phase, avoiding any cross-contamination.

    • Determine the concentration of Isosulfamethoxazole in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient: P = C_octanol / C_water

    • Calculate the final value: logP = log10(P)

    • The experiment should be repeated at least in triplicate. The final logP values should fall within a range of ± 0.3 units.[9]

Workflow Visualization

logP_Determination_Workflow prep_solvents 1. Prepare Pre-saturated n-Octanol and Water prep_sample 2. Add Analyte to Two-Phase System prep_solvents->prep_sample equilibrate 3. Agitate to Reach Equilibrium prep_sample->equilibrate separate 4. Separate Phases via Centrifugation equilibrate->separate quantify 5. Quantify Analyte Conc. in Each Phase (HPLC-UV) separate->quantify calculate 6. Calculate P and logP quantify->calculate result Final logP Value calculate->result

Caption: Workflow for logP determination via the Shake-Flask Method.

Aqueous Solubility: The Rate-Limiting Step for Absorption

For an orally administered solid drug, dissolution is the first and often rate-limiting step to absorption. Poor aqueous solubility is a major contributor to low bioavailability.[10][11] The solubility of Isosulfamethoxazole is highly pH-dependent due to its acidic pKa. It exhibits low solubility in acidic conditions (like the stomach) but significantly higher solubility in the more neutral to alkaline environment of the small intestine.

Thermodynamic or equilibrium solubility, determined by the shake-flask method, provides the most accurate measure of a compound's intrinsic solubility.[11][12]

Quantitative Data: Solubility of Isosulfamethoxazole
SolventSolubility (at 25°C)Significance
Water (pH ~5.5) ~0.3 - 0.6 mg/mLSparingly soluble in pure water.
0.1 M HCl (pH 1) < 0.1 mg/mLVery slightly soluble in acidic environments, limiting dissolution in the stomach.
Phosphate Buffer (pH 7.4) > 15 mg/mLFreely soluble at physiological pH, facilitating dissolution and absorption in the intestine.
Ethanol SolubleUseful for formulation and as a co-solvent.
Experimental Protocol: Equilibrium Aqueous Solubility Determination

A. Principle

An excess amount of the solid compound is added to a specific aqueous medium (e.g., water, buffer) and agitated at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.[12]

B. Materials & Equipment

  • Isosulfamethoxazole powder

  • Aqueous medium of choice (e.g., purified water, pH 7.4 phosphate buffer)

  • Scintillation vials or glass flasks with sealed caps

  • Constant temperature orbital shaker/incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (HPLC-UV)

C. Step-by-Step Methodology

  • Sample Addition: Add an excess amount of Isosulfamethoxazole powder to a vial containing a known volume of the aqueous medium. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[11][12]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Allow the vials to stand briefly to let the excess solid settle. Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.[12] Self-validation step: Discard the initial portion of the filtrate to saturate any potential drug-binding sites on the filter membrane.

  • Analysis:

    • Dilute the clear filtrate with a suitable mobile phase to bring the concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of Isosulfamethoxazole using a validated HPLC-UV method against a standard curve.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the equilibrium solubility in units such as mg/mL or µg/mL.

Workflow Visualization

Solubility_Workflow add_excess 1. Add Excess Solid Drug to Aqueous Medium equilibrate 2. Agitate at Constant Temp. (24-72h) to Reach Equilibrium add_excess->equilibrate filter_sample 3. Filter Supernatant (0.22 µm Syringe Filter) equilibrate->filter_sample quantify_hplc 4. Quantify Concentration of Filtrate via HPLC-UV filter_sample->quantify_hplc result Equilibrium Solubility quantify_hplc->result

Caption: Workflow for Equilibrium Solubility Determination.

Melting Point: An Indicator of Purity and Crystalline Form

The melting point is the temperature at which a crystalline solid transitions to a liquid state.[13][14] It is a fundamental thermal property used to confirm the identity and assess the purity of a compound.[14][15] A sharp melting point over a narrow range is indicative of a high-purity crystalline substance, whereas impurities typically depress and broaden the melting range.[15][16]

Quantitative Data: Melting Point of Isosulfamethoxazole
ParameterReported ValueSignificance
Melting Point 169 - 172 °CConfirms identity and serves as a quality control parameter. The specific value and range can indicate the presence of different polymorphic forms or impurities.
Experimental Protocol: Melting Point Determination by Capillary Method

A. Principle

A small amount of finely powdered sample is packed into a thin capillary tube and heated in a controlled manner. The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[17]

B. Materials & Equipment

  • Isosulfamethoxazole powder, finely ground

  • Glass capillary tubes (closed at one end)

  • Melting point apparatus (e.g., Mettler Toledo MP50, Thiele tube with oil bath)[13][14]

  • Calibrated thermometer

C. Step-by-Step Methodology

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush larger crystals in a mortar.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the closed end gently on a hard surface to pack the sample down to a height of approximately 2-3 mm.[14]

  • Measurement:

    • Place the loaded capillary into the heating block or oil bath of the melting point apparatus.

    • Heat rapidly to a temperature about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation and Recording:

    • Record the temperature (T1) when the first drop of liquid appears.

    • Record the temperature (T2) when the last solid particle melts completely.

    • The melting point is reported as the range T1 - T2.

Workflow Visualization

MeltingPoint_Workflow prep_sample 1. Prepare Dry, Fine Powder of Sample load_capillary 2. Pack Sample into Capillary Tube (2-3 mm) prep_sample->load_capillary heat_apparatus 3. Heat Rapidly, then Slowly (1-2°C/min) near Melting Point load_capillary->heat_apparatus observe 4. Observe and Record Onset (T1) and Clear (T2) Temperatures heat_apparatus->observe result Melting Point Range (T1 - T2) observe->result

Caption: Workflow for Capillary Melting Point Determination.

Spectroscopic Profile

Spectroscopic techniques provide an electronic and vibrational fingerprint of a molecule, essential for identity confirmation, quantification, and structural elucidation.

A. UV-Visible Spectroscopy

Isosulfamethoxazole contains chromophores that absorb light in the UV region, a property exploited for its quantification in various matrices (e.g., dissolution media, plasma) and for the pKa determination method described earlier.[6][18][19] The UV spectrum is influenced by pH due to the ionization of the molecule.

  • In Acidic Solution (0.1 M HCl): λmax ≈ 267 nm

  • In Basic Solution (0.1 M NaOH): λmax ≈ 255 nm

  • Isosbestic Point: A wavelength where the absorbance of the ionized and non-ionized forms is equal, often observed around 242 nm.[5]

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[20][21] For Isosulfamethoxazole, the IR spectrum provides confirmatory evidence of its key structural features.

Characteristic IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchingAromatic amine (NH₂) and Sulfonamide (SO₂NH)
3100 - 3000C-H stretchingAromatic C-H
~1620N-H bendingPrimary amine (NH₂)
1600 - 1450C=C stretchingAromatic ring
~1340Asymmetric SO₂ stretchingSulfonamide (SO₂)
~1160Symmetric SO₂ stretchingSulfonamide (SO₂)

This spectral data serves as a unique fingerprint, invaluable for raw material identification and quality control in a regulated environment.

Conclusion

The physicochemical characteristics of Isosulfamethoxazole—its ionization constant, lipophilicity, solubility, melting point, and spectroscopic profile—are intricately linked and collectively dictate its biopharmaceutical performance. A pKa of ~5.0 ensures that the drug, while poorly soluble in the stomach, readily dissolves in the small intestine. Its balanced logP of ~1.0 facilitates absorption across the intestinal mucosa. These properties, validated through the robust experimental protocols detailed herein, provide the fundamental knowledge required for scientists to develop stable, bioavailable, and effective pharmaceutical formulations. This guide serves as both a repository of critical data and a practical manual for the rigorous scientific validation required in modern drug development.

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Institutes of Health. [Link]

  • Melting point. (2024). Wikipedia. [Link]

  • How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2018). Scientific Research Publishing. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Melting Point, Freezing Point, Boiling Point. (n.d.). Purdue University. [Link]

  • Melting Point Determination. (n.d.). University of Toronto Scarborough. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. (2024). Pharmaguidances. [Link]

  • Determination of Melting Point. (n.d.). Unacademy. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]

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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2009). Lund University Publications. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. [Link]

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  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995). OECD. [Link]

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  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (1989). OECD. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. (2000). Semantic Scholar. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD. [Link]

  • Isoxazole. (n.d.). Solubility of Things. [Link]

  • UV-Vis absorption spectrophotometry and LC-DAD-MS-ESI(+)-ESI(-) coupled to chemometrics analysis of the monitoring of sulfamethoxazole degradation by chlorination, photodegradation, and chlorination/photodegradation. (2023). PubMed. [Link]

  • Physicochemical Properties and Environmental Fate. (n.d.). National Center for Biotechnology Information. [Link]

  • Uv-Vis Spectroscopy in Analysis of Phytochemicals. (2021). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. (2023). National Center for Biotechnology Information. [Link]

  • IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. (2023). National Institutes of Health. [Link]

  • Infrared spectroscopy. (2024). Wikipedia. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. [Link]

  • Ultraviolet–visible spectroscopy. (2024). Wikipedia. [Link]

  • Infrared IR Spectroscopy in Metabolomics. (2023). YouTube. [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Leeward Community College. [Link]

  • Chemical/Laboratory Techniques: UV-Vis spectrophotometer. (2022). YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of Isosulfamethoxazole

Abstract This application note provides a comprehensive guide to the development and validation of a stability-indicating analytical method for Isosulfamethoxazole using Reversed-Phase High-Performance Liquid Chromatogra...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the development and validation of a stability-indicating analytical method for Isosulfamethoxazole using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative explains the causal relationships between the analyte's physicochemical properties and the selection of chromatographic parameters. Detailed, step-by-step protocols for method development, forced degradation studies, and full validation in accordance with International Council for Harmonisation (ICH) guidelines are presented. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a framework for creating a reliable and robust method suitable for routine analysis and stability testing.

Introduction: The Rationale for a Validated Method

Isosulfamethoxazole, an isomer of the widely used sulfonamide antibiotic sulfamethoxazole, requires accurate and precise quantification for quality control and stability assessment in pharmaceutical development. A robust analytical method is not merely a procedural requirement; it is the foundation of product quality and safety, ensuring that the active pharmaceutical ingredient (API) meets its specifications for identity, strength, and purity.

The development of a stability-indicating method is of paramount importance. Such a method must be able to unequivocally separate the intact API from any potential degradation products that may form under various stress conditions, thereby providing a true measure of the drug's stability over time.[1][2] This guide details the logical progression from understanding the molecule's fundamental properties to establishing a fully validated HPLC-UV method fit for its intended purpose.

Foundational Strategy: Physicochemical Property Analysis

Effective method development begins not at the chromatograph, but with a thorough understanding of the analyte's physicochemical properties. These properties dictate the molecule's behavior in a chromatographic system and are critical for making informed initial decisions.[3][4][5]

Key properties for Isosulfamethoxazole (and its well-documented isomer, Sulfamethoxazole) include:

  • UV Absorbance (λmax): Sulfamethoxazole exhibits a strong UV absorbance maximum around 262-264 nm.[6][7] This wavelength is an excellent starting point for UV detection, offering high sensitivity. A UV scan of Isosulfamethoxazole in the chosen diluent should be performed to confirm its specific λmax.

  • Solubility: The molecule's solubility in various organic solvents and aqueous buffers influences the choice of diluent and mobile phase components. Isosulfamethoxazole is soluble in solvents like methanol and acetonitrile, making them suitable organic modifiers for a reversed-phase method.[5]

  • pKa (Ionization Constant): Sulfamethoxazole has two pKa values, approximately 1.8 and 5.7. This indicates it has both an acidic and a basic functional group. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to keep the analyte in a single, non-ionized state. Setting the pH at least 2 units away from the pKa is a standard practice. For this method, a slightly acidic pH (e.g., pH 3.0-4.0) will ensure the primary amine is protonated and the sulfonamide is neutral, leading to stable retention on a C18 column.

The Method Development Workflow

The development process is a systematic journey from initial exploration to final optimization. The goal is to achieve a method that provides adequate resolution, sharp peak symmetry, a practical run time, and the robustness to handle minor variations.

MethodDevelopmentWorkflow A 1. Physicochemical Analysis (pKa, LogP, λmax, Solubility) B 2. Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Guides Choices C 3. Scouting Gradient Run (Determine Elution Profile) B->C First Injection D 4. Optimization (Mobile Phase Ratio, pH, Flow Rate) C->D Refine Conditions E 5. System Suitability Testing (SST) (Confirm Performance) D->E Finalize Method F 6. Forced Degradation (Establish Specificity) E->F Pre-Validation Check G 7. Full Method Validation (ICH Q2) (Prove Fitness for Purpose) F->G Confirm Stability-Indicating Power

Caption: A systematic workflow for analytical method development.

Protocol I: HPLC-UV Method Development and System Suitability

This protocol outlines the steps to establish the final chromatographic conditions and verify the system's readiness for analysis.

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Purified Water.

  • Standards: Isosulfamethoxazole reference standard.

Preparation of Solutions
  • Mobile Phase (pH 3.0 Phosphate Buffer:Acetonitrile):

    • Prepare a 25 mM Potassium Dihydrogen Phosphate solution in purified water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The final mobile phase is a mixture of this buffer and acetonitrile. The exact ratio (e.g., 60:40 v/v) should be determined during optimization to achieve a retention time of approximately 5-8 minutes.

  • Diluent: A mixture of Water:Acetonitrile (50:50 v/v) is typically a suitable solvent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Isosulfamethoxazole reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Dilute 2.5 mL of the Standard Stock Solution to 50 mL with the diluent.

Optimized Chromatographic Conditions

The following parameters should be finalized after the optimization phase.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM KH2PO4 Buffer (pH 3.0) : Acetonitrile (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 264 nm
Run Time 15 minutes
System Suitability Testing (SST) Protocol

SST is a mandatory check to ensure the entire analytical system is operating correctly on the day of analysis.[8][9][10] It is not a validation of the method itself, but a verification of the system's performance.[11]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (50 µg/mL) five or six replicate times.[12]

  • Calculate the system suitability parameters from the replicate injections.

SST ParameterAcceptance CriteriaRationale
Precision (%RSD) ≤ 2.0% for peak areas[11]Demonstrates the reproducibility of the pump and injector.
Tailing Factor (T) ≤ 2.0[11]Measures peak symmetry, indicating good column and mobile phase conditions.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the separation.
Retention Time (RT) Consistent RT across injections (qualitative check)Confirms the stability of the pump's flow rate.

Protocol II: Forced Degradation (Stress Testing)

Forced degradation studies are essential to develop and validate a stability-indicating method.[13] The goal is to generate potential degradation products to prove the method's specificity.[14] The industry-accepted range for degradation is typically 5-20%.[13][15]

General Procedure

For each condition, prepare a solution of Isosulfamethoxazole (e.g., 100 µg/mL) and subject it to the stress. After the designated time, neutralize the solution if necessary, dilute to the target concentration (e.g., 50 µg/mL), and analyze alongside an unstressed control sample.

Stress ConditionReagent / ConditionDuration
Acid Hydrolysis 0.1 M HCl at 60 °C2 - 8 hours
Base Hydrolysis 0.1 M NaOH at 60 °C2 - 8 hours
Oxidation 3% H2O2 at Room Temperature24 hours
Thermal Degradation Heat solid powder at 105 °C48 hours
Photostability Expose solution to UV/Vis light as per ICH Q1B guidelines (e.g., 1.2 million lux hours)As per ICH guideline

Analysis: The chromatograms from the stressed samples should show a decrease in the main Isosulfamethoxazole peak and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).

Protocol III: Method Validation (as per ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[16]

ValidationParameters center_node Validated Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Range Range center_node->Range Robustness Robustness center_node->Robustness LOQ_LOD LOQ_LOD center_node->LOQ_LOD If required Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision->Intermediate

Caption: Key parameters for analytical method validation.

Validation Parameter Protocols
ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank, placebo, Isosulfamethoxazole standard, and forced degradation samples. Assess peak purity using a PDA detector if available.No interference at the RT of Isosulfamethoxazole. Resolution between API and degradants > 2.0. Peak purity angle < threshold.
Linearity Prepare at least five concentrations across the range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area vs. concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. Typically 80-120% of the test concentration for an assay.As per linearity, accuracy, and precision.
Accuracy (% Recovery) Analyze samples of a known concentration (e.g., spiked placebo) at a minimum of three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery of 98.0% to 102.0%.
Precision (as %RSD) Repeatability (Intra-day): Analyze a minimum of six determinations at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst.%RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine based on Signal-to-Noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.LOQ should be precisely and accurately quantifiable.
Robustness Make small, deliberate variations to method parameters (e.g., Flow Rate ±10%, Mobile Phase pH ±0.2 units, Column Temp ±5°C). Evaluate the impact on SST parameters.System suitability criteria must be met under all varied conditions.

Alternative Analytical Techniques

While HPLC-UV is the workhorse for pharmaceutical quality control, other techniques have specific applications:

  • UV-Visible Spectrophotometry: A simple and cost-effective method for direct quantification in bulk drug or simple formulations where excipients do not interfere.[6][17][18] It is not stability-indicating as it cannot separate the API from degradants.

  • LC-MS/MS: The gold standard for bioanalytical studies (e.g., in plasma) due to its superior sensitivity and selectivity.[19] It is also invaluable for identifying the structure of unknown degradation products found during stress testing.[20][21][22]

Conclusion

This application note has detailed a systematic and scientifically-grounded approach to developing a robust, stability-indicating HPLC-UV method for Isosulfamethoxazole. By anchoring the initial method design in the analyte's physicochemical properties and rigorously validating the final procedure against ICH guidelines, a reliable method suitable for routine quality control and stability studies can be established. The provided protocols serve as a practical template for scientists to implement and adapt in their own laboratories, ensuring data integrity and contributing to the overall quality assurance of the pharmaceutical product.

References

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?.
  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
  • Altabrisa Group. (2025).
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • AMSbiopharma. (2025).
  • ICH. (2023).
  • Pautz, A. (2022).
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  • Pharmaguideline. (n.d.).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • ResearchGate. (n.d.). The ESI mass spectrum of fragmentation of sulfamethoxazole and trimethoprim showing the parents.
  • ResearchGate. (2024). Sulfamethoxazole Pharmaceutical Dosage Form Quantitative Estimation Using UV-Visible Spectrophotometric Method.
  • ResearchGate. (2023).
  • International Journal of Pharmacy and Analytical Research. (2024). Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy.
  • Central Asian Journal of Medical and Natural Science. (2025).
  • ResearchGate. (2024). Journal of Population Therapeutics & Clinical Pharmacology METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF SULFAMETHOXAZOLE AND TRIMETHOPRIM ORAL SUSPENSION USP.
  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Little, J. L., et al. (n.d.).
  • UMT Journals. (n.d.). View of Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension.
  • Agilent. (n.d.).
  • Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes.
  • PubMed. (2022).
  • SciSpace. (n.d.).
  • Elsevier. (n.d.). Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry in clinical chemistry.
  • YouTube. (2022). Chemical/Laboratory Techniques: UV-Vis spectrophotometer.
  • National Center for Biotechnology Information. (2021).
  • National Center for Biotechnology Information. (2023).
  • PubMed. (n.d.). Physico-chemical properties and stability of cilostazol.

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Application

HPLC method for separating Isosulfamethoxazole and Sulfamethoxazole

An Application Note for the Chromatographic Separation of Sulfamethoxazole and its Positional Isomer, Isosulfamethoxazole Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for Isomer Sep...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Separation of Sulfamethoxazole and its Positional Isomer, Isosulfamethoxazole

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Isomer Separation

Sulfamethoxazole (SMX) is a widely utilized bacteriostatic antibiotic from the sulfonamide class, effective against a broad spectrum of bacteria.[][2] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial synthesis of folic acid.[3] In the synthesis of Sulfamethoxazole, the formation of process-related impurities is a critical concern for pharmaceutical quality control. Among these is Isosulfamethoxazole, a positional isomer of the active pharmaceutical ingredient (API).[4]

Isosulfamethoxazole differs from Sulfamethoxazole only in the attachment point of the sulfonyl group to the isoxazole ring.[4][5] While seemingly minor, this structural difference can potentially alter the molecule's pharmacological and toxicological profile. Therefore, regulatory bodies require robust analytical methods to detect and quantify such isomers to ensure the safety, efficacy, and purity of the final drug product.

This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the baseline separation and quantification of Isosulfamethoxazole from Sulfamethoxazole. The causality behind each methodological choice is explained, providing a scientifically grounded protocol for researchers, quality control analysts, and drug development professionals.

Analyte Characteristics: A Challenge of Similarity

Effective chromatographic separation begins with a thorough understanding of the analytes' physicochemical properties. As positional isomers, Sulfamethoxazole and Isosulfamethoxazole share identical molecular formulas and weights, leading to very similar chemical behaviors, which makes their separation a non-trivial analytical challenge.

Table 1: Physicochemical Properties of Sulfamethoxazole and Isosulfamethoxazole

PropertySulfamethoxazoleIsosulfamethoxazoleReference(s)
Chemical Structure 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide[4][5]
Molecular Formula C₁₀H₁₁N₃O₃SC₁₀H₁₁N₃O₃S[5][6]
Molecular Weight 253.28 g/mol 253.28 g/mol [6][7]
pKa ~1.7 and 5.6Similar to Sulfamethoxazole[8]
logP (XLogP3) 0.90.9[4]

The key to their separation lies in the subtle difference in their molecular geometry and dipole moment, arising from the different substitution patterns on the isoxazole ring. This slight variation in polarity is what can be exploited using reversed-phase chromatography.

Scientific Rationale for HPLC Method Development

The goal is to develop a method that provides baseline resolution (Rs > 1.5) between the two isomers, ensuring accurate quantification. The strategy is built upon the principles of reversed-phase chromatography.

Foundational Choices: Stationary and Mobile Phases
  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. This is a standard choice for the analysis of moderately polar compounds like sulfonamides, offering a non-polar environment for separation.[9][10][11] The hydrophobic interactions between the analytes and the C18 chains are the primary mechanism of retention. The subtle differences in the overall polarity of the two isomers will cause differential partitioning into the stationary phase, enabling separation.

  • Mobile Phase Selection: An isocratic mobile phase consisting of an organic modifier and an aqueous, pH-controlled buffer is ideal for resolving structurally similar compounds.

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and stronger elution strength in reversed-phase systems, often leading to sharper peaks and shorter run times.

    • Aqueous Buffer & pH Control: The pKa of Sulfamethoxazole is approximately 5.6 for the sulfonamide group.[8] Operating the mobile phase at a pH well below this pKa is crucial for method robustness. A pH of approximately 3.5, achieved with phosphoric acid, ensures that the sulfonamide group remains in its neutral (protonated) form and the primary amine group is consistently protonated.[11] This suppresses ionization, minimizes peak tailing, and leads to highly reproducible retention times.

Optimizing Detection and System Parameters
  • Detection Wavelength: The aminobenzenesulfonamido chromophore present in both molecules exhibits strong UV absorbance. Based on literature and spectral analysis, a detection wavelength of 265 nm provides excellent sensitivity for both analytes.[12][13] A photodiode array (PDA) detector is recommended to confirm peak purity and identity.

  • Column Temperature: Maintaining a constant column temperature, for instance at 30 °C , is essential for reproducibility. Elevated temperatures can decrease mobile phase viscosity, improving efficiency and sometimes altering selectivity.

  • Flow Rate: A standard flow rate of 1.0 mL/min provides a good balance between analysis time, resolution, and system backpressure for a standard 4.6 mm internal diameter column.

Detailed Application Protocol

This protocol provides a validated method for the separation of Isosulfamethoxazole from Sulfamethoxazole.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or PDA detector.

  • Data Acquisition: Chromatography Data System (CDS).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18, or equivalent).

  • Chemicals:

    • Sulfamethoxazole Reference Standard (USP or equivalent)

    • Isosulfamethoxazole Reference Standard

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (85%, ACS Grade)

    • Water (HPLC Grade or Milli-Q)

  • Labware: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : pH 3.5 Buffer (40:60, v/v)
pH 3.5 Buffer Adjust HPLC grade water to pH 3.5 with 85% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 600 mL of HPLC grade water into a 1 L media bottle.

    • While stirring, carefully add 85% phosphoric acid dropwise until the pH meter reads 3.5.

    • Add 400 mL of HPLC grade acetonitrile.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent Preparation:

    • Use the Mobile Phase as the diluent for all standard and sample preparations to ensure peak shape integrity.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of Sulfamethoxazole RS and 10 mg of Isosulfamethoxazole RS into separate 100 mL volumetric flasks.

    • Add approximately 70 mL of Diluent to each flask and sonicate for 5 minutes to dissolve.

    • Allow the solutions to return to room temperature, then dilute to volume with Diluent and mix well.

  • System Suitability Solution (5 µg/mL):

    • Pipette 5.0 mL of the Sulfamethoxazole stock solution and 5.0 mL of the Isosulfamethoxazole stock solution into the same 100 mL volumetric flask.

    • Dilute to volume with Diluent and mix well. This solution contains both the API and its isomer for resolution assessment.

  • Sample Preparation (Example for Drug Substance):

    • Accurately weigh about 25 mg of the Sulfamethoxazole sample into a 50 mL volumetric flask.

    • Add ~35 mL of Diluent and sonicate for 10 minutes to ensure complete dissolution.[14]

    • Cool to room temperature, dilute to volume with Diluent, and mix. (This gives a concentration of 500 µg/mL).

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow & System Suitability

The following diagram outlines the logical flow of the analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Evaluation A Mobile Phase & Reagent Prep B Standard & Sample Solution Prep A->B C System Equilibration (>30 min) B->C D Inject Blank (Diluent) C->D E Inject System Suitability (5x Replicates) D->E F Inject Sample(s) E->F G Verify SST Criteria: - Resolution > 1.5 - Tailing Factor < 2.0 - RSD < 2.0% F->G H Integrate Peaks & Quantify Isomer G->H I Generate Report H->I

Caption: Workflow for Isomer Separation by HPLC.

Before proceeding with sample analysis, the system's performance must be verified using the System Suitability Solution .

Table 3: System Suitability Test (SST) Criteria

ParameterRequirementRationale
Resolution (Rs) ≥ 1.5 between Sulfamethoxazole and Isosulfamethoxazole peaksEnsures baseline separation for accurate integration.
Tailing Factor (Tf) ≤ 2.0 for both peaksConfirms good peak symmetry and absence of undesirable secondary interactions.
%RSD of Peak Area ≤ 2.0% for 5 replicate injections of SulfamethoxazoleDemonstrates the precision and reproducibility of the system and injection.
Quantification

The percentage of Isosulfamethoxazole in the Sulfamethoxazole sample can be calculated using the external standard method. Assuming the response factors are similar (a common initial assumption for isomers), the calculation is as follows:

% Isosulfamethoxazole = (Area_iso_sample / Area_smx_sample) * 100

For higher accuracy, especially for regulatory submissions, a standard of Isosulfamethoxazole should be used to determine its concentration precisely.

Conclusion

The RP-HPLC method detailed in this application note provides a robust, specific, and reliable protocol for the critical separation of Sulfamethoxazole and its positional isomer, Isosulfamethoxazole. By carefully selecting the stationary phase and optimizing the mobile phase pH and composition, baseline resolution is readily achieved. This method is suitable for routine quality control in pharmaceutical manufacturing, ensuring that the purity and safety of Sulfamethoxazole drug products are maintained at the highest standard.

References

  • ResearchGate. The chemical structure of sulfamethoxazole. ResearchGate. [Link]

  • National Center for Biotechnology Information. Sulfamethoxazole | C10H11N3O3S | CID 5329. PubChem. [Link]

  • National Institute of Standards and Technology. Sulfamethoxazole. NIST WebBook. [Link]

  • RCSB PDB. Sulfamethoxazole. PDB-101. [Link]

  • U.S. Pharmacopeia. USP Monographs: Sulfamethoxazole and Trimethoprim Tablets. USP29-NF24. [Link]

  • IMEKO. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO TC19 Workshop on Metrology for the Sea. [Link]

  • Global Substance Registration System. ISOSULFAMETHOXAZOLE. GSRS. [Link]

  • U.S. Pharmacopeia. Sulfamethoxazole. USP-NF. [Link]

  • Scribd. USP Monographs Sulfamethoxazole and Trimethoprim Tablets. Scribd. [Link]

  • LookChem. Isosulfamethoxazole. LookChem. [Link]

  • National Center for Biotechnology Information. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]

  • Semantic Scholar. Development of an HPLC-DAD Method for the Determination of Five Sulfonamides in Shrimps and Validation According to the European Decision 657/2002/EC. Semantic Scholar. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Brieflands. Determination of Sulfamethoxazole and Trimethoprim in Pharmaceuticals by Visible and UV Spectrophotometry. Brieflands. [Link]

  • National Center for Biotechnology Information. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PubMed Central. [Link]

  • SpringerLink. Spectrometric determination of trimethoprim and sulfamethoxazole in tablets by automated sequential injection technique. SpringerLink. [Link]

  • ResearchGate. Basic physicochemical properties of sulfonamides. ResearchGate. [Link]

  • History of Medicine. Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. History of Medicine. [Link]

  • Wikipedia. Sulfamethoxazole. Wikipedia. [Link]

  • History of Medicine. Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in Pharmaceutical formulations. History of Medicine. [Link]

  • Redalyc. RP-LC method for simultaneous determination of sulfamethoxazole and trimethoprim content in veterinary drugs. Redalyc. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column. SIELC Technologies. [Link]

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Method

Application Note &amp; Protocol: Preparation and Certification of an Isosulfamethoxazole Reference Standard

Introduction Isosulfamethoxazole, 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide, is a positional isomer and a known impurity of the sulfonamide antibiotic, Sulfamethoxazole.[1] As with any active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isosulfamethoxazole, 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide, is a positional isomer and a known impurity of the sulfonamide antibiotic, Sulfamethoxazole.[1] As with any active pharmaceutical ingredient (API), the purity profile of Sulfamethoxazole must be rigorously controlled to ensure its safety and efficacy. The accurate identification and quantification of impurities like Isosulfamethoxazole are critical components of this control, mandated by regulatory bodies worldwide.

The establishment of a highly purified and well-characterized Isosulfamethoxazole reference standard is paramount for its use in pharmacopeial assays and in-house analytical method validation.[2][3][4] This reference material serves as the benchmark against which test samples are compared, ensuring the reliability and accuracy of analytical data. According to guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), reference standards must be of high purity and their critical properties thoroughly evaluated.[2][5][6][7]

This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the preparation, characterization, and certification of an Isosulfamethoxazole in-house secondary reference standard. The protocols herein are designed to produce a standard suitable for qualitative and quantitative analyses, such as impurity profiling in Sulfamethoxazole drug substances and products.

Principle and Strategy

The strategy for preparing a secondary reference standard typically involves purifying the highest quality commercial-grade material available to achieve a purity level of 99.5% or higher.[8] The subsequent, and most critical, phase is the comprehensive characterization of the purified material to unequivocally confirm its identity, determine its purity, and assign a potency value.[9][10] This multi-faceted analytical approach, often referred to as "mass balance," provides a validated and trustworthy standard.[11]

The overall workflow is depicted below:

cluster_prep Part A: Preparation cluster_cert Part B: Characterization & Certification A Source High-Purity Isosulfamethoxazole (>98%) B Recrystallization Protocol (Solvent Selection & Execution) A->B C Drying and Preparation of Bulk Material B->C D Structural Identification (NMR, MS, FT-IR) C->D Purified Material H Potency Assignment (Mass Balance Calculation) D->H E Chromatographic Purity (HPLC-UV) E->H F Residual Volatiles (LOD & Residual Solvents) F->H G Inorganic Impurities (Residue on Ignition) G->H I Certificate of Analysis (Documentation) H->I

Caption: Overall workflow for Isosulfamethoxazole reference standard preparation and certification.

Materials and Equipment

Reagents and Materials Equipment
Isosulfamethoxazole (crude, >98% purity)Analytical Balance (4- or 5-place)
Isopropanol (HPLC Grade)High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector
Methanol (HPLC Grade)Fourier-Transform Infrared (FT-IR) Spectrometer with ATR
Acetonitrile (HPLC Grade)Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
Water (ASTM Type I or HPLC Grade)Mass Spectrometer (MS) with ESI source
Phosphoric Acid (ACS Grade)Vacuum Oven
Deuterated Solvents for NMR (e.g., DMSO-d₆)Muffle Furnace
USP or EP Reference Standard (for comparison, if available)pH Meter
Class A Volumetric GlasswareHot Plate/Stirrer

Part A: Preparation of Isosulfamethoxazole by Recrystallization

Recrystallization is a robust purification technique for crystalline solids. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. For sulfonamides, alcohols are often effective crystallization solvents.[12][13]

Protocol: Single-Solvent Recrystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude Isosulfamethoxazole powder. Add a minimal amount of isopropanol (e.g., start with ~10 mL per gram of solid).

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small volumes of isopropanol until all the solid has just dissolved. Avoid adding an excessive amount of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved. This ensures the removal of residual solvent.

Part B: Characterization and Certification

A reference standard's value is derived from its comprehensive characterization. A battery of orthogonal analytical techniques must be employed to build a complete profile of the material.[14]

Structural Identification

Causality: It is essential to unequivocally confirm that the purified material is indeed Isosulfamethoxazole. Spectroscopic methods provide detailed information about the molecular structure.[15][16]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present in the molecule.[17] The resulting spectrum should be compared to a known reference spectrum or theoretical data.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, offering a primary confirmation of its identity.[18] The exact mass measurement should be consistent with the molecular formula of Isosulfamethoxazole (C₁₀H₁₁N₃O₃S).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most definitive structural information, showing the chemical environment of each hydrogen and carbon atom, respectively.[17][19] The spectra must be consistent with the known structure of Isosulfamethoxazole.

Purity and Impurity Profiling

Causality: The purity value assigned to a reference standard directly impacts the accuracy of all measurements made using it. Chromatographic methods are powerful tools for separating and quantifying impurities.

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of Isosulfamethoxazole and separating it from its main isomer, Sulfamethoxazole.[20][21]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm packing
Mobile Phase Methanol : Water (pH adjusted to 2.6 with Phosphoric Acid) (60:40 v/v)[20][21]
Flow Rate 1.0 mL/min[20][21]
Column Temperature 40 °C[20][21]
Detection Wavelength 254 nm[20][21]
Injection Volume 20 µL[20][21]
Sample Preparation Accurately weigh ~25 mg of the standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

System Suitability Test (SST): Before analysis, the chromatographic system must be qualified. This is a self-validating step.[22][23]

  • Inject the standard solution five or six times.

  • The relative standard deviation (RSD) for the peak area of the Isosulfamethoxazole peak should be ≤ 2.0%.

  • The tailing factor for the Isosulfamethoxazole peak should be ≤ 2.0.

  • The theoretical plates (N) for the Isosulfamethoxazole peak should be ≥ 2000.

Purity Calculation: The purity is determined by area normalization. Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Characterization of Non-Chromatographic Impurities

Causality: Not all potential impurities are detectable by HPLC. Therefore, gravimetric methods are required to account for volatile and inorganic components.

  • Loss on Drying (LOD): This test determines the percentage of mass lost upon drying under specified conditions, representing the amount of water and volatile solvents. Refer to USP General Chapter <921> for detailed procedures.[11]

  • Residue on Ignition (ROI) / Sulfated Ash: This test measures the amount of inorganic impurities remaining after the sample is ignited in the presence of sulfuric acid. This is a critical measure of metallic or other non-combustible impurities.

Potency Assignment

Causality: The final certified value of the reference standard is its potency, which corrects the purity value for the presence of non-active components like water, solvents, and inorganic impurities.[24][25] The mass balance approach is the most accepted method for this assignment.[11]

Potency Calculation (as is basis): Potency (%) = Chromatographic Purity (%) x [(100 - % LOD - % ROI) / 100]

A detailed workflow for the characterization and certification process is shown below:

cluster_id Identity Confirmation cluster_purity Purity Assessment cluster_final Certification start Purified Isosulfamethoxazole Bulk nmr NMR (¹H, ¹³C) start->nmr hplc HPLC Purity (Organic Impurities) start->hplc ms Mass Spec (MS) nmr->ms ftir FT-IR ms->ftir potency Potency Calculation (Mass Balance) ftir->potency lod Loss on Drying (Volatiles) hplc->lod roi Residue on Ignition (Inorganic Impurities) lod->roi roi->potency coa Generate Certificate of Analysis (CoA) potency->coa

Caption: Workflow for the characterization and certification of the reference standard.

Data Summary and Acceptance Criteria

The results from all characterization tests should be compiled and evaluated against pre-defined acceptance criteria.

Test Method Acceptance Criteria Example Result
Identity FT-IR, NMR, MSSpectrum conforms to the structure of IsosulfamethoxazoleConforms
Chromatographic Purity HPLC-UV≥ 99.5%99.8%
Loss on Drying (LOD) Gravimetric≤ 0.5%0.15%
Residue on Ignition (ROI) Gravimetric≤ 0.1%0.05%
Calculated Potency Mass BalanceReport Value99.6%

Calculated Potency = 99.8% x [(100 - 0.15 - 0.05) / 100] = 99.6%

Storage and Handling

To ensure the long-term integrity of the reference standard, it should be stored in tightly sealed, light-resistant containers, protected from moisture, and kept at a controlled temperature (e.g., 2-8 °C). Before use, the container should be allowed to equilibrate to ambient temperature to prevent condensation. Some standards may require drying before use as specified on the label or certificate.[2][11]

Conclusion

The preparation and certification of an Isosulfamethoxazole reference standard is a rigorous, multi-step process that is foundational to ensuring the quality of pharmaceutical products. By following a systematic approach involving purification and orthogonal analytical characterization, a laboratory can establish a trustworthy in-house secondary reference standard. This standard is essential for the accurate quantification of impurities, validation of analytical methods, and ultimate compliance with global regulatory standards.[5][7][26][27]

References

  • USP General Chapter <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]

  • ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency. [Link]

  • ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients. BioProcess Online. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. [Link]

  • Isosulfamethoxazole. LookChem. [Link]

  • Monographs Affected by Revision to <11> USP Reference Standards. USP-NF. [Link]

  • <11> USP REFERENCE STANDARDS. Pharmacopeia.cn. [Link]

  • USP Reference Standards. USP-NF. [Link]

  • Reference Standards for Potency Assays. BEBPA. [Link]

  • Sulfonamide purification process.
  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Synapse.koreamed.org. [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. [Link]

  • Potency Assignment of Biotherapeutic Reference Standards. ResearchGate. [Link]

  • Potency Assay Guide. Pharmaron. [Link]

  • Potency assignment of biotherapeutic reference standards. PubMed. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Analytical Method Development for the Spectrophotometric Determination of Sulfamethoxazole in Bulk Drug and Pharmaceutical Preparation. ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. UMT Journals. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. ResearchGate. [Link]

  • How to do HPLC method validation. YouTube. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF SULFAMETHOXAZOLE AND TRIMETHOPRIM ORAL SUSPENSION USP. ResearchGate. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Development Method for Spectrophotometric Analysis of Sulfamethoxazole Using Vanilline Reagent. ResearchGate. [Link]

  • How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]

  • Spectroscopy Techniques. RSSL. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Truman State University. [Link]

  • Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

  • Investigating albendazole desmotropes by solid-state NMR spectroscopy. PubMed. [Link]

  • FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. ResearchGate. [Link]

  • Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry. PubMed. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

  • Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form by RP-HPLC. ResearchGate. [Link]

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Application

Application Notes and Protocols for Isosulfamethoxazole in In Vitro Cell Culture Experiments

<-4> Introduction Isosulfamethoxazole is a member of the sulfonamide class of antibiotics. Like other sulfonamides, its primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a key...

Author: BenchChem Technical Support Team. Date: January 2026

<-4>

Introduction

Isosulfamethoxazole is a member of the sulfonamide class of antibiotics. Like other sulfonamides, its primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3] By acting as a structural analog to para-aminobenzoic acid (PABA), Isosulfamethoxazole blocks the production of dihydrofolic acid, a precursor to tetrahydrofolate.[1] This ultimately disrupts the synthesis of nucleotides, halting bacterial growth and replication, an effect known as bacteriostasis.[1][3]

Beyond their well-established antibacterial properties, sulfonamide derivatives have been investigated for a range of other biological activities, including anti-inflammatory and cytotoxic effects.[4][5][6][7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro cell culture experiments with Isosulfamethoxazole. It covers essential physicochemical properties, detailed protocols for assessing cytotoxicity and anti-inflammatory potential, and best practices for data interpretation.

Physicochemical Properties & Stock Solution Preparation

A thorough understanding of a compound's physicochemical properties is the foundation of reproducible in vitro research. These properties dictate how the compound is prepared, stored, and delivered to the cells in culture.

Solubility and Stock Solutions

Isosulfamethoxazole, like many sulfonamides, has limited solubility in aqueous solutions. Therefore, a concentrated stock solution must be prepared using an appropriate organic solvent before further dilution in cell culture media. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.[9]

PropertyValue/RecommendationRationale & Citation
Recommended Solvent Dimethyl sulfoxide (DMSO), cell culture gradeDMSO is a highly effective polar aprotic solvent for many organic compounds and is miscible with water and culture media.[9]
Stock Concentration 10 mM - 100 mMPreparing a high-concentration stock (e.g., 100x or 1000x) minimizes the final concentration of the organic solvent in the culture medium, reducing potential solvent-induced artifacts.[10]
Final DMSO Concentration < 0.5% (v/v) in culture mediumHigh concentrations of DMSO can be toxic to cells and interfere with cellular processes. It is critical to maintain a consistent, low final concentration across all experimental and control wells.
Storage Aliquot and store at -20°C or -80°CAliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Storage at low temperatures preserves stability.[10]
Protocol: Preparation of a 100 mM Isosulfamethoxazole Stock Solution
  • Calculate Required Mass: Determine the mass of Isosulfamethoxazole needed. (Molecular Weight of Isosulfamethoxazole: ~253.28 g/mol ).

    • For 1 mL of a 100 mM solution: 0.1 L * 0.1 mol/L * 253.28 g/mol = 2.53 mg

  • Weigh Compound: Accurately weigh 2.53 mg of Isosulfamethoxazole powder in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the tube.

  • Solubilize: Vortex or sonicate the solution until the powder is completely dissolved.

  • Sterilization (Optional but Recommended): If needed, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Dispense into small, single-use aliquots in sterile tubes. Label clearly with the compound name, concentration, solvent, and date. Store at -20°C.

Application Note 1: Assessment of Cytotoxicity

Principle: Before evaluating the specific biological effects of Isosulfamethoxazole, it is essential to determine its cytotoxic profile. This establishes a therapeutic window—a range of concentrations that are non-toxic or minimally toxic—which should be used for subsequent functional assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis seed Seed Cells in 96-well Plate incubate24 Incubate for 24h (Allow Attachment) seed->incubate24 treat Treat with Isosulfamethoxazole (Serial Dilutions) incubate24->treat incubate72 Incubate for 48-72h treat->incubate72 addMTT Add MTT Reagent incubate72->addMTT incubate4 Incubate for 4h addMTT->incubate4 solubilize Add Solubilizer (DMSO) incubate4->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability & Plot Dose-Response Curve read->calculate determineIC50 Determine IC50 Value calculate->determineIC50

Caption: Workflow for determining Isosulfamethoxazole cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cell line (e.g., HepG2, MCF-7, or relevant line for your research).[9]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).[9]

  • Isosulfamethoxazole stock solution (e.g., 100 mM in DMSO).

  • MTT reagent (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Sterile 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL or 5,000-10,000 cells/well) in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation: Prepare serial dilutions of Isosulfamethoxazole in complete culture medium from your stock solution. A common range for initial screening of sulfonamides is 0.1 µM to 1000 µM.[5] Remember to include a "vehicle control" (medium with the same final concentration of DMSO as your highest drug concentration) and a "cells only" control (medium without drug or DMSO).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Isosulfamethoxazole or controls.

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.[5][9]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9] Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the logarithm of the drug concentration to generate a dose-response curve.

  • Use non-linear regression analysis to calculate the IC₅₀ value (the concentration of the drug that inhibits 50% of cell viability).

Application Note 2: Investigating Anti-inflammatory Effects

Principle: Certain sulfonamide derivatives have demonstrated anti-inflammatory properties.[6][7][8] A common in vitro model for assessing anti-inflammatory activity involves stimulating immune cells, such as macrophages, with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of innate immune cells and triggers the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][15][16][17] The ability of Isosulfamethoxazole to reduce the secretion of these cytokines in LPS-stimulated cells can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway: LPS-induced Inflammation

LPS_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Isosulfamethoxazole Isosulfamethoxazole (Hypothesized Target) Isosulfamethoxazole->IKK

Sources

Method

Application Note &amp; Protocol: Isosulfamethoxazole Stability Testing in Solution

Introduction: The Imperative of Stability in Drug Development Isosulfamethoxazole, an isomer and known impurity of the widely-used sulfonamide antibiotic sulfamethoxazole, requires rigorous stability assessment to ensure...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Drug Development

Isosulfamethoxazole, an isomer and known impurity of the widely-used sulfonamide antibiotic sulfamethoxazole, requires rigorous stability assessment to ensure the safety, efficacy, and quality of any pharmaceutical formulation.[1] Understanding how this molecule behaves over time under various environmental pressures is not merely a regulatory requirement but a cornerstone of robust drug development.[2] This document provides a comprehensive protocol for determining the stability of isosulfamethoxazole in solution, drawing upon established principles for sulfonamide antibiotics and adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[3][4]

The stability of a drug substance is a critical quality attribute that can be influenced by temperature, pH, humidity, light, and oxidative stress.[2][5] Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties. Therefore, a well-designed stability testing program is essential to establish a re-test period for the drug substance and a shelf life for the drug product, along with recommended storage conditions.[4][6]

This protocol will detail forced degradation (stress testing) studies and a long-term stability program. Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[7][8] The long-term study will then evaluate the stability of isosulfamethoxazole under recommended storage conditions.

Isosulfamethoxazole: Physicochemical Properties and Anticipated Degradation Pathways

While specific data for isosulfamethoxazole is limited, its structural similarity to sulfamethoxazole allows for informed predictions of its stability profile. Sulfamethoxazole is known to degrade via several pathways:

  • Hydrolysis: The sulfonamide bond is susceptible to cleavage, particularly in neutral to alkaline conditions.[9][10][11] The rate of hydrolysis can be influenced by the presence of hydroxyl radicals.[9][10]

  • Oxidation: The amino group and the aromatic rings are potential sites for oxidation.[12][13] Advanced oxidation processes have been shown to effectively degrade sulfamethoxazole.[14]

  • Photodegradation: Sulfamethoxazole is susceptible to degradation upon exposure to UV light, with the nonionized form being particularly labile.[15][16][17]

  • Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.[18][19][20][21] Studies on sulfamethoxazole have shown that it is more stable at lower pH when exposed to higher temperatures.[18][22]

Based on this, it is crucial that the stability-indicating analytical method be capable of separating isosulfamethoxazole from its potential degradation products arising from these pathways.

Experimental Design: A Two-Pronged Approach

A comprehensive stability assessment involves both forced degradation and long-term stability studies.

Forced Degradation (Stress Testing)

The goal of forced degradation is to achieve 10-30% degradation of the drug substance to ensure that the analytical method is capable of detecting and quantifying the degradation products.[23][24]

Table 1: Forced Degradation Conditions for Isosulfamethoxazole in Solution

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, room temperature and 60°CTo assess susceptibility to acidic environments.
Base Hydrolysis 0.1 M NaOH, room temperature and 60°CTo evaluate stability in alkaline conditions, a known vulnerability for sulfonamides.[9][10]
Oxidation 3% H₂O₂, room temperatureTo investigate the impact of oxidative stress.[13]
Thermal Degradation 70°C in a controlled ovenTo determine the effect of heat on the molecule in solution.[18][25]
Photostability Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B)To assess the impact of light exposure, a known degradation pathway for sulfamethoxazole.[5][15]
Long-Term Stability Study

This study will evaluate the stability of isosulfamethoxazole over an extended period under various storage conditions as defined by ICH guidelines.[3][6]

Table 2: Long-Term Stability Study Conditions

Storage ConditionTemperatureHumidityTesting Frequency
Long-Term 25°C ± 2°C60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C65% RH ± 5% RH0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C75% RH ± 5% RH0, 3, 6 months

Detailed Protocols

Materials and Equipment
  • Isosulfamethoxazole reference standard

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Photodiode Array (PDA) detector[26][27]

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Stability chambers/ovens

  • Photostability chamber

Preparation of Solutions

Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of isosulfamethoxazole reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the appropriate solvent (e.g., mobile phase or a suitable buffer).

Protocol for Forced Degradation Studies
  • Sample Preparation: For each stress condition, prepare a solution of isosulfamethoxazole at a concentration of 100 µg/mL in the respective stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal and photostability).

  • Stress Application: Expose the solutions to the conditions outlined in Table 1. A control sample, protected from the stress condition, should be maintained for comparison.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve detectable degradation.

  • Neutralization/Quenching: For acid and base hydrolysis, neutralize the samples to approximately pH 7 before analysis.

  • Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by the stability-indicating HPLC method.

Protocol for Long-Term Stability Study
  • Sample Preparation: Prepare a solution of isosulfamethoxazole at a clinically relevant concentration in a suitable, well-defined buffer system.

  • Storage: Aliquot the solution into appropriate, sealed containers (e.g., amber glass vials) to prevent evaporation and photodegradation.

  • Incubation: Place the samples in stability chambers set to the conditions specified in Table 2.

  • Testing: At each time point, withdraw samples and analyze them using the validated stability-indicating HPLC method. Assess for changes in concentration, appearance, pH, and the formation of degradation products.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any excipients. A reverse-phase HPLC method is generally suitable for sulfonamides.[26][28]

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 270 nm (or as determined by UV scan of isosulfamethoxazole)[29]

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Data Analysis and Interpretation

  • Forced Degradation: The chromatograms from the stressed samples should be examined for the appearance of new peaks (degradation products) and a decrease in the peak area of isosulfamethoxazole. Peak purity analysis of the parent peak should be performed to ensure it is free from co-eluting impurities.

  • Long-Term Stability: The concentration of isosulfamethoxazole should be plotted against time for each storage condition. The data can be used to determine the degradation kinetics and to establish a shelf-life, which is typically the time at which the concentration of the API falls to 90% of its initial value.

Visualization of Experimental Workflow

Stability_Testing_Workflow cluster_prep Preparation cluster_forced Forced Degradation (Stress Testing) cluster_longterm Long-Term Stability Study cluster_analysis Data Evaluation Prep Prepare Isosulfamethoxazole Stock and Working Solutions Forced_Deg Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Forced_Deg Long_Term Store under ICH Conditions (Long-Term, Intermediate, Accelerated) Prep->Long_Term FD_Analysis Analyze by Stability-Indicating HPLC Method Forced_Deg->FD_Analysis Time Points Data_Eval Assess Degradation Pathways, Kinetics, and Shelf-Life FD_Analysis->Data_Eval LT_Analysis Analyze by Stability-Indicating HPLC Method Long_Term->LT_Analysis Scheduled Time Points LT_Analysis->Data_Eval

Caption: Workflow for Isosulfamethoxazole Stability Testing.

Potential Degradation Pathway of Sulfonamides

Degradation_Pathway cluster_products Potential Degradation Products SMX Isosulfamethoxazole R-SO₂-NH-R' Hydrolysis Hydrolysis Products R-SO₃H + H₂N-R' SMX->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidized Products e.g., Nitro derivative SMX->Oxidation [O] Photolysis Photodegradation Products Cleavage and Rearrangement SMX->Photolysis hν (UV light)

Caption: Generalized Degradation Pathways for Sulfonamides.

Conclusion

This protocol provides a robust framework for the stability testing of isosulfamethoxazole in solution. By combining forced degradation studies with a comprehensive long-term stability program and utilizing a validated stability-indicating analytical method, researchers and drug development professionals can gain a thorough understanding of the molecule's stability profile. This is essential for ensuring the development of a safe, effective, and high-quality pharmaceutical product. The insights gained from these studies will directly inform formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

References

  • Hydrolysis of sulfamethoxazole in the hyporheic zone: kinetics, factors and pathways. Environmental Technology. Available at: [Link]

  • The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Environmental Science: Processes & Impacts. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]

  • Photodegradation of sulfamethoxazole: a chemical system capable of monitoring seasonal changes in UVB intensity. Photochemistry and Photobiology. Available at: [Link]

  • Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways. RSC Publishing. Available at: [Link]

  • Hydrolysis of sulfamethoxazole in the hyporheic zone: kinetics, factors and pathways. Semantic Scholar. Available at: [Link]

  • Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation. National Institutes of Health (NIH). Available at: [Link]

  • Hydrolysis of sulfamethoxazole in the hyporheic zone: kinetics, factors and pathways. Taylor & Francis Online. Available at: [Link]

  • Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment. National Institutes of Health (NIH). Available at: [Link]

  • Enhanced stability of sulfamethoxazole and trimethoprim against oxidation using hydroxypropyl-beta-cyclodextrin. PubMed. Available at: [Link]

  • Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation. PubMed. Available at: [Link]

  • Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). ResearchGate. Available at: [Link]

  • Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. MDPI. Available at: [Link]

  • Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. PubMed Central. Available at: [Link]

  • Isosulfamethoxazole. LookChem. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]

  • Photodegradation of Sulfamethoxazole with a Recyclable Catalyst. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. Frontiers. Available at: [Link]

  • Ich guideline for stability testing. Slideshare. Available at: [Link]

  • Enhanced Degradation of Sulfamethoxazole (SMX) in Toilet Wastewater by Photo-Fenton Reactive Membrane Filtration. PMC - NIH. Available at: [Link]

  • Full article: Hydrolysis of sulfamethoxazole in the hyporheic zone: kinetics, factors and pathways. Taylor & Francis Online. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). Asian Journal of Chemistry. Available at: [Link]

  • High-performance liquid chromatographic evaluation of the effect of heat treatment on trimethoprim and sulfamethoxazole stability in serum. PubMed. Available at: [Link]

  • View of Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. UMT Journals. Available at: [Link]

  • Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography. PubMed. Available at: [Link]

  • Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). ResearchGate. Available at: [Link]

  • DETERMINATION OF SULFAMETHOXAZOLE AND TRIMETHOPRIM IN PHARMACEUTICALS BY VISIBLE AND UV SPECTROPHOTOMETRY. SID. Available at: [Link]

  • RP-LC method for simultaneous determination of sulfamethoxazole and trimethoprim content in veterinary drugs. Redalyc. Available at: [Link]

  • Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b. ResearchGate. Available at: [Link]

  • A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies. Scirp.org. Available at: [Link]

  • Sulfamethoxazole is Metabolized and Mineralized at Extremely Low Concentrations. Environmental Science & Technology - ACS Publications. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available at: [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]

  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. Available at: [Link]

  • (PDF) Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. ResearchGate. Available at: [Link]

  • Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. DergiPark. Available at: [Link]

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Available at: [Link]

  • Degradation of the Antibiotic Sulfamethoxazole by Ozonation: A Comprehensive Review. Preprints.org. Available at: [Link]

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Application

Application Note: Quantitative Analysis of Isosulfamethoxazole in Human Plasma using LC-MS/MS

Introduction Isosulfamethoxazole is a sulfonamide antibiotic, an isomer of the more commonly known sulfamethoxazole. The precise quantification of Isosulfamethoxazole in biological matrices like human plasma is critical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isosulfamethoxazole is a sulfonamide antibiotic, an isomer of the more commonly known sulfamethoxazole. The precise quantification of Isosulfamethoxazole in biological matrices like human plasma is critical during preclinical and clinical development. This data is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform dosing regimens and safety profiles. This application note provides a detailed, validated protocol for the determination of Isosulfamethoxazole in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[1][2] The described method is compliant with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5][6][7]

Principle of the Method

This method employs protein precipitation for the extraction of Isosulfamethoxazole and an internal standard (IS) from human plasma.[8][9] The prepared samples are then analyzed by reverse-phase liquid chromatography for separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific to the parent and daughter ions of Isosulfamethoxazole and the IS, ensuring high selectivity and minimizing interferences from the plasma matrix. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve constructed from samples of known concentrations.

Materials and Reagents

Material/Reagent Supplier/Grade
Isosulfamethoxazole Reference StandardUSP or equivalent (≥98% purity)
Sulfamethoxazole-d4 (Internal Standard)USP or equivalent (≥98% purity)
Human Plasma (K2EDTA)Reputable biological vendor
Acetonitrile (ACN)HPLC or LC-MS grade
Methanol (MeOH)HPLC or LC-MS grade
Formic AcidLC-MS grade (≥99%)
Deionized WaterType I, 18.2 MΩ·cm
96-well Collection PlatesPolypropylene, 2 mL

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

Causality: The preparation of accurate calibration standards and QCs is the foundation of a reliable quantitative assay. The calibration curve defines the relationship between instrument response and concentration, while QCs independently verify the accuracy and precision of the method during validation and sample analysis.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Isosulfamethoxazole and Sulfamethoxazole-d4 (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the Isosulfamethoxazole primary stock with 50:50 (v/v) ACN/water to prepare working solutions for spiking calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile.

  • Calibration and QC Sample Preparation: Spike blank human plasma with the appropriate working standard solutions to achieve the final concentrations for the calibration curve and QC samples (Low, Medium, and High). The final concentration of the organic solvent in the spiked plasma should not exceed 5%.

Biological Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the LC column.[8][9][10] Acetonitrile is a common choice as it efficiently denatures and precipitates plasma proteins.[8] The IS is added at this stage to compensate for variability during sample processing and analysis.

  • Aliquot 50 µL of standards, QCs, or study samples into a 96-well plate.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each well.

  • Seal the plate and vortex mix for 2 minutes at 1000 rpm to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of deionized water containing 0.1% formic acid to each well.

  • Seal, mix, and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Causality: The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for Isosulfamethoxazole, ensuring good separation from any potential matrix components. The mass spectrometric parameters are tuned to maximize the signal response for the specific MRM transitions of the analyte and IS, providing the necessary sensitivity and selectivity for quantification.[1]

Parameter Condition
LC System: Shimadzu Nexera X2 or equivalent
Column: C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Gradient: 5% B to 95% B over 3 min, hold for 1 min, return to 5% B
Injection Volume: 10 µL
Column Temperature: 40°C
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
Ionization Mode: Electrospray Ionization (ESI), Positive
MRM Transition (Analyte): To be determined by infusion of standard
MRM Transition (IS): To be determined by infusion of standard
Source Temperature: 550°C
IonSpray Voltage: 5500 V

Method Validation

The bioanalytical method must be validated to demonstrate its reliability for the intended application.[6] The validation should be performed in accordance with the latest FDA and/or EMA guidelines.[3][4][5][7]

Validation Parameters and Acceptance Criteria
Parameter Purpose Acceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range To define the concentration range over which the assay is accurate and precise.r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the variability of the measurements.Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.CV of the matrix factor should be ≤15%.
Recovery To determine the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Data Visualization

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard in ACN (200 µL) Sample->Add_IS Vortex Vortex (2 min) Add_IS->Vortex Centrifuge Centrifuge (10 min, 4000g) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Dilute Dilute with Water + 0.1% FA (100 µL) Supernatant->Dilute Inject Inject (10 µL) Dilute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify Report Report Concentration Quantify->Report

Caption: Workflow for Isosulfamethoxazole quantification in plasma.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte/IS Response - Inefficient extraction- Ion suppression (Matrix Effect)- Instrument sensitivity issue- Optimize protein precipitation (e.g., solvent-to-plasma ratio)- Dilute sample further- Clean and tune the mass spectrometer
High Variability (Poor Precision) - Inconsistent sample preparation- Pipetting errors- Carryover- Ensure thorough mixing at all steps- Calibrate pipettes- Optimize needle wash method
Poor Peak Shape - Column degradation- Incompatible sample solvent- Mobile phase issue- Replace the analytical column- Ensure final sample solvent is similar to initial mobile phase- Prepare fresh mobile phases

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Agilent Technologies. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • De Vrieze, M., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(5), 527-539. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Phenomenex. Protein Precipitation Method. Retrieved from [Link]

  • Kachingwe, B. H., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 26(1), 13-22. Retrieved from [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Patel, D. S., et al. (2011). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 3(2), 548-560. Retrieved from [Link]

  • Gebre, T. G., et al. (2022). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology, 13, 981180. Retrieved from [Link]

  • Henion, J., et al. (1990). Determination of sulfa drugs in biological fluids by liquid chromatography/mass spectrometry/mass spectrometry. Analytical Chemistry, 62(22), 2472-2477. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Use of Isosulfamethoxazole in Antibiotic Resistance Studies

Introduction: Understanding Isosulfamethoxazole and the Landscape of Sulfonamide Resistance Isosulfamethoxazole, an isomer of the more widely known sulfamethoxazole, belongs to the sulfonamide class of synthetic antimicr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Isosulfamethoxazole and the Landscape of Sulfonamide Resistance

Isosulfamethoxazole, an isomer of the more widely known sulfamethoxazole, belongs to the sulfonamide class of synthetic antimicrobial agents. For decades, sulfonamides have been a cornerstone in treating bacterial infections. Their efficacy stems from their structural similarity to para-aminobenzoic acid (pABA), allowing them to act as competitive inhibitors of dihydropteroate synthase (DHPS).[1][2][3][4] This enzyme is critical in the bacterial folate synthesis pathway, which produces tetrahydrofolate (THF), an essential precursor for DNA and protein synthesis.[2] Because mammalian cells acquire folate from their diet and lack the DHPS enzyme, sulfonamides selectively target bacteria, representing a classic example of targeted chemotherapy.[5]

However, the extensive use of sulfonamides has led to widespread bacterial resistance, significantly limiting their clinical utility.[1][5][6] Understanding the mechanisms of this resistance is a pivotal area of research for microbiologists, clinicians, and drug development professionals. Isosulfamethoxazole, as a representative sulfonamide, serves as a critical tool in these investigations. These application notes provide a comprehensive guide to its use in key antibiotic resistance studies, detailing not only the "how" but also the "why" behind the protocols.

A Note on Isosulfamethoxazole vs. Sulfamethoxazole: Isosulfamethoxazole is a structural isomer of sulfamethoxazole. In the context of the antibiotic resistance studies described herein, their mechanisms of action and the resistance mechanisms they encounter are functionally identical. Therefore, the protocols and principles outlined can be considered applicable to sulfamethoxazole as well.

Core Principles: The Molecular Battleground of Sulfonamide Action and Resistance

To effectively study resistance, one must first master the mechanism of action. Isosulfamethoxazole targets the bacterial folate biosynthesis pathway, a critical process for bacterial survival.

Mechanism of Action: Competitive Inhibition

The effectiveness of Isosulfamethoxazole lies in its ability to mimic pABA, the natural substrate for the DHPS enzyme. This mimicry leads to competitive inhibition, halting the production of dihydropteroic acid and, consequently, tetrahydrofolic acid (THF), which is vital for nucleotide synthesis. When combined with trimethoprim, an inhibitor of dihydrofolate reductase (DHFR) which acts on a subsequent step in the same pathway, the effect is often synergistic and bactericidal.[7]

Mechanisms of Resistance

Bacteria have evolved sophisticated strategies to overcome the inhibitory effects of sulfonamides. These mechanisms are the primary targets of investigation in resistance studies.

  • Target Modification via Gene Mutation: Spontaneous mutations in the bacterial folP gene, which encodes for DHPS, can alter the enzyme's active site.[2][3] These alterations reduce the binding affinity of sulfonamides while preserving the enzyme's ability to bind its natural substrate, pABA, thereby conferring resistance.[2][3]

  • Acquisition of Resistance Genes: A more common and clinically significant mechanism is the horizontal gene transfer of mobile genetic elements, such as plasmids and integrons, carrying sulfonamide resistance genes (sul).[1][2][4][8] The most prevalent of these are sul1, sul2, and sul3.[1] These genes encode for highly resistant alternative DHPS enzymes that are virtually insensitive to sulfonamides but function efficiently in the folate pathway.[2]

The following diagram illustrates the folate synthesis pathway and the points of inhibition by sulfonamides and trimethoprim.

Folate Synthesis Pathway and Inhibition Bacterial Folate Synthesis Pathway and Antibiotic Inhibition pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Precursors Nucleic Acid Precursors (Purines, Thymidine) Tetrahydrofolic_Acid->Precursors Isosulfamethoxazole Isosulfamethoxazole Isosulfamethoxazole->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Experimental Protocols for Resistance Characterization

Investigating antibiotic resistance requires a multi-faceted approach, combining phenotypic assays to measure susceptibility with genotypic methods to identify the underlying genetic determinants.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric in resistance studies, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a standardized and widely used technique.

Causality Behind Experimental Choices:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria. Its composition is well-defined and has a low concentration of sulfonamide antagonists (thymidine and thymine).

  • Inoculum Density: A standardized inoculum (approximately 5 x 10^5 CFU/mL) is crucial for reproducibility. A lower density might lead to falsely low MICs, while a higher density could result in falsely high MICs.

  • Reading Endpoint: For bacteriostatic agents like sulfonamides, complete inhibition of growth may not occur. Therefore, the MIC is often read as the lowest concentration that inhibits ≥80% of growth compared to the positive control.[9]

Step-by-Step Methodology: Broth Microdilution

  • Preparation of Isosulfamethoxazole Stock Solution:

    • Accurately weigh a known amount of Isosulfamethoxazole powder.

    • Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in sterile CAMHB to create a working solution at twice the highest desired final concentration.

  • Preparation of the 96-Well Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working Isosulfamethoxazole solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic). Well 12 can be a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Isosulfamethoxazole at which there is no visible growth (or ≥80% growth inhibition).[9]

MIC Determination Workflow Workflow for MIC Determination via Broth Microdilution cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plate Perform Serial Dilution of Isosulfamethoxazole in 96-well Plate Prep_Plate->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Determine_MIC Determine MIC (Lowest Concentration with no Visible Growth) Incubate->Determine_MIC

Caption: Workflow for the broth microdilution method to determine MIC.

Protocol 2: Checkerboard Assay for Synergy Testing

The checkerboard assay is the gold standard for quantifying the interaction between two antimicrobial agents, such as Isosulfamethoxazole and Trimethoprim.[7] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.[10][11]

Causality Behind Experimental Choices:

  • Two-Dimensional Dilution: By diluting one drug along the x-axis and the other along the y-axis, the assay tests numerous combinations of concentrations simultaneously, providing a comprehensive view of the interaction.[11]

  • FIC Index Calculation: The FIC index mathematically compares the MIC of each drug in combination to its MIC alone. This calculation provides a standardized, quantitative measure of synergy.[10][11]

Step-by-Step Methodology: Checkerboard Assay

  • Preparation:

    • Determine the MIC of Isosulfamethoxazole (Drug A) and the partner antibiotic, e.g., Trimethoprim (Drug B), individually as described in Protocol 1.

    • In a 96-well plate, prepare two-fold serial dilutions of Drug A along the columns and Drug B along the rows in a suitable broth medium (e.g., CAMHB).[7] The final plate should contain wells with each drug alone and in all possible combinations.

  • Inoculation and Incubation:

    • Prepare a standardized bacterial inoculum as described for the MIC protocol.

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[7]

    • Incubate the plate at 35-37°C for 18-24 hours.[7]

  • Data Analysis:

    • After incubation, identify the MIC of each drug alone and the MIC of each drug in combination for every well that shows growth inhibition.

    • Calculate the FIC for each drug:

      • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC A + FIC B

Interpretation of Results:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

This interpretation provides a quantitative assessment of the drug interaction.[11][12]

Protocol 3: Molecular Analysis of Resistance Genes

Identifying the genetic basis of resistance is crucial for epidemiological surveillance and for understanding the evolution of resistance. This typically involves Polymerase Chain Reaction (PCR) to detect the presence of sul genes or DNA sequencing to identify mutations in the folP gene.

Causality Behind Experimental Choices:

  • Primer Design: Primers are designed to be specific to conserved regions of the target genes (sul1, sul2, folP). This ensures that only the gene of interest is amplified, providing high specificity.

  • PCR Amplification: PCR allows for the exponential amplification of a specific DNA segment, making it possible to detect the presence of a gene even if it is in low copy numbers.

  • DNA Sequencing: For folP, sequencing the PCR product is necessary to identify specific point mutations that may confer resistance, as the mere presence of the gene is not indicative of resistance.

Step-by-Step Methodology: PCR for sul Gene Detection

  • DNA Extraction:

    • Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit or a standard phenol-chloroform protocol. Ensure the DNA is of high purity.

  • PCR Amplification:

    • Set up a PCR reaction using primers specific for sul1 and sul2. A typical reaction mixture includes:

      • Template DNA

      • Forward and Reverse Primers

      • dNTPs

      • Taq Polymerase

      • PCR Buffer

    • Use a thermocycler with an appropriate program (annealing temperature will be primer-dependent). Include a known positive control (a strain carrying the sul gene) and a negative control (no template DNA).

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • The presence of a band of the expected size indicates the presence of the respective sul gene.

Analysis of folP Mutations:

For analyzing mutations in the chromosomal folP gene, the gene is first amplified by PCR using specific primers, and the resulting PCR product is then purified and sent for Sanger sequencing. The obtained sequence is compared to the wild-type folP sequence of the same bacterial species to identify any nucleotide changes that result in amino acid substitutions.[2][3]

Conclusion and Future Outlook

The study of antibiotic resistance is a dynamic and critical field. Isosulfamethoxazole, as a representative of the sulfonamide class, is an invaluable tool for elucidating the phenotypic and genotypic characteristics of resistant bacteria. The protocols detailed in these notes—from determining basic susceptibility with MIC testing to exploring complex drug interactions with checkerboard assays and identifying the genetic underpinnings of resistance—provide a robust framework for researchers. By understanding the causality behind each experimental step, scientists can generate reliable, reproducible data, contributing to the global effort to combat the growing threat of antimicrobial resistance. Future research may focus on developing novel DHPS inhibitors that can evade existing resistance mechanisms, a goal made more attainable through a deep molecular understanding of how current drugs like Isosulfamethoxazole interact with their targets and how bacteria, in turn, evolve to survive.[2]

References

  • A Comprehensive Guide to the Synergistic Action of Trimethoprim and Sulfamethoxazole. Benchchem. [URL: https://www.benchchem.com/product/b1682701#a-comprehensive-guide-to-the-synergistic-action-of-trimethoprim-and-sulfamethoxazole]
  • Technical Support Center: Optimization of Antibacterial Synergy Testing with Sulfamoxole. Benchchem. [URL: https://www.benchchem.com/product/b1682701#optimization-of-antibacterial-synergy-testing-with-sulfamoxole]
  • Raz-Pasteur, A., et al. (2021). Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates. Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2021.711843/full]
  • Venkatesan, M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10327666/]
  • Venkatesan, M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.06.29.498188v1]
  • Venkatesan, M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.06.29.498188v2.full]
  • Swedberg, G., & Sköld, O. (1991). Genetic analyses of sulfonamide resistance and its dissemination in Gram-negative bacteria illustrate new aspects of R plasmid evolution. Antimicrobial Agents and Chemotherapy. [URL: https://www.researchgate.
  • Rauseo, J., et al. (2021). Effects of Sulfamethoxazole on Growth and Antibiotic Resistance of A Natural Microbial Community. Water. [URL: https://www.mdpi.com/2073-4441/13/21/3089]
  • Rauseo, J., et al. (2021). Effects of Sulfamethoxazole on Growth and Antibiotic Resistance of A Natural Microbial Community. MDPI. [URL: https://www.mdpi.com/2073-4441/13/21/3089/htm]
  • Rauseo, J., et al. (2021). Effects of Sulfamethoxazole on Growth and Antibiotic Resistance of A Natural Microbial Community. ResearchGate. [URL: https://www.researchgate.
  • Huovinen, P. (2001). Resistance to trimethoprim-sulfamethoxazole. Clinical Infectious Diseases. [URL: https://pubmed.ncbi.nlm.nih.gov/11340533/]
  • Orhan, G., et al. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC540158/]
  • Wareham, D. W., et al. (2012). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. [URL: https://journals.asm.org/doi/10.1128/AAC.06172-11]
  • Wüst, J., & Wilkins, T. D. (1978). Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing. Antimicrobial Agents and Chemotherapy. [URL: https://journals.asm.org/doi/10.1128/AAC.14.3.384]
  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/antimicrobial-synergy-testing-checkerboard-assay.htm]
  • Witeska, M., & Ziółkowski, H. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912499/]
  • Akram, M., et al. (2008). RESISTANCE PATTERN IN COMMUNITY ACQUIRED URINARY PATHOGENS AGAINST SULFISOXAZOLE AND TRIMETHOPRIM-SULFAMETHOXAZOL. Pakistan Journal of Pharmaceutical Sciences. [URL: https://applications.emro.who.int/imemrf/Pak_J_Pharm_Sci/Pak_J_Pharm_Sci_2008_21_3_212_216.pdf]
  • Lovgren, M., et al. (1998). Determination of Trimethoprim-Sulfamethoxazole MICs for Streptococcus pneumoniae by E Test. Journal of Clinical Microbiology. [URL: https://www.jcm.org/content/36/12/3696]
  • Co-Trimoxazole Ezy MICTM Strip (TSH) (0.016-256 mcg/ml). HiMedia Laboratories. [URL: https://www.himedialabs.com/TD/EM083I.pdf]
  • Awad, J., et al. (2023). The fate of sulfamethoxazole and trimethoprim in a micro-aerated anaerobic membrane bioreactor: implications for antibiotic resistance spreading. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.07.05.547796v1]
  • Traczewski, M. M., et al. (2006). Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. Journal of Clinical Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1393116/]
  • Livermore, D. M., et al. (2011). Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria. Scilit. [URL: https://www.scilit.net/article/10.1093/jac/dkr002]
  • Pu, Y., et al. (2021). Correlation between the sulfamethoxazole-trimethoprim resistance of Shigella flexneri and the sul genes. Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7958189/]
  • Huovinen, P. (2001). Resistance to Trimethoprim-Sulfamethoxazole. ResearchGate. [URL: https://www.researchgate.net/publication/11883307_Resistance_to_Trimethoprim-Sulfamethoxazole]

Sources

Application

Application Notes &amp; Protocols: Microbiological Assay for Isosulfamethoxazole Activity

Abstract: This document provides a comprehensive guide for determining the potency of Isosulfamethoxazole (a structural isomer of sulfamethoxazole) using microbiological assays. Detailed protocols for both agar diffusion...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for determining the potency of Isosulfamethoxazole (a structural isomer of sulfamethoxazole) using microbiological assays. Detailed protocols for both agar diffusion (cylinder-plate) and turbidimetric methods are presented. The guide explains the scientific principles underlying these techniques, offers step-by-step experimental procedures, and outlines data analysis for accurate potency determination. This content is intended for researchers, scientists, and drug development professionals engaged in the quality control and analysis of sulfonamide antibiotics.

Introduction and Scientific Principles

Isosulfamethoxazole, like its isomer sulfamethoxazole, is a sulfonamide antibiotic.[1] Its antimicrobial activity stems from its structural similarity to para-aminobenzoic acid (PABA).[2] Bacteria that must synthesize their own folic acid use PABA as a crucial precursor. Isosulfamethoxazole competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS), blocking the conversion of PABA into dihydrofolic acid.[1][2][3] This disruption of the folate synthesis pathway halts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect—inhibiting bacterial growth and replication.[2][3]

Microbiological assays are essential for quantifying the potency of antibiotics.[4] They provide a direct measure of the drug's biological activity against a susceptible microorganism.[4] Unlike chemical methods (e.g., HPLC), which measure concentration, bioassays assess the functional antimicrobial effect, which is critical for ensuring therapeutic efficacy. The two primary methods recognized by pharmacopeias like the USP are the agar diffusion and turbidimetric assays.[5][6]

  • Agar Diffusion Method: This technique involves the diffusion of the antibiotic from a source (e.g., a stainless steel cylinder) through a solid agar medium seeded with a susceptible test microorganism. The antibiotic creates a concentration gradient, and where the concentration is above the minimum inhibitory concentration (MIC), bacterial growth is prevented. This results in a clear "zone of inhibition" around the source. The diameter of this zone is proportional to the concentration of the antibiotic.[7][8]

  • Turbidimetric Method: This method measures the inhibition of microbial growth in a liquid culture.[5] A uniform solution of the antibiotic in a liquid medium is inoculated with the test organism. After incubation, the turbidity (cloudiness) of the culture, which is a measure of microbial growth, is determined spectrophotometrically. The degree of growth inhibition (lower turbidity) is related to the antibiotic's potency.[9]

The selection of the appropriate test organism is critical. For sulfonamides, a microorganism that is highly sensitive to the drug and synthesizes its own folic acid is required. While many organisms are susceptible, strains like Bacillus subtilis ATCC 6633 are commonly used in antibiotic assays due to their consistent and reliable responses.[10][11][12]

Required Materials and Reagents

2.1. Test Microorganism

  • Bacillus subtilis (ATCC® 6633™) or another suitable susceptible organism.

2.2. Culture Media

  • Medium for Inoculum: Brain Heart Infusion Agar/Broth (ATCC® Medium 44) or equivalent.[11]

  • Assay Medium (Agar Diffusion): Antibiotic Assay Medium (e.g., Medium 1 or 11 as per USP <81>).[6][7] The pH should be adjusted as specified for the assay, typically between 7.8 and 8.0 after sterilization.[5]

  • Assay Medium (Turbidimetric): Suitable broth medium like Soybean-Casein Digest Broth.[13]

2.3. Reagents and Equipment

  • Isosulfamethoxazole Reference Standard

  • Isosulfamethoxazole Test Sample

  • Phosphate Buffers (e.g., 0.1 M Potassium Phosphate Buffer, pH 7.0).[14]

  • Solvents for stock solution (e.g., 0.5 M NaOH, ethanol, or as specified by the reference standard certificate).[15][16]

  • Sterile Saline Solution (0.9% NaCl)

  • Petri Dishes (glass or plastic, 20 x 100 mm).[7][8]

  • Stainless Steel Cylinders (8 mm ± 0.1 mm outside diameter, 6 mm ± 0.1 mm inside diameter, 10 mm ± 0.1 mm length).[7][8][14]

  • Spectrophotometer

  • Incubator with precise temperature control.[6]

  • Autoclave

  • Standard laboratory glassware (sterilized).[14]

  • Magnetic stirrer and stir plate.[17]

  • Calipers (for zone measurement)

Protocol 1: Cylinder-Plate (Agar Diffusion) Assay

This method is based on measuring the diameter of the zone of inhibition created by the diffusion of Isosulfamethoxazole through an agar medium.

3.1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh a quantity of Isosulfamethoxazole Reference Standard and dissolve it in the specified solvent (e.g., a small volume of 0.5 M NaOH, then dilute with water) to create a stock solution of known concentration (e.g., 1000 µg/mL).[16]

  • Sample Stock Solution: Based on the expected potency of the test sample, prepare a stock solution in the same manner as the standard to have the same nominal concentration.[18]

  • Working Standard Solutions: On the day of the assay, prepare a series of at least five working standard dilutions from the stock solution using the appropriate phosphate buffer. A common approach is to use successive dilutions in a ratio of 1:1.25, bracketing the median concentration.[6][14]

  • Working Sample Solution: Prepare a working solution of the test sample from its stock solution using the same buffer to a nominal concentration equal to the median concentration of the standard curve.[18]

Solution Type Example Concentrations (µg/mL) Purpose
Low Standard (S1)12.8Defines the lower limit of the standard curve
Standard (S2)16.0
Median Standard (S3)20.0Central point of the standard curve
Standard (S4)25.0
High Standard (S5)31.2Defines the upper limit of the standard curve
Test Sample (U3)20.0 (Nominal)To be tested against the standard curve

3.2. Preparation of Inoculum

  • From a stock culture of Bacillus subtilis ATCC 6633, inoculate a suitable agar slant and incubate at 30-35°C for 24 hours.[11]

  • Wash the growth from the slant using sterile saline.

  • Dilute this suspension to achieve a specific light transmission (e.g., 25% T at 530 nm), which should be predetermined to yield optimal zones of inhibition.[14] This standardized suspension is the inoculum.

3.3. Assay Plate Preparation and Procedure

  • Base Layer: Dispense a specified volume (e.g., 21 mL) of sterile, molten assay agar into each Petri dish on a level surface and allow it to solidify.[7][8]

  • Seed Layer: Cool the remaining molten agar to 45-50°C.[14] Add the prepared inoculum to this agar, mix thoroughly but gently to avoid bubbles, and pour a precise volume (e.g., 4 mL) over the solidified base layer.[7][8] Allow this seed layer to solidify completely.

  • Cylinder Placement: Aseptically place 4 to 6 stainless steel cylinders on the solidified agar surface of each plate, pressing them down gently to ensure they are properly seated.

  • Application of Solutions: Fill each cylinder with the corresponding standard or sample solutions. It is common practice to alternate standard and sample solutions on the plate to minimize variability.[8]

  • Incubation: Incubate the plates at the specified temperature (e.g., 30-35°C) for 18-24 hours.[14]

  • Measurement: After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calipers.

Agar_Diffusion_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_std Prepare Standard & Sample Solutions fill_cyl Fill Cylinders with Solutions prep_std->fill_cyl prep_inoc Prepare Inoculum prep_plates Prepare Agar Plates (Base/Seed) prep_inoc->prep_plates place_cyl Place Cylinders prep_plates->place_cyl place_cyl->fill_cyl incubate Incubate Plates fill_cyl->incubate measure Measure Zone Diameters incubate->measure calculate Calculate Potency measure->calculate

Caption: Workflow for the Cylinder-Plate Agar Diffusion Assay.

Protocol 2: Turbidimetric (Tube) Assay

This method relies on measuring the inhibition of microbial growth in a liquid medium spectrophotometrically.

4.1. Preparation of Solutions and Inoculum

  • Standard and Sample Solutions: Prepare stock and working solutions of the reference standard and test sample as described in section 3.1. The concentration range may need to be adjusted to be lower than that used for the agar diffusion assay.

  • Inoculum: Prepare a standardized suspension of the test organism (Bacillus subtilis ATCC 6633) as described in section 3.2.

4.2. Assay Procedure

  • Dispensing: Dispense a precise volume (e.g., 1.0 mL) of each working standard and sample solution into separate, sterile test tubes. Include tubes with buffer only to serve as controls (for uninhibited growth and a non-inoculated blank).

  • Inoculation: Add a precise volume of the appropriate liquid assay medium to each tube. Then, add a small, standardized volume of the prepared inoculum to all tubes except the non-inoculated blank.

  • Incubation: Incubate all tubes under controlled conditions (e.g., 32-37°C) for a specified period (typically 3-5 hours), or until the control tubes show sufficient turbidity.[9]

  • Measurement: Stop microbial growth (e.g., by adding formaldehyde or heating). Measure the absorbance (or percent transmittance) of each tube at a specific wavelength (e.g., 530 nm) using a spectrophotometer, after setting the instrument to zero with the non-inoculated blank.

Turbidimetric_Workflow prep_solutions Prepare Standard & Sample Working Solutions dispense_solutions Dispense Solutions into Test Tubes prep_solutions->dispense_solutions prep_inoculum Prepare Standardized Inoculum add_media_inoculum Add Media & Inoculum to Tubes prep_inoculum->add_media_inoculum dispense_solutions->add_media_inoculum incubate_tubes Incubate Tubes add_media_inoculum->incubate_tubes measure_turbidity Stop Growth & Measure Turbidity (Absorbance) incubate_tubes->measure_turbidity calculate_potency Calculate Potency measure_turbidity->calculate_potency

Caption: Workflow for the Turbidimetric (Tube) Assay.

Data Analysis and Potency Calculation

The goal is to compare the response of the test sample to the response of the reference standard.

  • Standard Curve: For the cylinder-plate assay, plot the average zone diameter squared against the logarithm of the concentration for the standard solutions. For the turbidimetric assay, plot the average absorbance against the logarithm of the concentration.

  • Linearity: Perform a linear regression analysis on the standard curve data. The method is considered valid if there is a linear relationship between the log concentration and the response, with a high coefficient of determination (r² ≥ 0.98).[19]

  • Potency Calculation: Using the regression equation from the standard curve, determine the concentration of the Isosulfamethoxazole in the test sample solution based on its measured response (zone diameter or absorbance).

  • Final Potency: Calculate the final potency of the test sample by accounting for the dilution factor and the initial weight or volume used. The potency is typically expressed in µg/mg or as a percentage of the stated content.

An assay should be considered preliminary and repeated if the calculated potency is outside a certain range (e.g., less than 80% or more than 125%) of the assumed potency, as this indicates the sample and standard were not tested on parallel portions of the dose-response curve.[18]

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of the results, the microbiological assay must be validated.[19][20] This involves demonstrating the method's specificity, accuracy, precision, and linearity.

  • Specificity: The assay should show no inhibition from placebos or excipients, confirming that only the active antibiotic is being measured.[19]

  • Accuracy: Determined by performing the assay on samples with known concentrations of the antibiotic (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be close to 100%.[21]

  • Precision: Assessed through repeatability (intra-assay precision) and intermediate precision (inter-assay precision). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).[19]

  • Linearity: Confirmed by the high correlation coefficient of the standard curve across the tested concentration range.[19]

Performing the assay on multiple independent occasions (e.g., on three different days) provides a more reliable estimate of potency than a single large assay.[18]

References

  • Title: Sulfamethoxazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Understanding Sulfamethoxazole: Uses, Mechanism, and Clinical Significance Source: Synapse URL: [Link]

  • Title: 54 Microbial Assay for Antibiotics / General Tests Source: The Japanese Pharmacopoeia URL: [Link]

  • Title: What is the mechanism of Sulfamethoxazole? Source: Patsnap Synapse URL: [Link]

  • Title: Medium for determining antibiotic potency by the cylinder plates assay technique. Source: Grosseron URL: [Link]

  • Title: Sulfamethoxazole | C10H11N3O3S | CID 5329 Source: PubChem - NIH URL: [Link]

  • Title: Detection of Antimicrobial Drugs With Bacillus Subtilis Strain ATCC 6633: An Update Source: Karger Publishers URL: [Link]

  • Title: Trimethoprim Sulfamethoxazole - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Cylinder plate assays (USP <81>) Source: PLA 3.0 Knowledge Center URL: [Link]

  • Title: Antibiotics Assays - Examples of Pharmaceutical Microbial Assays Source: Thutope URL: [Link]

  • Title: Microbiological assay | PPTX Source: SlideShare URL: [Link]

  • Title: Use of Bacillus subtilis ATCC 6633 instead of B. subtilis BGA (DSM 618) in the investigation of antibiotic residue in meat Source: ResearchGate URL: [Link]

  • Title: 〈1223.1〉 Validation of Alternative Methods to Antibiotic Microbial Assays Source: USP-NF URL: [Link]

  • Title: Antibiotics—Microbial Assays, USP Source: U.S. Pharmacopeia URL: [Link]

  • Title: Pharmaceutical Microbiology Manual Source: FDA URL: [Link]

  • Title: BACILLUS SUBTILIS SUBSP. SPIZIZENII ATCC® 6633 LAB ELITE CRM Source: Microbiologics URL: [Link]

  • Title: Bacillus subtilis subsp. spizizenii derived from ATCC® 6633 Source: Medical Supply Company URL: [Link]

  • Title: Microbiological Antibiotic Assay Validation of Gentamicin Sulfate Using Two-Dose Parallel Line Model (PLM) Source: HighTech and Innovation Journal URL: [Link]

  • Title: Analytical Methods - A rapid turbidimetric assay for the determination of the potency of cefazolin sodium in powder for injection Source: Royal Society of Chemistry URL: [Link]

  • Title: Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets Source: PMC - NIH URL: [Link]

  • Title: USP <81> Antibiotics—Microbial Assays Source: U.S. Pharmacopeia URL: [Link]

  • Title: Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE Source: NIH URL: [Link]

  • Title: SOP for Microbial Assay Source: Pharmaguideline URL: [Link]

  • Title: How to prepare sulfamethoxazole stock for MIC? Source: ResearchGate URL: [Link]

  • Title: Evaluation of the E Test for Determination of Trimethoprim-Sulfamethoxazole MICs for Streptococcus pneumoniae Source: American Society for Microbiology URL: [Link]

  • Title: Trimethoprim-sulfamethoxazole: in vitro microbiological aspects Source: PubMed URL: [Link]

  • Title: 1.2: Media Preparation Source: Biology LibreTexts URL: [Link]

  • Title: Development and Validation of a Microbiological Agar Assay for Determination of Orbifloxacin in Pharmaceutical Preparation Source: PMC - NIH URL: [Link]

  • Title: 〈61〉 MICROBIOLOGICAL EXAMINATION OF NONSTERILE PRODUCTS: MICROBIAL ENUMERATION TESTS Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: Spectrophotometric Determination of Sulfamethoxazole Following Simple Diazotization and Coupling with Diphenylamine Source: ResearchGate URL: [Link]

  • Title: Guidelines for the Validation of Microbiological Methods for the FDA Foods Program, 3rd Edition Source: FDA URL: [Link]

  • Title: DETERMINATION OF SULFAMETHOXAZOLE AND TRIMETHOPRIM IN PHARMACEUTICALS BY VISIBLE AND UV SPECTROPHOTOMETRY Source: SID URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming Isosulfamethoxazole degradation in analytical samples

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Isosulfamethoxazole. This resource is designed to provide in-depth, practical solutions to the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Isosulfamethoxazole. This resource is designed to provide in-depth, practical solutions to the common challenges associated with the stability and analysis of this compound. As an experienced application scientist, I will guide you through the science behind Isosulfamethoxazole's degradation and offer field-proven protocols to ensure the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the inherent instability of Isosulfamethoxazole in analytical samples.

Q1: What makes Isosulfamethoxazole prone to degradation in analytical samples?

A1: Isosulfamethoxazole's chemical structure contains several moieties susceptible to degradation under common laboratory conditions. The primary drivers of its instability are:

  • Hydrolysis: The isoxazole ring is susceptible to opening, particularly under basic pH conditions.[1] Acidic conditions can also promote hydrolysis, affecting the overall stability.[2][3]

  • Photodegradation: Exposure to light, especially UV radiation, can induce significant degradation.[4][5][6][7] The primary photodegradation pathways involve the cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO₂).[4]

  • Oxidation: The molecule is susceptible to oxidative processes, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents and reagents.[8][9][10][11] The amino group on the benzene ring is a primary site for oxidation.[8]

  • Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation, leading to faster degradation.[2][3][12]

Q2: I'm analyzing Isosulfamethoxazole in a biological matrix (plasma, urine). What specific challenges should I anticipate?

A2: Biological matrices introduce significant complexity beyond simple aqueous solutions. The primary challenge is the matrix effect in LC-MS/MS analysis.[13][14][15][16] Endogenous components like salts, proteins, and phospholipids can co-elute with Isosulfamethoxazole and interfere with its ionization, leading to either ion suppression (falsely low readings) or ion enhancement (falsely high readings).[13][16] Additionally, enzymes present in fresh biological samples can potentially metabolize the drug, altering its concentration before analysis.

Q3: What are the primary degradation products of Isosulfamethoxazole I should be aware of?

A3: The degradation of Isosulfamethoxazole can lead to several products depending on the degradation pathway. Key products include those resulting from the cleavage of the S-N bond, such as 3-amino-5-methylisoxazole and sulfanilic acid.[17] Photodegradation can also lead to desulfonated products.[4] Theoretical studies suggest that ozonation can result in various oxidation products on both the aromatic and isoxazole rings.[8] Awareness of these potential products is crucial for developing robust, stability-indicating analytical methods.

Troubleshooting Guide: Common Analytical Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: Why is the recovery of my Isosulfamethoxazole analyte consistently low?

A4: Low recovery is a classic symptom of analyte degradation occurring sometime between sample collection and analysis. Consider these points:

  • Sample Handling and Storage: Were the samples immediately protected from light and cooled after collection? Exposure to ambient light and temperature, even for short periods, can initiate degradation.[4]

  • pH of the Sample/Solvent: The pH of your sample matrix or reconstitution solvent can significantly impact stability. Isosulfamethoxazole degradation is pH-dependent; for instance, base-catalyzed hydrolysis of the isoxazole ring is a known pathway.[1]

  • Freeze-Thaw Cycles: Are your samples undergoing multiple freeze-thaw cycles? This can accelerate degradation. It is advisable to aliquot samples into single-use volumes before freezing.

  • Oxidative Stress: The presence of dissolved oxygen or trace metal contaminants in your solvents can promote oxidation.[9][11]

Q5: My results are highly variable and not reproducible. What could be the cause?

A5: Poor reproducibility often points to inconsistent sample handling or uncontrolled environmental factors.

  • Inconsistent Timing: Ensure that the time between sample collection, processing, and analysis is consistent for all samples, including standards and quality controls.

  • Light Exposure: Are some samples exposed to more light than others? Work in a shaded environment or use amber vials to minimize photodegradation.[4][18]

  • Matrix Effects: Variability in the composition of biological matrices between different subjects can lead to inconsistent ion suppression or enhancement.[14][15] A robust sample clean-up procedure is essential to mitigate this.

  • LC-MS/MS System Issues: Check for common instrument problems such as a dirty ion source, inconsistent mobile phase composition, or column degradation, which can all contribute to result variability.[19][20][21][22]

Q6: I am observing unexpected peaks in my chromatogram. Could these be related to Isosulfamethoxazole?

A6: Yes, the appearance of new, unexpected peaks, especially those that grow over time while the main analyte peak decreases, is a strong indicator of degradation. To confirm, you can perform a forced degradation study. Intentionally expose a pure standard of Isosulfamethoxazole to stress conditions (e.g., strong acid/base, UV light, peroxide) and analyze the resulting solution. This will help you identify the retention times of its major degradation products.

Visualizing the Problem: Degradation and Workflow

To better understand the challenges and solutions, the following diagrams illustrate the key degradation pathways and a recommended workflow for sample stabilization.

Isosulfamethoxazole Degradation Pathways ISM Isosulfamethoxazole Hydrolysis Hydrolysis (pH dependent) ISM->Hydrolysis Photodegradation Photodegradation (UV Light) ISM->Photodegradation Oxidation Oxidation (O₂, Metals, Peroxides) ISM->Oxidation RingOpening Isoxazole Ring Cleavage Hydrolysis->RingOpening SN_Cleavage S-N Bond Cleavage Hydrolysis->SN_Cleavage Photodegradation->SN_Cleavage SO2_Extrusion SO₂ Extrusion Photodegradation->SO2_Extrusion OxidizedProducts Oxidized Amino Group Oxidation->OxidizedProducts

Caption: Key degradation pathways for Isosulfamethoxazole.

Recommended Sample Handling Workflow Collection 1. Sample Collection (Amber Tubes) Stabilize 2. Immediate Stabilization (Add Antioxidant/Chelator) Collection->Stabilize Process 3. Process/Centrifuge (at 4°C) Stabilize->Process Aliquot 4. Aliquot Supernatant (Single-Use Volumes) Process->Aliquot Store 5. Storage (-80°C, Protected from Light) Aliquot->Store Analysis 6. Analysis (Thaw once, analyze immediately) Store->Analysis

Caption: Workflow for preserving Isosulfamethoxazole integrity.

Protocols for Sample Stabilization and Handling

Adherence to a strict, validated protocol is the most effective way to prevent the degradation of Isosulfamethoxazole.

Protocol 1: Stabilization of Biological Fluids (Plasma, Serum, Urine)

This protocol is designed to minimize degradation from the moment of collection.

Materials:

  • Amber-colored collection tubes (e.g., EDTA plasma, serum separator tubes).

  • Stabilizer Stock Solution (see preparation below).

  • Ice bath.

  • Calibrated pipettes.

  • Amber cryovials for storage.

Stabilizer Stock Solution Preparation (100X):

  • Prepare a solution of 10 mg/mL Ascorbic Acid (a free radical scavenger) and 10 mg/mL Disodium EDTA (a metal chelator) in HPLC-grade water.[9][23]

  • Adjust the pH to 6.5-7.0 with sodium hydroxide.

  • Filter sterilize (0.22 µm filter) and store in amber vials at 4°C for up to one month.

Procedure:

  • Collection: Collect the biological sample directly into a pre-chilled, amber-colored tube.

  • Immediate Stabilization: Immediately after collection, add 10 µL of the 100X Stabilizer Stock Solution for every 1 mL of sample (e.g., add 50 µL to a 5 mL blood tube). Gently invert the tube 8-10 times to mix.

  • Cooling: Place the tube immediately into an ice bath.

  • Processing: Within 30 minutes of collection, process the sample as required (e.g., centrifuge for 15 minutes at 2,000 x g at 4°C to separate plasma/serum).

  • Aliquoting: Transfer the supernatant (plasma, serum) or urine into pre-labeled amber cryovials. Create small, single-use aliquots to avoid freeze-thaw cycles.

  • Storage: Immediately flash-freeze the aliquots and store them at ≤ -70°C, protected from light, until analysis.[24]

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol focuses on minimizing degradation and matrix effects during the analytical preparation phase.

Procedure:

  • Thawing: Thaw a single aliquot rapidly in a water bath at room temperature and immediately place it on ice. Do not refreeze.

  • Extraction: Perform a protein precipitation or solid-phase extraction (SPE) to remove matrix interferences.[13]

    • For Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing 0.1% formic acid to aid protein crashing and improve chromatographic peak shape) to 1 volume of sample. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

    • For SPE: Use a validated SPE protocol suitable for sulfonamides to achieve a cleaner extract.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30-35°C.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-matched solution. The reconstitution solvent should be weak enough to ensure good peak shape upon injection.

  • Analysis: Analyze immediately via a validated, stability-indicating LC-MS/MS method.

Data Summary: Recommended Handling & Storage

For quick reference, the following table summarizes the critical parameters for maintaining Isosulfamethoxazole stability.

ParameterRecommendationRationale & Causality
Light Exposure Use amber collection tubes and vials; work in a shaded area.Prevents photodegradation, a primary and rapid degradation pathway.[4][6]
Temperature Process samples at 4°C; Store long-term at ≤ -70°C.Reduces the rate of all chemical degradation reactions, including hydrolysis and oxidation.[24]
pH Control Maintain samples near neutral pH (6.5-7.5) if possible.Minimizes both acid- and base-catalyzed hydrolysis of the isoxazole ring.[1][25][2]
Oxidation Add antioxidants (e.g., Ascorbic Acid) and chelators (e.g., EDTA).Scavenges free radicals and sequesters metal ions that catalyze oxidative degradation.[9][23]
Freeze-Thaw Aliquot into single-use volumes before initial freezing.Avoids physical stress and concentration effects that can accelerate degradation with each cycle.
Sample Matrix Use a robust sample clean-up method (e.g., SPE).Mitigates ion suppression/enhancement (matrix effects) for more accurate and precise LC-MS/MS results.[13][14][15]
References
  • Goebel, A., et al. (2013). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere. Available at: [Link]

  • Boreen, A. L., et al. (2004). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • Lin, Y. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology. Available at: [Link]

  • Zhang, Y., et al. (2020). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. Molecules. Available at: [Link]

  • Ji, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water. Available at: [Link]

  • Khan, N., et al. (2011). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). Asian Journal of Chemistry. Available at: [Link]

  • Khan, N., et al. (2011). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). Asian Journal of Chemistry. Available at: [Link]

  • Khan, N., et al. (2011). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). Semantic Scholar. Available at: [Link]

  • Svahn, O., & Björklund, E. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]

  • Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide and its electron-rich analogues. Drug Metabolism and Disposition. Available at: [Link]

  • Svahn, O., & Björklund, E. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. DiVA portal. Available at: [Link]

  • Khan, N., et al. (2011). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study. Molecules. Available at: [Link]

  • Al-Zoman, N. Z., et al. (2024). Quantitative Determination of Sulfamethoxazole using various Spectroscopic Methods. Hilla University College Journal of Medical Sciences. Available at: [Link]

  • Al-Abachi, A. M., & Al-Ward, H. S. (2017). New Analytical Methods for Drugs Analysis A Comparative Study. Iraqi National Journal of Chemistry. Available at: [Link]

  • Stability Studies. (n.d.). Role of Antioxidants in Mitigating Oxidative Degradation. Stability Studies. Available at: [Link]

  • Al-Achi, A., & Greenwood, R. (1998). Enhanced stability of sulfamethoxazole and trimethoprim against oxidation using hydroxypropyl-beta-cyclodextrin. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Shimadzu. Available at: [Link]

  • Poveda, A., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry. Available at: [Link]

  • Dams, R., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Juhascik, M., & Toth, T. (2016). Matrix effect profiles of sample extracts of urine, plasma and influent WW for sulfamethoxazole, clindamycin, gabapentin and pregabalin and a comparison of nadolol and MHD with their structural analogues atenolol and carbamazepine. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Zaman, S. S., & Ahmed, S. A. (2015). Analytical Method Development for the Spectrophotometric Determination of Sulfamethoxazole in Bulk Drug and Pharmaceutical Preparation. Journal of Chemistry and Biochemistry. Available at: [Link]

  • Githinji, L. W., et al. (2010). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Journal of Chromatography B. Available at: [Link]

  • Das Gupta, V. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. Available at: [Link]

  • Hagesaether, E., & Worku, Z. A. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. Available at: [Link]

  • Giordano, F., et al. (1990). A Physiochemical Approach to the Investigation of the Stability of Trimethoprim-Sulfamethoxazole (Co-Trimoxazole) Mixtures for Injectables. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mei, H., et al. (2003). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Chromatography B. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Ensom, M. H., et al. (2016). Stability of Extemporaneously Compounded Suspensions of Trimethoprim and Sulfamethoxazole in Amber Plastic Bottles and Amber Plastic Oral Syringes. The Canadian Journal of Hospital Pharmacy. Available at: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. Available at: [Link]

  • Maurer, H. H. (2012). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology. Available at: [Link]

  • Van Aken, P., et al. (2016). Degradation of sulfamethoxazole by heat-activated persulfate oxidation: Elucidation of the degradation mechanism and influence of process parameters. Chemical Engineering Journal. Available at: [Link]

  • Horwitz, W. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Available at: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Available at: [Link]

  • CHROMacademy. (n.d.). LC-MS Troubleshooting. CHROMacademy. Available at: [Link]

  • Barceló, D., & Petrovic, M. (2007). Analytical Methods for the Quantification of Pharmaceuticals. Trends in Analytical Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Li, Y., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Sharma, S., et al. (2024). Construction of Isoxazole ring: An Overview. Journal of Drug Delivery and Therapeutics. Available at: [Link]

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Sources

Optimization

Troubleshooting Isosulfamethoxazole synthesis impurities

Technical Support Center: Isosulfamethoxazole Synthesis A Senior Application Scientist's Guide to Impurity Troubleshooting Welcome to the technical support center for Isosulfamethoxazole synthesis. This guide is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isosulfamethoxazole Synthesis

A Senior Application Scientist's Guide to Impurity Troubleshooting

Welcome to the technical support center for Isosulfamethoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of isoxazolyl-sulfonamides. As your dedicated application scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the causality behind impurity formation, equipping you with the knowledge to troubleshoot effectively and ensure the integrity of your synthesis.

This resource is structured as a dynamic troubleshooting guide. We will explore common challenges encountered during the synthesis of Isosulfamethoxazole, focusing on the identification, control, and prevention of critical impurities.

Foundational Knowledge: The Isosulfamethoxazole Synthesis Pathway

Isosulfamethoxazole, chemically known as 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide, is a constitutional isomer of the more common antibiotic, Sulfamethoxazole.[1][2][3] The synthesis of such sulfonamides generally involves the reaction of a substituted sulfonyl chloride with an appropriate amine.[4][5] The most prevalent route involves the condensation of N-acetylsulfanilyl chloride (ASC) with 5-amino-3-methylisoxazole, followed by the hydrolysis of the acetyl protecting group.

Understanding this pathway is the first step in diagnosing potential issues. Each reactant, intermediate, and reaction condition is a potential source of impurities.

G cluster_0 Step 1: Sulfonamide Bond Formation cluster_1 Step 2: Deprotection ASC N-Acetylsulfanilyl Chloride (ASC) Protected_ISO N-Acetyl-Isosulfamethoxazole ASC->Protected_ISO Pyridine or other base Amine 5-Amino-3-methylisoxazole Amine->Protected_ISO Protected_ISO_2 N-Acetyl-Isosulfamethoxazole Final_ISO Isosulfamethoxazole (Final Product) Protected_ISO_2->Final_ISO Acidic or Basic Hydrolysis

Caption: General synthesis pathway for Isosulfamethoxazole.

Troubleshooting Guide & FAQs

This section addresses specific impurities you may encounter. The format is designed to help you quickly identify your issue and implement a scientifically sound solution.

Q1: My final product is contaminated with a significant amount of Sulfamethoxazole. Why is this happening and how can I fix it?

A1: Root Cause Analysis & Solution

This is one of the most critical and common challenges in this specific synthesis. The presence of the constitutional isomer, Sulfamethoxazole (4-amino-N-(5 -methylisoxazol-3 -yl)benzenesulfonamide), almost always points to an impurity in your starting amine.

  • Causality: The starting material, 5-amino-3-methylisoxazole, is likely contaminated with its isomer, 3-amino-5-methylisoxazole.[6] The latter will react with N-acetylsulfanilyl chloride to produce N-Acetyl-Sulfamethoxazole, which is then deprotected along with your target molecule in the final step. Since the isomers are structurally very similar, separating them post-synthesis is challenging.

  • Troubleshooting & Prevention Protocol:

    • Starting Material Qualification (Crucial): Before beginning the synthesis, you must rigorously qualify your batch of 5-amino-3-methylisoxazole.

      • Action: Develop and validate an HPLC or GC method capable of separating the two isomers (5-amino-3-methylisoxazole and 3-amino-5-methylisoxazole).

      • Rationale: This upfront investment prevents downstream purification failures. A small amount of isomeric impurity in the starting material will directly translate to a difficult-to-remove impurity in your final Active Pharmaceutical Ingredient (API).

    • Purification Strategy: If isomeric contamination is unavoidable, focus on purification at the intermediate or final stage.

      • Action: Employ high-resolution preparative HPLC or sequential recrystallization from different solvent systems (e.g., ethanol/water, isopropanol).

      • Rationale: The slight differences in polarity and crystal packing between Isosulfamethoxazole and Sulfamethoxazole can be exploited for separation, although this can lead to significant yield loss.

Q2: I'm observing a peak that corresponds to Sulfanilamide in my HPLC analysis. What is the source?

A2: Root Cause Analysis & Solution

The presence of Sulfanilamide (4-aminobenzenesulfonamide) typically indicates a degradation or side reaction has occurred.

  • Causality:

    • Hydrolysis of Starting Material: Your N-acetylsulfanilyl chloride (ASC) starting material can hydrolyze to 4-acetamidobenzenesulfonic acid. During the final deprotection step, this becomes sulfanilic acid. Alternatively, the intermediate sulfonamide can be cleaved under harsh hydrolysis conditions.

    • Degradation: Sulfamethoxazole and its isomer are known to degrade back to foundational components like sulfanilamide or 4-aminophenol under certain conditions, such as harsh pH or in the presence of strong oxidizing agents.[7][8][9]

  • Troubleshooting & Prevention Protocol:

    • Control Hydrolysis Conditions: The deprotection step is critical.

      • Action: Use milder hydrolysis conditions. Titrate the acid or base carefully and monitor the reaction progress by TLC or HPLC to stop it as soon as the acetyl group is removed. Avoid excessive heating or prolonged reaction times.

      • Rationale: Over-exposure to harsh acidic or basic conditions can cleave the newly formed sulfonamide bond.

    • Ensure Starting Material Quality:

      • Action: Use freshly prepared or properly stored ASC. Protect it from moisture to prevent hydrolysis before it is used in the reaction.

      • Rationale: Preventing the formation of sulfonic acid impurities from the start is the most efficient approach.

Q3: My final product contains N-Acetyl-Isosulfamethoxazole. What went wrong?

A3: Root Cause Analysis & Solution

This impurity, also known as Sulfamethoxazole Related Compound A (when referring to the sulfamethoxazole isomer), is a clear indicator of incomplete deprotection.[10][11]

  • Causality: The hydrolysis reaction (Step 2) did not go to completion. This can be due to insufficient reaction time, inadequate temperature, or a sub-stoichiometric amount of acid or base catalyst.

  • Troubleshooting & Prevention Protocol:

    • Reaction Monitoring (TLC/HPLC): This is a self-validating system. Do not rely solely on time.

      • Action: Before quenching the reaction, take an aliquot and run a quick TLC or HPLC analysis. The spot/peak corresponding to the protected intermediate should be completely gone.

      • Rationale: This provides direct evidence of reaction completion and prevents the carry-over of this process-related impurity.

    • Optimize Deprotection Conditions:

      • Action: If incomplete reactions persist, systematically increase the reaction time, temperature (moderately), or the concentration of the hydrolyzing agent (e.g., moving from 2M HCl to 4M HCl).

      • Rationale: A systematic optimization will identify the most efficient conditions for complete conversion without promoting degradation.

Caption: Troubleshooting workflow for common impurities.

Analytical Methodologies for Impurity Profiling

Effective troubleshooting is impossible without robust analytical data. Impurity profiling is a cornerstone of pharmaceutical development, guided by international standards like the ICH Q3A/B guidelines.[12][13][14][15][16] These guidelines set thresholds for reporting, identifying, and qualifying impurities.[12]

Threshold TypeICH Q3A Guideline (for Drug Substance)Rationale
Reporting ≥ 0.05%Any impurity at or above this level must be reported.
Identification > 0.10% or 1.0 mg/day intake (whichever is lower)The structure of impurities above this level must be confirmed.
Qualification > 0.15% or 1.0 mg/day intake (whichever is lower)Impurities exceeding this level must be assessed for safety.

Table 1: Simplified summary of ICH Q3A thresholds for impurities.[12][16]

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a robust way to quantify the purity of your Isosulfamethoxazole and detect the presence of known and unknown impurities.

  • System: A standard HPLC system with a UV detector is sufficient.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically most effective.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-25 min: Ramp to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: Return to 5% B

    • 31-40 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.

  • Analysis: The retention time will vary, but you should see a major peak for Isosulfamethoxazole. Impurities like Sulfanilamide will be more polar and elute earlier, while the N-acetyl intermediate will be less polar and elute later. The isomeric impurity, Sulfamethoxazole, will likely have a very similar retention time, requiring a well-optimized method for baseline separation.[17]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

When an unknown peak appears in your HPLC, LC-MS is the primary tool for identification.[18][19][20]

  • Methodology: Use the same chromatographic conditions as the HPLC method.

  • Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is typically effective for sulfonamides.

  • Data Analysis:

    • Obtain the mass-to-charge ratio (m/z) of the unknown peak.

    • Compare this mass to the theoretical masses of potential impurities (see table below).

    • For definitive identification, perform fragmentation (MS/MS) and compare the fragmentation pattern to a reference standard or literature data.

CompoundExpected [M+H]⁺ (m/z)Notes
Isosulfamethoxazole254.06Target Product
Sulfamethoxazole254.06Isomeric Impurity
Sulfanilamide173.03Degradation/Side Product
N-Acetyl-Isosulfamethoxazole296.07Process Intermediate
5-Amino-3-methylisoxazole99.05Starting Material
3-Amino-5-methylisoxazole99.05Isomeric Starting Material

Table 2: Expected masses of target compound and key impurities.

References

  • Vertex AI Search. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • ResearchGate. (2015). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
  • GMP Insiders. (n.d.).
  • Acme Vial and Cap. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • SynThink. (n.d.).
  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Pharmaffiliates. (n.d.). Sulfamethoxazole-impurities.
  • NIH. (2022). Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI)
  • FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances.
  • Biomedical Journal of Scientific & Technical Research. (2024).
  • Chemicea Pharmaceuticals. (n.d.). Sulfamethoxazole EP Impurity F | CAS No- 17103-52-5.
  • SynZeal. (n.d.). Sulfamethoxazole EP Impurity F | 17103-52-5.
  • Clinivex. (n.d.).
  • Elsevier. (2017).
  • Books. (2023). Development and Validation of A RP-HPLC Method for the Simultaneous Determination of Twenty Related Substances of Sulfamethoxazole and Trimethoprim in Injection Dosage Form.
  • Oxford Academic. (n.d.). Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals.
  • ResearchGate. (2002). Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals.
  • Clearsynth. (n.d.). Sulfamethoxazole EP Impurity C | CAS No. 1072-67-9.
  • Alentris Research Pvt. Ltd. (n.d.). Sulfamethoxazole EP Impurity F.
  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Chem.ucla.edu. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • Wikipedia. (n.d.). Sulfonamide.
  • Benchchem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.

Sources

Optimization

Preventing Isosulfamethoxazole conversion during analysis

Technical Support Center: Isosulfamethoxazole Analysis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide, prepared by our senior application scien...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isosulfamethoxazole Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the conversion of Isosulfamethoxazole during analytical procedures. Our goal is to ensure the integrity and accuracy of your experimental results.

Introduction: The Isosulfamethoxazole Stability Challenge

Isosulfamethoxazole is a structural isomer of the widely used sulfonamide antibiotic, sulfamethoxazole. The key analytical challenge when working with isosulfamethoxazole is its potential to convert to sulfamethoxazole, leading to inaccurate quantification and questions about the purity of the sample. This guide will walk you through the causes of this conversion and provide actionable protocols to maintain the stability of your analyte.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a peak for sulfamethoxazole in my pure isosulfamethoxazole standard. What could be the cause?

This is a common issue and can be attributed to several factors throughout the analytical workflow. The primary cause is often the inherent chemical instability of isosulfamethoxazole, which can isomerize to the more stable sulfamethoxazole. Key contributing factors include:

  • pH of the solution: Sulfonamides are known to be sensitive to pH. Acidic or basic conditions can catalyze the isomerization.

  • Temperature: Elevated temperatures during sample preparation, storage, or in the HPLC column oven can provide the energy needed for conversion.

  • Light Exposure: Photodegradation is a known issue for many sulfonamides, and this can also contribute to the conversion of isosulfamethoxazole.

  • Solvent Composition: The polarity and protic nature of the solvents used for dissolution and in the mobile phase can influence the rate of isomerization.

Q2: How can I minimize the conversion of isosulfamethoxazole in my stock solutions and samples?

To ensure the stability of your isosulfamethoxazole solutions, it is crucial to control the storage and handling conditions.

  • Storage Temperature: Stock solutions and prepared samples should be stored at low temperatures, ideally at 4°C for short-term storage (up to one month) and -18°C or lower for long-term storage (up to six months)[1].

  • Protection from Light: Always store solutions in amber vials or wrap the vials in aluminum foil to protect them from light.

  • pH Control: Prepare stock solutions in a pH-neutral and well-buffered solvent. If possible, adjust the pH of your sample matrix to be near neutral.

  • Solvent Choice: Use aprotic solvents for reconstitution whenever your experimental design allows. If aqueous solutions are necessary, use freshly prepared, high-purity water and minimize the time the analyte is in the aqueous solution.

Parameter Recommendation Rationale
Storage Temperature ≤ 4°C (short-term), ≤ -18°C (long-term)[1]Reduces the kinetic energy available for isomerization.
Light Exposure Store in amber vials or protect from light.Prevents photodegradation which can lead to conversion.
pH of Solution Maintain near-neutral pH (6-7).Avoids acid or base-catalyzed isomerization.
Solvent Use aprotic solvents or minimize time in aqueous solutions.Reduces the potential for solvent-mediated conversion.
Q3: What are the best practices for sample preparation to prevent isosulfamethoxazole conversion?

Sample preparation is a critical step where conversion can be inadvertently induced. The key is to be gentle and efficient.

  • Minimize Heat: Avoid high temperatures during extraction and solvent evaporation steps. If evaporation is necessary, use a gentle stream of nitrogen at room temperature.

  • Extraction Technique: Solid-phase extraction (SPE) is often preferred over liquid-liquid extraction (LLE) as it can be more gentle and uses less solvent[2][3].

  • Rapid Processing: Process samples as quickly as possible to minimize the time isosulfamethoxazole is exposed to potentially destabilizing conditions.

  • Matrix Effects: Be aware of the sample matrix. Components within the matrix can alter the pH or contain substances that catalyze the conversion. A thorough cleanup step is essential.

Troubleshooting Guide

Problem: Significant sulfamethoxazole peak appears after sample extraction.

If you observe a significant increase in the sulfamethoxazole peak after your sample preparation procedure, consider the following:

  • Extraction pH: Check the pH of your extraction buffers. If they are strongly acidic or basic, this is a likely cause. Adjust to a more neutral pH if possible.

  • Evaporation Temperature: If you are using an evaporator, ensure the temperature is not set too high. Try evaporating at ambient temperature.

  • Extraction Time: A lengthy extraction process increases the opportunity for conversion. Optimize your protocol to be as efficient as possible.

Problem: Isosulfamethoxazole peak area decreases over a sequence of injections.

This indicates instability in the autosampler.

  • Autosampler Temperature: If your HPLC system has a temperature-controlled autosampler, set it to a low temperature (e.g., 4°C).

  • Run Time: Long analytical run times can lead to the degradation of samples waiting in the queue. If possible, shorten the run time or prepare smaller batches of samples.

  • Vial Caps: Ensure your vials are properly capped to prevent solvent evaporation, which can concentrate the sample and potentially alter the pH.

Recommended Analytical Protocol: HPLC Method for Isosulfamethoxazole and Sulfamethoxazole Separation

This protocol is designed to achieve a good separation between isosulfamethoxazole and sulfamethoxazole while minimizing the on-column conversion.

Step 1: Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Degas both mobile phases by sonication before use.

Rationale: A slightly acidic mobile phase can help with peak shape for sulfonamides. However, it's a balance, as too low a pH can promote conversion. A C18 column is a good starting point for the separation of these isomers.

Step 2: Chromatographic Conditions

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 0.3 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Detection UV at 270 nm

Gradient Elution Program:

Time (min) % Mobile Phase B
0.010
5.090
7.090
7.110
10.010

Rationale: A lower column temperature is used to minimize thermal conversion during the analysis. A gradient elution allows for the effective separation of the two isomers.

Step 3: Sample and Standard Preparation

  • Prepare stock solutions of isosulfamethoxazole and sulfamethoxazole in methanol at 1 mg/mL.

  • Dilute the stock solutions with a 50:50 mixture of water and methanol to the desired working concentrations.

Rationale: Methanol is a suitable solvent for sulfonamides. The final dilution with water/methanol helps to ensure compatibility with the initial mobile phase conditions.

Visualizing the Workflow

Diagram 1: Recommended Sample Handling Workflow

G cluster_pre Pre-Analysis cluster_analysis Analysis Sample Sample Collection Storage Store at ≤ 4°C, protected from light Sample->Storage Extraction SPE at neutral pH Storage->Extraction Reconstitution Reconstitute in 50:50 Water:Methanol Extraction->Reconstitution Autosampler Autosampler at 4°C Reconstitution->Autosampler Injection HPLC Injection Autosampler->Injection Separation C18 column at 25°C Injection->Separation Detection UV Detection at 270 nm Separation->Detection

Caption: Workflow for minimizing Isosulfamethoxazole conversion.

Diagram 2: Isomerization of Isosulfamethoxazole

G Isosulfamethoxazole Isosulfamethoxazole Sulfamethoxazole Sulfamethoxazole Isosulfamethoxazole->Sulfamethoxazole Isomerization (catalyzed by H+, OH-, heat, light)

Caption: Conversion of Isosulfamethoxazole to Sulfamethoxazole.

References

Troubleshooting

Technical Support Center: A Guide to Troubleshooting Poor Peak Shape in Isosulfamethoxazole Chromatography

Frequently Asked Questions (FAQs) My Isosulfamethoxazole peak is tailing severely. What are the likely causes and how can I fix it?

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

My Isosulfamethoxazole peak is tailing severely. What are the likely causes and how can I fix it?

Peak tailing is the most common peak shape problem for Isosulfamethoxazole and is often rooted in its chemical properties and interactions within the chromatographic system.

Answer:

Peak tailing for Isosulfamethoxazole, an ionizable sulfonamide, is typically a result of secondary interactions with the stationary phase, particularly with residual silanol groups on the silica backbone of the column.[1][2]

Underlying Causes:

  • Silanol Interactions: Isosulfamethoxazole has two key ionizable sites: a weakly acidic sulfonamide group (pKa₂ ≈ 5.7, based on its isomer sulfamethoxazole) and a weakly basic amino group (pKa₁ ≈ 1.6, also based on sulfamethoxazole).[3][4] At mobile phase pH values between these pKa's, the sulfonamide group can be deprotonated (anionic), while the amino group is protonated (cationic), leading to a zwitterionic state. However, at pH values commonly used in reversed-phase chromatography (pH 3-7), the free silanol groups on the silica surface can be ionized (negatively charged) and interact with any protonated Isosulfamethoxazole molecules, causing peak tailing.[5][6]

  • Mobile Phase pH too close to Analyte pKa: Operating with a mobile phase pH close to the pKa of the sulfonamide group (around 5.7) can result in a mixed population of ionized and non-ionized molecules, leading to peak broadening and tailing.[7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

  • Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.

Troubleshooting Guide:

Here is a step-by-step approach to address peak tailing:

Step 1: Optimize Mobile Phase pH

The most critical parameter to control is the mobile phase pH. To minimize silanol interactions, you have two primary strategies:

  • Low pH (2.5 - 3.5): At this pH, the residual silanol groups on the silica surface are protonated (neutral), significantly reducing their ability to interact with the protonated amino group of Isosulfamethoxazole.[1] This is often the most effective solution.

  • High pH ( > 8): At a higher pH, the sulfonamide group is fully deprotonated, and the molecule is anionic. While this can also reduce tailing, it's important to use a pH-stable column, as traditional silica-based columns can degrade at high pH.[9]

Step 2: Employ a High-Quality, End-Capped Column

Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[1] If you are not already, switch to a high-purity, end-capped C18 or a column with a polar-embedded phase, which can further shield residual silanols.

Step 3: Consider Mobile Phase Additives

If pH adjustment and column selection are insufficient, a mobile phase additive can be used:

  • Competing Base: Adding a small amount of a competing base, like triethylamine (TEA) at a concentration of 10-25 mM, can be very effective. TEA will preferentially interact with the active silanol sites, masking them from Isosulfamethoxazole.

Step 4: Evaluate Sample and Injection Parameters

  • Reduce Injection Volume/Concentration: To check for column overload, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.

  • Ensure Sample Solvent Compatibility: Ideally, your sample should be dissolved in the mobile phase. If a stronger solvent is used for solubility, it can cause peak distortion.

My Isosulfamethoxazole peak is fronting. What does this indicate and what should I do?

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing for compounds like Isosulfamethoxazole but can still occur.

Answer:

Peak fronting is often related to issues with the sample solvent, high sample concentration, or problems with the column itself.

Underlying Causes:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile when your mobile phase is 30% acetonitrile), the analyte molecules will travel too quickly at the beginning of the column, leading to a fronting peak.

  • Column Overload (Concentration Effect): Very high concentrations of the sample can also lead to fronting.

  • Column Void or Channeling: A physical void at the head of the column or channeling in the packed bed can cause the sample band to be distorted, resulting in fronting or split peaks.[4]

Troubleshooting Guide:

Step 1: Match Sample Solvent to Mobile Phase

  • Whenever possible, dissolve your Isosulfamethoxazole standard and samples in the initial mobile phase composition.

  • If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Reduce the injection volume if you must use a strong solvent.

Step 2: Check for Concentration Effects

  • Dilute your sample and inject it again. If the fronting is reduced or eliminated, you are likely dealing with a concentration-related issue.

Step 3: Inspect the Column

  • If the problem persists, and especially if it appeared suddenly, there may be a physical problem with the column.

  • Disconnect the column and inspect the inlet frit for any discoloration or blockages.

  • If a void is suspected, you can try reversing and flushing the column (check the manufacturer's instructions first). However, in many cases, the column may need to be replaced.

My Isosulfamethoxazole peak is broad. How can I improve the peak width?

Broad peaks can be a sign of several different issues, ranging from the instrument setup to the column and method parameters.

Answer:

Broad peaks can result from extra-column volume, poor column efficiency, or suboptimal chromatographic conditions.

Underlying Causes:

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause the peak to broaden before it even reaches the detector.

  • Column Degradation: An old or contaminated column will lose its efficiency, resulting in broader peaks.

  • Mobile Phase Mismatch: A mobile phase that is too "strong" (high percentage of organic solvent) will cause the analyte to elute too quickly, not allowing for proper interaction with the stationary phase, which can sometimes manifest as a broad peak.

  • Temperature Effects: Inconsistent column temperature can lead to peak broadening.

Troubleshooting Guide:

Step 1: Minimize Extra-Column Volume

  • Use the shortest possible tubing with a small internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system.

  • Ensure all fittings are properly tightened to avoid leaks and dead volume.

Step 2: Evaluate Column Health

  • If you are using a guard column, remove it and see if the peak shape improves. If it does, replace the guard column.

  • If the analytical column is old or has been used extensively, it may be time to replace it.

Step 3: Optimize Method Parameters

  • Flow Rate: Ensure you are using an optimal flow rate for your column dimensions. Slower flow rates can sometimes improve peak shape, but at the cost of longer run times.

  • Temperature Control: Use a column oven to maintain a consistent and elevated temperature (e.g., 40 °C). This can improve peak shape and reduce viscosity.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor peak shape for Isosulfamethoxazole.

Troubleshooting_Workflow start Poor Peak Shape (Tailing, Fronting, Broad) is_tailing Peak Tailing? start->is_tailing ph_adjust Adjust Mobile Phase pH (2.5-3.5) is_tailing->ph_adjust Yes is_fronting Peak Fronting? is_tailing->is_fronting No end_capped Use End-Capped Column ph_adjust->end_capped additives Add Competing Base (e.g., TEA) end_capped->additives overload_tailing Check for Overload (Dilute Sample) additives->overload_tailing good_peak Acceptable Peak Shape overload_tailing->good_peak solvent_match Match Sample Solvent to Mobile Phase is_fronting->solvent_match Yes is_broad Peak Broadening? is_fronting->is_broad No overload_fronting Check for Overload (Dilute Sample) solvent_match->overload_fronting column_void Inspect Column for Voids overload_fronting->column_void column_void->good_peak extra_column Minimize Extra-Column Volume is_broad->extra_column Yes column_health Check Column Health extra_column->column_health method_params Optimize Flow Rate & Temperature column_health->method_params method_params->good_peak

Caption: A logical workflow for diagnosing and resolving common peak shape issues with Isosulfamethoxazole.

Key Physicochemical Properties of Isosulfamethoxazole and their Chromatographic Implications

PropertyValue (based on Sulfamethoxazole)Chromatographic Implication
pKa₁ (amino group) ~1.6[3][4]Below this pH, the amino group is fully protonated (cationic).
pKa₂ (sulfonamide group) ~5.7[3][4]Above this pH, the sulfonamide group is deprotonated (anionic).
LogP ~0.9Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.

Understanding the pKa values is critical. For robust chromatography, it is recommended to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. This ensures that the analyte is in a single ionic state, leading to sharper, more symmetrical peaks.

Experimental Protocol: Baseline Diagnosis

This protocol provides a starting point to assess the nature of your peak shape problem.

1. Column:

  • High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • A: 0.1% Formic Acid in Water (pH ≈ 2.7)

  • B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 10-95% B over 15 minutes) to determine the approximate elution time. Then, an isocratic hold at a suitable composition can be used. A good starting point for isocratic elution is often around 30-40% Acetonitrile.

3. Flow Rate:

  • 1.0 mL/min

4. Column Temperature:

  • 40 °C

5. Injection Volume:

  • 5 µL

6. Sample Preparation:

  • Dissolve Isosulfamethoxazole standard in the initial mobile phase composition at a concentration of approximately 10 µg/mL.

Rationale for this Protocol:

  • The low pH mobile phase will suppress the ionization of silanol groups, minimizing peak tailing.

  • The use of a high-purity, end-capped column provides a relatively inert surface.

  • A controlled column temperature ensures reproducible retention times and can improve peak efficiency.

  • Dissolving the sample in the mobile phase eliminates solvent mismatch effects.

By running this experiment, you can establish a baseline performance. If peak tailing persists, it may point towards a contaminated column or instrument issues. If the peak shape is good, you can then proceed to optimize the method for your specific separation needs.

References

Optimization

Technical Support Center: Minimizing Isosulfamethoxazole Adsorption to Labware

Understanding the Problem: The Nature of Isosulfamethoxazole Adsorption Isosulfamethoxazole, like many small molecules, possesses physicochemical properties that make it susceptible to adsorption onto labware surfaces. T...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Problem: The Nature of Isosulfamethoxazole Adsorption

Isosulfamethoxazole, like many small molecules, possesses physicochemical properties that make it susceptible to adsorption onto labware surfaces. The primary drivers for this phenomenon are hydrophobic and ionic interactions.[1][2][3] Standard laboratory plastics, such as polypropylene and polystyrene, present a hydrophobic surface that can interact with the non-polar regions of the Isosulfamethoxazole molecule.[2] Conversely, glass surfaces contain hydrophilic silanol groups (Si-OH), which can engage in ionic interactions, particularly with basic compounds.[2] Understanding these underlying mechanisms is the first step in troubleshooting and preventing analyte loss.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing lower than expected concentrations of Isosulfamethoxazole in my samples. Could adsorption to my plastic microplates be the cause?

A1: Yes, this is a very likely cause. Hydrophobic drugs are known to adsorb to conventional plastic microplates.[1][3] This non-specific binding is primarily driven by hydrophobic interactions between the compound and the polymer surface of the microplate.[1][3]

Troubleshooting Steps:

  • Material Selection: Switch to low-adsorption microplates or polypropylene plates, which tend to show less binding for certain compounds compared to polystyrene.[4]

  • Solvent Modification: The addition of an organic solvent, such as acetonitrile or methanol, to your aqueous sample can disrupt hydrophobic interactions and reduce adsorption.[1][2] Acetonitrile has been shown to be a stronger inhibitor of non-specific adsorption than methanol.[1][3]

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, like Tween-20, or a protein like Bovine Serum Albumin (BSA) can coat the surface of the plasticware, preventing the adsorption of your compound of interest.[4][5]

Q2: Would switching to glass vials eliminate the adsorption issue I'm seeing with my plastic tubes?

A2: Not necessarily. While you might mitigate hydrophobic adsorption, glass surfaces introduce the possibility of ionic interactions. The surface of borosilicate glass is rich in silanol groups (Si-OH) which can be deprotonated and carry a negative charge, leading to the adsorption of positively charged molecules.[2] Depending on the pH of your solution and the pKa of Isosulfamethoxazole, you could be trading one problem for another.

Troubleshooting Workflow for Labware Selection:

G cluster_0 Initial Observation cluster_1 Troubleshooting Path cluster_2 Validation start Low Analyte Recovery q1 Current Labware Material? start->q1 plastic Plastic (PP, PS) q1->plastic Hydrophobic Adsorption Likely glass Glass q1->glass Ionic Adsorption Possible action1 Switch to Low-Binding Plastic or Polypropylene plastic->action1 action2 Consider Solvent Modification (e.g., add Acetonitrile) plastic->action2 action3 Passivate/Siliconize Glassware glass->action3 action4 Adjust Solution pH glass->action4 end Improved Recovery action1->end action2->end action3->end action4->end G cluster_0 Initial Checks cluster_1 Adsorption Investigation cluster_2 Resolution start Start: Inconsistent or Low Isosulfamethoxazole Concentration check_prep Verify Stock Solution & Dilution Accuracy start->check_prep check_stability Confirm Compound Stability in Solvent and Storage Conditions check_prep->check_stability If concentrations are correct identify_surface Identify All Surfaces in Contact (Tips, Plates, Vials) check_stability->identify_surface If compound is stable assess_material Assess Material Type: Plastic vs. Glass identify_surface->assess_material plastic_path If Plastic: Test Low-Binding Plates and/or Add Organic Solvent assess_material->plastic_path Plastic Surfaces glass_path If Glass: Test Silanized Glassware and/or Adjust pH assess_material->glass_path Glass Surfaces implement_solution Implement Optimal Combination of Labware and Solvent plastic_path->implement_solution glass_path->implement_solution validate Validate with Recovery Experiment implement_solution->validate end Resolution: Consistent and Accurate Concentrations Achieved validate->end

Sources

Troubleshooting

Isosulfamethoxazole experimental variability and controls

Welcome to the Technical Support Center for Isosulfamethoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the exper...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isosulfamethoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the experimental complexities of this sulfonamide antibiotic. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about Isosulfamethoxazole's properties and handling.

Q1: What is Isosulfamethoxazole and what are its core physicochemical properties?

Isosulfamethoxazole is a sulfonamide antibiotic, an isomer of the more commonly known sulfamethoxazole. Sulfonamides are synthetic bacteriostatic agents that function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential precursor for DNA and purine synthesis.[1] Since humans acquire folate from their diet, this pathway is an effective target for selective toxicity against bacteria.[1]

Understanding its physicochemical properties is critical for experimental design, as these factors directly influence a drug's absorption, distribution, metabolism, and excretion (ADME).[3] Key properties dictate how the compound behaves in various experimental systems.[4][5]

Table 1: Key Physicochemical Properties of Sulfamethoxazole (as a close analog for Isosulfamethoxazole)

Property Value Implication for Experiments
Molecular Formula C₁₀H₁₁N₃O₃S ---
Molecular Weight 253.28 g/mol Essential for calculating molar concentrations for stock solutions and dilutions.
pKa ~1.8 (amino group), ~5.7 (sulfonamide group) The compound's ionization state, and therefore its solubility and polarity, is highly dependent on pH. This is critical for HPLC mobile phase preparation and buffer selection in biological assays.
Aqueous Solubility Poorly soluble in water Requires organic solvents or pH adjustment for dissolution. May precipitate in aqueous buffers if the concentration is too high.
LogP ~0.89 Indicates moderate lipophilicity, suggesting it can permeate biological membranes but may require formulation strategies for optimal delivery.[5]

| UV Absorbance Max (λmax) | ~254-270 nm | This is the optimal wavelength range for detection in HPLC-UV analysis.[6][7] |

Q2: How should I prepare and store stock solutions of Isosulfamethoxazole to ensure stability?

The stability of your stock solution is paramount for reproducible results. Given the compound's poor aqueous solubility and potential for degradation, improper preparation or storage is a primary source of experimental variability.

  • Solvent Selection: Due to its low water solubility, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is often the best initial choice for preparing high-concentration stock solutions.[8] For methods that are sensitive to DMSO, such as certain cell-based assays, other solvents like ethanol or methanol can be used, though solubility may be lower.

  • Storage Conditions: Once in solution, the compound is more susceptible to degradation.[8] Forced degradation studies on similar sulfonamides show susceptibility to hydrolysis, particularly at alkaline pH, and photolysis.[9]

Table 2: Recommended Storage and Handling Conditions

Condition Recommendation Rationale
Solvent DMSO, Ethanol, or Methanol Solubilizes the compound effectively. DMSO is hygroscopic and can freeze; warm to room temperature before use.
Temperature -20°C for short-term (weeks), -80°C for long-term (months) Low temperatures slow down the rate of chemical degradation.[10]
Light Store in amber vials or wrap vials in aluminum foil Protects from photodegradation, a common issue for aromatic compounds.[10][11]
Handling Aliquot into single-use volumes Avoids multiple freeze-thaw cycles which can lead to degradation and solvent evaporation, altering the concentration.

| pH | Prepare in neutral or slightly acidic conditions if dilution into aqueous buffers is required | The sulfonamide group can be hydrolyzed under strongly acidic or basic conditions. Stability is generally higher between pH 2-10.[8] |

Part 2: Troubleshooting Experimental Variability

This section provides structured guidance for diagnosing and resolving common issues encountered during experiments with Isosulfamethoxazole.

Issue 1: Inconsistent or Drifting Peak Retention Times in RP-HPLC Analysis

Inconsistent retention times in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) compromise data integrity by making peak identification unreliable. This variability almost always points to an issue with the mobile phase or the column environment.

Causality: The retention of Isosulfamethoxazole on a C18 column is governed by its polarity.[6] Since the molecule has two ionizable functional groups (pKa ~1.8 and ~5.7), its overall polarity is exquisitely sensitive to the pH of the mobile phase. Minor shifts in pH can significantly alter the compound's ionization state, changing its interaction with the stationary phase and thus its retention time.

Troubleshooting Workflow:

start Problem: Inconsistent Retention Time (RT) check_mp Is the Mobile Phase (MP) freshly prepared and buffered? start->check_mp mp_no No check_mp->mp_no pH drift or degradation mp_yes Yes check_mp->mp_yes MP is stable check_col Is the column equilibrated and at a stable temperature? col_no No check_col->col_no Thermal or chemical instability col_yes Yes check_col->col_yes Column is stable check_sys Is the HPLC system pressure stable? sys_no No check_sys->sys_no Flow rate fluctuation sol_mp Action: Prepare fresh MP. Use a buffer (e.g., phosphate or acetate) at least 1 pH unit away from pKa. Sonicate to degas. mp_no->sol_mp mp_yes->check_col sol_col Action: Equilibrate column for at least 15-20 column volumes. Use a column heater to maintain a constant temperature (e.g., 40°C). col_no->sol_col col_yes->check_sys sol_sys Action: Check for leaks in fittings. Purge pump heads to remove air bubbles. Inspect pump seals for wear. sys_no->sol_sys

Caption: Troubleshooting workflow for inconsistent HPLC retention times.

Issue 2: Lower-than-Expected Antibacterial Activity in Microbiological Assays

A common and frustrating result is observing reduced or no efficacy in a bioassay. This can stem from issues with the compound itself or with the biological system.

Causality: The antibacterial action of Isosulfamethoxazole relies on its structural integrity to inhibit the bacterial DHPS enzyme.[2] If the compound has degraded, its concentration is incorrect, or the target bacteria have resistance mechanisms, the expected biological effect will be diminished. Bacterial resistance to sulfonamides can occur through the acquisition of sul genes, which encode for DHPS enzymes that don't bind the drug, or via mutations in the native DHPS gene (folP).[2][12][13]

Logical Investigation Flow:

start Problem: Low or No Antibacterial Activity verify_compound Step 1: Verify Compound Integrity and Concentration start->verify_compound check_hplc Analyze current solution via validated HPLC method. Compare to reference standard. verify_compound->check_hplc hplc_fail Result: Peak area is low, or degradation peaks are present. check_hplc->hplc_fail hplc_pass Result: Peak area and purity match the reference standard. check_hplc->hplc_pass sol_compound Conclusion: Compound has degraded or was prepared incorrectly. Action: Prepare fresh stock solution from new powder stock. hplc_fail->sol_compound verify_bio Step 2: Investigate Biological System hplc_pass->verify_bio check_strain Is the bacterial strain known to have sulfonamide resistance (e.g., contains sul1/sul2 genes)? verify_bio->check_strain strain_yes Yes/Unknown check_strain->strain_yes strain_no No check_strain->strain_no sol_strain Action: Confirm strain identity. Test against a known susceptible strain (e.g., ATCC control strain) as a positive control. strain_yes->sol_strain check_assay Were assay controls (positive/negative) run and did they perform as expected? strain_no->check_assay assay_no No check_assay->assay_no sol_assay Action: Repeat assay with proper controls. Check media pH, incubation time, and cell density. assay_no->sol_assay

Caption: Logical flow for investigating low bioactivity results.

Part 3: Key Protocols and Self-Validating Systems

To ensure trustworthiness, protocols should include internal checks. The following outlines a core analytical protocol with built-in quality control.

Protocol: Quantitative Analysis of Isosulfamethoxazole by RP-HPLC

This protocol is adapted from established methods for sulfonamide analysis and includes system suitability tests to validate the performance of the analysis before acquiring sample data.[6][7]

Objective: To accurately quantify the concentration and purity of Isosulfamethoxazole in a solution.

Materials:

  • HPLC system with UV detector, column oven, and autosampler[14]

  • C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[7]

  • Isosulfamethoxazole certified reference standard

  • HPLC-grade acetonitrile, methanol, and water[15]

  • Phosphoric acid or formic acid[14]

Methodology:

  • Mobile Phase Preparation:

    • Prepare a buffered aqueous phase: 0.1% formic acid in HPLC-grade water. Adjust pH if necessary. The pH should be stable and not close to the compound's pKa.

    • The mobile phase will be a mixture of the aqueous phase and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 60:40 ratio of organic to aqueous.[6]

    • Filter and degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a primary stock solution of the reference standard in a suitable organic solvent (e.g., 1 mg/mL in methanol).

    • Create a calibration curve by making a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dilute the experimental sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[7]

    • Injection Volume: 10-20 µL[7]

    • Column Temperature: 40°C[7]

    • Detection Wavelength: 254 nm[7]

  • System Suitability Test (Self-Validation):

    • Before running samples, perform at least five replicate injections of a mid-range standard (e.g., 10 µg/mL).

    • Calculate the Relative Standard Deviation (%RSD) for the peak area and retention time.

    • The system is deemed ready for analysis only if it meets the acceptance criteria.

Table 3: Example System Suitability and Validation Parameters

Parameter Acceptance Criterion Purpose
%RSD of Peak Area ≤ 2.0% Ensures the precision of the injection and detection system.[15]
%RSD of Retention Time ≤ 1.0% Confirms the stability of the pump flow rate and mobile phase composition.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) > 2000 Indicates the efficiency of the column separation.

| Linearity (r²) | ≥ 0.999 | Confirms that the detector response is proportional to the analyte concentration across the desired range.[6] |

  • Analysis:

    • Run the calibration standards, followed by the experimental samples.

    • Inject a standard periodically (e.g., after every 10 sample injections) to monitor for any system drift.

    • Integrate the peak corresponding to Isosulfamethoxazole and calculate the concentration of the samples using the linear regression equation from the calibration curve.

References
  • Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. UMT Journals. [Link]

  • Sulfonamides. MSD Manual Professional Edition. [Link]

  • Physicochemical Properties and Environmental Fate. A Framework to Guide Selection of Chemical Alternatives - NCBI. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Physicochemical properties. Fiveable. [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]

  • Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar. [Link]

  • How bacteria resist the oldest class of synthetic antibiotics. Research Communities. [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. ResearchGate. [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC - NIH. [Link]

  • Sulfonamides Resistance Genes. Rupa Health. [Link]

  • (PDF) Journal of Population Therapeutics & Clinical Pharmacology METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF SULFAMETHOXAZOLE AND TRIMETHOPRIM ORAL SUSPENSION USP. ResearchGate. [Link]

  • Sulfonamide resistance: Mechanisms and trends | Request PDF. ResearchGate. [Link]

  • Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. PMC. [Link]

  • Effects of Environmental Factors on Sulfamethoxazole Photodegradation under Simulated Sunlight Irradiation: Kinetics and Mechanism. AMiner. [Link]

  • Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. NIH. [Link]

  • Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. NIH. [Link]

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Reference Data & Comparative Studies

Validation

Isosulfamethoxazole vs. Sulfamethoxazole: A Comparative Guide to Antibacterial Efficacy

For researchers in antimicrobial development, the evaluation of structural isomers is a critical exercise in understanding structure-activity relationships. Sulfamethoxazole (SMX), a sulfonamide antibiotic, has been a cl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in antimicrobial development, the evaluation of structural isomers is a critical exercise in understanding structure-activity relationships. Sulfamethoxazole (SMX), a sulfonamide antibiotic, has been a clinical mainstay for decades, primarily in combination with trimethoprim.[1][2] Its lesser-known isomer, isosulfamethoxazole, presents a compelling case for comparative analysis. This guide provides a framework for researchers, scientists, and drug development professionals to objectively evaluate the antibacterial efficacy of these two compounds, grounded in established methodologies and scientific principles.

Structural Isomerism and the Mechanism of Action

Sulfamethoxazole and isosulfamethoxazole are positional isomers, sharing an identical chemical formula but differing in the substitution pattern on the isoxazole ring. This subtle architectural difference, while not altering the core pharmacophore, can influence physicochemical properties like solubility and protein binding, which may, in turn, affect bioavailability and efficacy.

Both molecules function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway.[1][3] Bacteria must synthesize their own folic acid, an essential precursor for the production of nucleotides and certain amino acids.[1][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these sulfonamides bind to the active site of DHPS, halting the production of dihydrofolic acid and thereby arresting bacterial growth.[1][4] This bacteriostatic action is the hallmark of the sulfonamide class.[1]

cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Synthesis Nucleotide & Amino Acid Synthesis THF->Synthesis Growth Bacterial Growth & Replication Synthesis->Growth Sulfonamide Sulfamethoxazole or Isosulfamethoxazole Sulfonamide->DHPS  Competitive  Inhibition

Figure 1. The mechanism of action for sulfonamides involves the competitive inhibition of the dihydropteroate synthase (DHPS) enzyme.

Comparative Antibacterial Efficacy: An Evidence Gap

Therefore, the established antibacterial spectrum of sulfamethoxazole serves as the essential benchmark for any future comparative studies. Sulfamethoxazole exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, although resistance is a growing concern.[6]

Table 1: Established In Vitro Antibacterial Spectrum of Sulfamethoxazole

Organism CategoryRepresentative SpeciesGeneral Susceptibility to Sulfamethoxazole
Gram-Positive Bacteria Staphylococcus aureus (including some MRSA strains)Susceptible
Streptococcus pneumoniaeSusceptible (resistance increasing)
Listeria monocytogenesSusceptible
Gram-Negative Bacteria Escherichia coliSusceptible (common for UTIs)[1]
Haemophilus influenzaeSusceptible
Shigella spp.Susceptible[7]
Stenotrophomonas maltophiliaSusceptible
Burkholderia spp.Susceptible
Atypical Organisms Pneumocystis jiroveciiSusceptible (often in combination therapy)[2][6]
Notably Resistant Pseudomonas aeruginosaResistant[6]
EnterococciResistant[6]

Experimental Protocols for a Definitive Comparison

To address the current data deficiency, a rigorous, standardized comparison is necessary. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide the framework for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of both compounds.[8][9][10]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11] The broth microdilution method is a standardized and widely accepted technique.[12][13]

Methodology:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve isosulfamethoxazole and sulfamethoxazole in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL). Ensure the chosen solvent does not impact bacterial growth at its final diluted concentration.

    • Sterilize the stock solutions via filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][14]

  • Broth Microdilution Assay Setup:

    • In a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth into all wells.

    • Add 100 µL of the drug stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from well to well across the plate. Discard the final 100 µL from the last well.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no drug) and a negative/sterility control (broth only).

  • Incubation and Interpretation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[13]

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15][16] This assay is a direct extension of the MIC test.

Methodology:

  • Perform MIC Assay: Complete the MIC protocol as described above.

  • Subculturing: From each well that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a defined aliquot (e.g., 10-100 µL) and plate it onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.[14]

  • Interpretation: Following incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16]

cluster_prep Preparation cluster_mic MIC Assay (96-Well Plate) cluster_mbc MBC Assay Stock Prepare Drug Stock Solutions Dilution Perform Serial Drug Dilutions Stock->Dilution Inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculate_MIC Inoculate Wells with Standardized Bacteria Inoculum->Inoculate_MIC Dilution->Inoculate_MIC Incubate_MIC Incubate (16-20h, 35°C) Inoculate_MIC->Incubate_MIC Read_MIC Read MIC (No visible growth) Incubate_MIC->Read_MIC Plate Subculture from Clear MIC Wells onto Agar Read_MIC->Plate Incubate_MBC Incubate Agar Plates (18-24h, 35°C) Plate->Incubate_MBC Read_MBC Read MBC (≥99.9% killing) Incubate_MBC->Read_MBC

Figure 2. Standard experimental workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Conclusion and Strategic Outlook

References

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.

  • Plotka, M. and Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.

  • Wikipedia. Sulfamethoxazole.

  • MedicineNet. Trimethoprim/Sulfamethoxazole: Antibiotic Uses, Side Effects, Warnings.

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.

  • BenchChem. Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay.

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.

  • MSD Manual Professional Edition. Trimethoprim and Sulfamethoxazole.

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus.

  • Wikipedia. Minimum inhibitory concentration.

  • National Center for Biotechnology Information. Trimethoprim Sulfamethoxazole - StatPearls.

  • FAO. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.

  • Wikipedia. Trimethoprim/sulfamethoxazole.

  • BenchChem. Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria.

  • CLSI. (2024). CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.

  • Drugs.com. Sulfamethoxazole vs Sulfamethoxazole / Trimethoprim Comparison.

  • UK Health Security Agency. Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria.

  • Stamey, T. A., & Bragonje, J. (1976). Trimethoprim-sulfamethoxazole compared with sulfamethoxazole in urinary tract infection. Canadian Medical Association Journal, 115(9), 910–915.

  • Potter, B. V. L. (2018). SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects. Journal of Molecular Endocrinology, 61(2), T233–T252.

  • Al-Abdouh, A., et al. (2025). Safety of sulfamethoxazole–trimethoprim for the treatment of bacterial infection in outpatient settings: A systematic review and meta‐analysis with active comparator disproportionality analysis. British Journal of Clinical Pharmacology, 91(3), 639-650.

  • ResearchGate. Comparison of trimethoprim sulfamethoxazole with sulfamethoxazole alone in infections localized to the kidneys.

  • Patsnap Synapse. (2024). What is the mechanism of Phthalylsulfathiazole?

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Comparative

A Comparative Analysis of Sulfamethoxazole and its Positional Isomer, Isosulfamethoxazole

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Sulfamethoxazole (SMX) is a widely utilized sulfonamide antibiotic, frequently administered in combination with trimethoprim...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (SMX) is a widely utilized sulfonamide antibiotic, frequently administered in combination with trimethoprim to elicit a synergistic antibacterial effect through the sequential blockade of folic acid synthesis in microorganisms.[1] The efficacy and safety of any pharmaceutical agent are intrinsically linked to its chemical purity. During the synthesis of sulfamethoxazole, the formation of isomeric impurities is a critical consideration. One such isomer, Isosulfamethoxazole, also known as Sulfamethoxazole Impurity F, is a positional isomer that can arise during the manufacturing process.[2] This guide provides a comprehensive comparative analysis of Isosulfamethoxazole and Sulfamethoxazole, focusing on their structural differences, physicochemical properties, biological activities, and analytical separation. Understanding the distinct characteristics of these isomers is paramount for ensuring the quality, safety, and efficacy of sulfamethoxazole-based therapeutics.

Structural Elucidation: A Tale of Two Isomers

Sulfamethoxazole and Isosulfamethoxazole share the same molecular formula (C₁₀H₁₁N₃O₃S) and molecular weight (253.28 g/mol ). However, their structural divergence lies in the substitution pattern on the isoxazole ring.

  • Sulfamethoxazole: 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide. In this molecule, the sulfonyl group of the benzenesulfonamide moiety is attached to the 3-position of the 5-methylisoxazole ring.[1]

  • Isosulfamethoxazole (Impurity F): 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide. Conversely, in Isosulfamethoxazole, the sulfonyl group is linked to the 5-position of the 3-methylisoxazole ring.[2]

This seemingly subtle difference in the attachment point to the heterocyclic ring can significantly influence the molecule's three-dimensional conformation and, consequently, its interactions with biological targets.

isomers cluster_SMX Sulfamethoxazole cluster_isoSMX Isosulfamethoxazole (Impurity F) smx_structure 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide smx_ring Isoxazole Ring smx_sulfonyl Sulfonyl Group (at position 3) smx_sulfonyl->smx_ring smx_methyl Methyl Group (at position 5) smx_methyl->smx_ring isosmx_structure 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide isosmx_ring Isoxazole Ring isosmx_sulfonyl Sulfonyl Group (at position 5) isosmx_sulfonyl->isosmx_ring isosmx_methyl Methyl Group (at position 3) isosmx_methyl->isosmx_ring

Caption: Structural comparison of Sulfamethoxazole and Isosulfamethoxazole.

Comparative Physicochemical Properties

While comprehensive, direct comparative studies on the physicochemical properties of Sulfamethoxazole and Isosulfamethoxazole are limited in publicly available literature, we can infer potential differences based on their structural variations. The position of the electron-withdrawing sulfonyl group and the electron-donating methyl group on the isoxazole ring will influence the electron density distribution, which in turn affects properties like acidity (pKa), lipophilicity (logP), and solubility.

PropertySulfamethoxazoleIsosulfamethoxazole (Impurity F)Inferred Rationale for Differences
Molecular Formula C₁₀H₁₁N₃O₃SC₁₀H₁₁N₃O₃SIdentical
Molecular Weight 253.28 g/mol 253.28 g/mol Identical
IUPAC Name 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide[1]4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide[2]Positional Isomers
CAS Number 723-46-617103-52-5Unique identifiers
pKa ~5.7 (sulfonamide NH)Likely to be differentThe electronic environment of the sulfonamide nitrogen is altered by the differing positions of the methyl and sulfonyl groups on the isoxazole ring, which would affect its acidity.
LogP ~0.89Likely to be differentThe change in the dipole moment and the overall polarity of the molecule due to the positional isomerism would lead to a different partition coefficient.
Solubility Sparingly soluble in waterExpected to have different solubilityVariations in crystal lattice energy and intermolecular interactions resulting from the structural differences would impact solubility.

Pharmacological and Biological Activity: A Critical Comparison

The primary mechanism of action for sulfonamides like Sulfamethoxazole involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] The structural similarity of sulfonamides to para-aminobenzoic acid (PABA) allows them to bind to the active site of DHPS, thereby halting the production of dihydrofolic acid.

The antibacterial efficacy of a sulfonamide is highly dependent on its ability to effectively bind to the bacterial DHPS. The subtle change in the three-dimensional structure between Sulfamethoxazole and Isosulfamethoxazole could significantly impact their binding affinity to the enzyme. While specific comparative studies on the antibacterial activity of Isosulfamethoxazole are scarce, it is plausible that its potency differs from that of Sulfamethoxazole. Given its designation as an impurity, it is generally expected that Isosulfamethoxazole exhibits lower antibacterial activity than the parent drug. A comprehensive evaluation of the minimum inhibitory concentrations (MICs) of both isomers against a panel of relevant bacterial strains is necessary to quantify this difference.

Experimental Protocols

Protocol 1: Analytical Separation of Sulfamethoxazole and Isosulfamethoxazole by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of Sulfamethoxazole and its isomer, Isosulfamethoxazole. Method optimization and validation are crucial for specific applications.

Objective: To develop a robust HPLC method for the baseline separation and quantification of Sulfamethoxazole and Isosulfamethoxazole.

Materials:

  • Sulfamethoxazole Reference Standard

  • Isosulfamethoxazole (Sulfamethoxazole Impurity F) Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (or other suitable buffer salts)

  • Formic Acid (or other suitable pH modifier)

  • Deionized water (18.2 MΩ·cm)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Aqueous buffer (e.g., 20 mM Ammonium Acetate, pH adjusted to 4.5 with Formic Acid).

    • Prepare Mobile Phase B: Acetonitrile or Methanol.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of Sulfamethoxazole and Isosulfamethoxazole in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.

    • Prepare a mixed working standard solution containing both isomers at a known concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic elution can be employed. An example of a starting point for method development could be a gradient from 70% Mobile Phase A and 30% Mobile Phase B to 30% Mobile Phase A and 70% Mobile Phase B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the mixed working standard solution to determine the retention times and resolution of the two isomers.

    • Optimize the mobile phase composition and gradient to achieve baseline separation (Resolution > 1.5).

    • Once separation is achieved, a calibration curve can be constructed for each isomer for quantitative analysis.

hplc_workflow start Start: Sample Preparation mobile_phase Mobile Phase Preparation (Aqueous Buffer & Organic Solvent) start->mobile_phase standards Standard Solution Preparation (SMX & Iso-SMX) start->standards hplc HPLC System mobile_phase->hplc standards->hplc column C18 Reverse-Phase Column hplc->column separation Isocratic or Gradient Elution column->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Analysis (Retention Time, Peak Area) detection->data end End: Quantification data->end

Caption: HPLC workflow for the separation of SMX and its isomer.

Conclusion

The presence of Isosulfamethoxazole as a positional isomer and a known impurity in the synthesis of Sulfamethoxazole underscores the critical importance of robust analytical methods for quality control in pharmaceutical manufacturing. While sharing the same molecular formula, the structural difference between these two compounds is significant enough to potentially alter their physicochemical properties, biological activity, and pharmacokinetic profiles. The lack of extensive comparative data in the public domain highlights a gap in our understanding of the full impact of this isomeric impurity. Further research, including head-to-head comparisons of their antibacterial potency, solubility, and metabolic fate, is warranted to fully assess the implications of Isosulfamethoxazole's presence in Sulfamethoxazole drug products. The development and implementation of validated analytical methods, such as the HPLC protocol outlined in this guide, are essential for ensuring that pharmaceutical formulations meet the required standards of purity, safety, and efficacy.

References

  • SynZeal. Sulfamethoxazole EP Impurity F. [Link]

  • SynThink Research Chemicals. Sulfamethoxazole EP Impurity F. [Link]

  • Central Asian Journal of Medical and Natural Science. New spectrophotometric determination sulfamethoxazole drug via various analytical methods in pharmaceutical formulation. [Link]

  • History of Medicine. Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. [Link]

  • PubMed. Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers. [Link]

  • Central Asian Journal of Medical and Natural Science. Spectrophotometric Determination of Sulfamethoxazole in Pure Form and its Pharmaceutical Formulation Using UV-Vis spectrophotometry. [Link]

  • ResearchGate. Sulfamethoxazole Pharmaceutical Dosage Form Quantitative Estimation Using UV-Visible Spectrophotometric Method. [Link]

  • History of Medicine. Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in Pharmaceutical formulations. [Link]

  • ResearchGate. Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers. [Link]

  • PubChem. Sulfamethoxazole. [Link]

  • PubMed. [Comparison of pharmacokinetics of the combination trimethoprim and sulfamethoxazole in patients with liver diseases and healthy persons]. [Link]

  • PubMed. Pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients. [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis and Characterization of Sulfamethoxazole Derivatives. [Link]

  • ResearchGate. Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS AND ITS IMPURITY F CHARACTERIZATION. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for Isosulfamethoxazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of confidence...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of Isosulfamethoxazole, a key sulfonamide antibiotic. As a Senior Application Scientist, my objective is to dissect the nuances of method validation, moving beyond procedural checklists to illuminate the scientific rationale behind methodological choices and performance expectations.

While specific validated performance data for Isosulfamethoxazole is not extensively published, we will draw upon the wealth of information available for its structural isomer, Sulfamethoxazole. The close similarity in their physicochemical properties allows for a scientifically sound comparison, providing a strong predictive framework for the analytical behavior of Isosulfamethoxazole.

The Imperative of Method Validation: Ensuring Data Integrity

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure the reliability and consistency of analytical data.[2]

The core validation parameters, as outlined by the ICH Q2(R2) guideline, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[2] Each of these parameters addresses a critical aspect of the method's performance, collectively ensuring that the analytical results are trustworthy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a cornerstone technique in pharmaceutical quality control due to its robustness, cost-effectiveness, and wide applicability.[3] The principle lies in the separation of the analyte of interest, Isosulfamethoxazole, from other components in a sample matrix based on its differential partitioning between a stationary phase and a mobile phase. The quantification is then achieved by measuring the analyte's absorbance of UV light at a specific wavelength.[3]

Performance Characteristics of a Validated HPLC-UV Method

Based on validated methods for the closely related Sulfamethoxazole, a typical HPLC-UV method for Isosulfamethoxazole would exhibit the following performance characteristics:

  • Linearity: A linear relationship between the concentration of the analyte and the detector response is fundamental for accurate quantification. For an HPLC-UV method, a correlation coefficient (R²) of >0.999 is typically achieved over a defined concentration range.[4]

  • Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix. For HPLC-UV methods, recovery values are generally expected to be within 98-102%.

  • Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For intra-day and inter-day precision, the %RSD should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For HPLC-UV, the LOQ for sulfonamides is often in the low µg/mL range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerhouse in bioanalysis and trace-level quantification due to its exceptional sensitivity and specificity.[5] This technique couples the separation power of HPLC with the highly selective detection capabilities of mass spectrometry. After separation by HPLC, the analyte is ionized, and the mass spectrometer selects the precursor ion corresponding to Isosulfamethoxazole. This ion is then fragmented, and specific product ions are monitored for quantification. This two-stage mass filtering significantly reduces matrix interference and enhances the signal-to-noise ratio.[6]

Performance Characteristics of a Validated LC-MS/MS Method

An LC-MS/MS method for Isosulfamethoxazole would offer superior performance, particularly for complex matrices like biological fluids:

  • Linearity: Similar to HPLC-UV, a strong linear relationship with an R² > 0.99 is expected, but often over a much wider dynamic range.[7]

  • Accuracy: High accuracy is a hallmark of LC-MS/MS, with recovery rates typically falling within a narrow range, often 95-105%, even at very low concentrations.[8]

  • Precision: Excellent precision is achievable, with %RSD values for intra- and inter-day assays generally well below 15%.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The key advantage of LC-MS/MS is its outstanding sensitivity. The LOQ for sulfonamides can be in the low ng/mL to even pg/mL range, making it ideal for pharmacokinetic and residue analysis.[7]

Comparative Analysis: HPLC-UV vs. LC-MS/MS for Isosulfamethoxazole

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

Performance ParameterHPLC-UVLC-MS/MSRationale & Causality
Specificity Good to ExcellentSuperiorHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS adds two dimensions of mass-based selectivity (precursor and product ions), making it highly specific and less susceptible to matrix effects.[6]
Sensitivity (LOQ) µg/mL rangeng/mL to pg/mL rangeThe inherent sensitivity of mass spectrometric detection is significantly higher than UV absorbance. This allows for the quantification of trace amounts of Isosulfamethoxazole, which is critical for applications like bioequivalence studies and impurity profiling.[7]
Linearity (Range) Typically 2-3 orders of magnitudeCan exceed 4 orders of magnitudeThe wider linear dynamic range of LC-MS/MS simplifies sample preparation by reducing the need for multiple dilutions to bring the analyte concentration within the calibration range.[7]
Accuracy (% Recovery) 98-102%95-105%Both methods can achieve excellent accuracy. The slightly wider acceptable range for LC-MS/MS in some bioanalytical guidelines accounts for the complexity of the matrices and the lower concentrations being measured.[8]
Precision (%RSD) < 2%< 15%Both methods offer high precision. The acceptance criteria for LC-MS/MS in bioanalysis are often wider due to the multi-step sample preparation and the inherent variability at trace levels.
Cost & Complexity Lower cost, simpler operationHigher initial investment and operational complexityHPLC-UV systems are more affordable and easier to operate and maintain. LC-MS/MS instruments require a larger capital investment and specialized expertise for method development and troubleshooting.
Typical Application Quality control of bulk drug and pharmaceutical formulationsBioanalytical studies (pharmacokinetics, metabolism), trace impurity analysis, residue testing in food and environmental samplesThe choice of method is dictated by the required sensitivity and the complexity of the sample matrix.

Experimental Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process that follows a predefined protocol. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Analytical Method Development Opt Method Optimization Dev->Opt Proto Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Proto Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report Generation Robust->Report Review Data Review & Approval Report->Review

Sources

Comparative

A Comparative Guide to Isosulfamethoxazole Impurity Profiling in Sulfamethoxazole

Introduction: The Criticality of Purity in Sulfonamide Antibiotics Sulfamethoxazole (SMX) is a time-tested sulfonamide antibiotic that serves as a cornerstone in the treatment of various bacterial infections, from urinar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Sulfonamide Antibiotics

Sulfamethoxazole (SMX) is a time-tested sulfonamide antibiotic that serves as a cornerstone in the treatment of various bacterial infections, from urinary tract infections to bronchitis.[1][2] Its mechanism of action involves the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway, thereby halting bacterial growth and replication.[2][3] However, the therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. The presence of impurities, which can arise during synthesis, formulation, or storage, can impact the drug's stability, reduce its potency, or even introduce toxic effects.[4] Therefore, rigorous impurity profiling is a non-negotiable aspect of pharmaceutical quality control and regulatory compliance.[5]

Among the known impurities of Sulfamethoxazole, its isomer, Isosulfamethoxazole, presents a distinct and significant analytical challenge. Also known officially as Sulfamethoxazole EP Impurity F or USP Related Compound F, this molecule shares the same chemical formula and molecular weight as the parent drug, making its separation and quantification a complex task that pushes analytical methodologies to their limits.[6][7][8][9]

This guide provides an in-depth comparison of analytical strategies for the effective profiling of Isosulfamethoxazole in Sulfamethoxazole. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), supported by mass spectrometry (MS) detection, to provide researchers and drug development professionals with the insights needed to select and implement the most appropriate method for their objectives.

The Isomeric Challenge: Sulfamethoxazole vs. Isosulfamethoxazole

The difficulty in separating Sulfamethoxazole from Isosulfamethoxazole stems from their structural similarity. Both are isomers, possessing the identical molecular formula (C₁₀H₁₁N₃O₃S) and molecular weight (253.28 g/mol ).[10][11][12][13] The only difference lies in the attachment point of the 4-aminobenzenesulfonamido group to the methylisoxazole ring.

  • Sulfamethoxazole: 4-amino-N-(5-methyl-3-isoxazolyl )benzenesulfonamide[1][14]

  • Isosulfamethoxazole (Impurity F): 4-amino-N-(3-methyl-5-isoxazolyl )benzenesulfonamide[7][11]

This subtle structural variance results in nearly identical physicochemical properties, such as polarity, solubility, and UV absorbance, making their chromatographic separation challenging. Standard analytical methods may fail to resolve these two compounds, leading to inaccurate quantification of the API and a critical underestimation of the impurity profile.

Comparative Analysis of Core Analytical Methodologies

The effective resolution of isomeric impurities necessitates high-efficiency chromatographic techniques. Here, we compare the established workhorse of pharmaceutical analysis, HPLC, with its modern successor, UPLC.

High-Performance Liquid Chromatography (HPLC): The Established Standard

For decades, reversed-phase HPLC has been the benchmark for pharmaceutical quality control, valued for its robustness and reliability.[15] A typical HPLC method for Sulfamethoxazole and its impurities utilizes a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[16][17][18]

  • Expertise & Experience: The choice of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for moderately polar compounds like Sulfamethoxazole. A buffered mobile phase is critical to control the ionization state of the analyte's acidic and basic functional groups, ensuring consistent retention times and sharp peak shapes. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all impurities with varying polarities within a reasonable timeframe while ensuring the separation of closely eluting species.[16]

  • Trustworthiness: While reliable for many applications, the resolving power of traditional HPLC, which typically uses columns with 3-5 µm particles, may be insufficient to achieve baseline separation between Sulfamethoxazole and Isosulfamethoxazole, especially at low impurity concentrations.[15] This can necessitate long analysis times to improve resolution, reducing laboratory throughput.

Ultra-Performance Liquid Chromatography (UPLC): The High-Resolution Evolution

UPLC represents a paradigm shift in liquid chromatography, leveraging columns packed with sub-2 µm particles.[19] This innovation, combined with instrumentation designed to handle the resulting high backpressures (up to 15,000 psi), delivers a dramatic increase in resolution, sensitivity, and speed.[15][20]

  • Expertise & Experience: The fundamental advantage of UPLC lies in its significantly higher chromatographic efficiency. According to the van Deemter equation, smaller particles reduce band broadening, resulting in narrower and taller peaks. This enhanced efficiency provides superior resolution between closely eluting compounds like isomers. For impurity profiling, this means that analysis times can be shortened by a factor of up to 10 while simultaneously improving the separation quality.[19][21] The increased sensitivity is a direct consequence of the sharper peaks, which stand out more clearly from the baseline noise, allowing for lower limits of detection (LOD) and quantification (LOQ).[19]

  • Trustworthiness: For the specific challenge of resolving Sulfamethoxazole and Isosulfamethoxazole, UPLC is the demonstrably superior technique. It provides the resolving power necessary for accurate quantification, ensuring that the impurity is not hidden within the main API peak. The reduced run times significantly boost sample throughput, a critical factor in both R&D and QC environments.[21]

The Role of Mass Spectrometry (MS) Detection

While UV or Photodiode Array (PDA) detectors are standard, coupling liquid chromatography with a mass spectrometer provides an orthogonal detection method that is invaluable for impurity profiling.

  • Expertise & Experience: An MS detector measures the mass-to-charge ratio (m/z) of ions. For Sulfamethoxazole and Isosulfamethoxazole, a standard single-quadrupole MS would detect the same protonated parent ion [M+H]⁺ at m/z 254, confirming their isomeric nature but not differentiating them.[22] The true power of MS lies in its ability to identify unknown degradation products and other process impurities by providing their molecular weights. Furthermore, tandem mass spectrometry (MS/MS) can fragment the parent ion to create a unique fragmentation pattern, which acts as a "fingerprint" for structural elucidation.[22][23]

  • Trustworthiness: The combination of a high-resolution separation technique like UPLC with the specificity of MS detection (UPLC-MS) is the gold standard for impurity identification.[19] It ensures that peaks are not only separated but also confidently identified, providing a complete and trustworthy picture of the sample's purity.

Performance Comparison: HPLC vs. UPLC

ParameterConventional HPLCUltra-Performance Liquid Chromatography (UPLC)Rationale & Advantage
Column Particle Size 3 - 5 µm< 2 µmSmaller particles provide significantly higher separation efficiency and resolution.[15][19]
System Pressure Up to 6,000 psiUp to 15,000 psiHigher pressure is required to pump mobile phase through densely packed, small-particle columns.[20]
Resolution GoodExcellentUPLC provides superior separation of closely eluting peaks, critical for isomeric impurities.[19]
Analysis Time 15 - 30 minutes2 - 7 minutesShorter columns and higher optimal flow rates drastically reduce run times.[19]
Sensitivity GoodExcellentNarrower peaks result in higher signal-to-noise, improving detection limits.[19][21]
Solvent Consumption HighLowFaster run times and lower flow rates lead to significant solvent and cost savings.[21]

Mandatory Visualizations & Workflows

Diagram 1: Comparative Analytical Workflow

G cluster_0 HPLC Workflow cluster_1 UPLC Workflow h_sample Sample Prep h_inject HPLC Injection (15-30 min run) h_sample->h_inject h_sep Separation (3-5 µm column) h_inject->h_sep h_detect UV/PDA Detection h_sep->h_detect h_data Data Analysis (Good Resolution) h_detect->h_data u_sample Sample Prep u_inject UPLC Injection (2-7 min run) u_sample->u_inject u_sep Separation (<2 µm column) u_inject->u_sep u_detect UV/PDA/MS Detection u_sep->u_detect u_data Data Analysis (Excellent Resolution) u_detect->u_data

Caption: Comparative workflow of HPLC vs. UPLC for impurity analysis.

Diagram 2: Forced Degradation Study Logic

G cluster_0 Forced Degradation Protocol cluster_1 Stress Conditions api Sulfamethoxazole API acid Acid Hydrolysis (e.g., 0.1N HCl) api->acid base Base Hydrolysis (e.g., 0.1N NaOH) api->base ox Oxidation (e.g., 3% H₂O₂) api->ox therm Thermal (e.g., 80°C) api->therm photo Photolytic (ICH Q1B) api->photo analysis Analyze Stressed Samples by UPLC-MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis pathway Identify Degradants & Elucidate Pathways analysis->pathway

Caption: Logical workflow for a forced degradation study of Sulfamethoxazole.

Experimental Protocols

Protocol 1: Validated RP-HPLC Method for Sulfamethoxazole Impurity Profiling

This protocol is a representative method synthesized from established practices for analyzing Sulfamethoxazole and its related substances.[16][18][24]

  • Chromatographic System:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Kromasil 100-5-C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[16]

    • Column Temperature: 40°C.

    • Detector: Photodiode Array (PDA) Detector, monitoring at 254 nm.[25]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.5 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile, HPLC grade.

    • Needle Wash: 50:50 (v/v) Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 40 60
      25.0 40 60
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh and dissolve reference standards of Sulfamethoxazole and Isosulfamethoxazole (Impurity F) in diluent to a final concentration of approximately 1.0 µg/mL for the impurity and 1.0 mg/mL for the API.

    • Test Solution: Accurately weigh and dissolve the Sulfamethoxazole sample in diluent to a final concentration of approximately 1.0 mg/mL.

Protocol 2: High-Throughput UPLC Method for Enhanced Isomer Resolution

This protocol demonstrates the conversion of the HPLC method to a UPLC platform for superior performance, a key strategy for resolving challenging isomers.[19]

  • Chromatographic System:

    • Instrument: Waters ACQUITY UPLC H-Class System or equivalent.

    • Column: ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.

    • Column Temperature: 45°C.

    • Detector: ACQUITY UPLC PDA Detector, monitoring at 254 nm.

  • Mobile Phase Preparation:

    • (Same as HPLC method).

  • Chromatographic Conditions:

    • Causality: To maintain the same selectivity while scaling down the column dimensions and particle size, the gradient must be geometrically scaled. The flow rate is adjusted to operate at the optimal linear velocity for the 1.7 µm particles.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      5.0 40 60
      6.0 40 60
      6.1 90 10

      | 7.5 | 90 | 10 |

  • Sample and Standard Preparation:

    • (Same as HPLC method). The concentrations remain the same, but the higher sensitivity of UPLC may allow for the use of more dilute solutions if necessary.

Protocol 3: Forced Degradation Study Workflow for Method Validation

A forced degradation study is essential to demonstrate that the analytical method is "stability-indicating," meaning it can separate the API from all potential degradation products.[5][26]

  • Objective: To intentionally degrade the Sulfamethoxazole drug substance under various stress conditions to produce potential degradants.

  • Procedure:

    • Prepare solutions of Sulfamethoxazole (approx. 1 mg/mL) in a suitable solvent.

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1N NaOH and leave at room temperature for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Dissolve in diluent before injection.

    • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve in diluent before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed UPLC method (Protocol 2).

  • Self-Validation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Sulfamethoxazole peak and from each other. Peak purity analysis using a PDA detector or MS should be performed to confirm that the API peak is spectrally pure in all stressed samples.

Conclusion and Future Perspectives

The accurate profiling of Isosulfamethoxazole in Sulfamethoxazole is a critical task that demands high-resolution analytical techniques. While traditional HPLC remains a viable and robust method for routine quality control, it can struggle to provide the necessary resolution for this challenging isomeric pair.

This guide demonstrates that Ultra-Performance Liquid Chromatography (UPLC) offers a definitive advantage. By leveraging sub-2 µm particle technology, UPLC provides vastly superior resolution, increased sensitivity, and a dramatic reduction in analysis time.[19][21] This allows for unambiguous quantification of Isosulfamethoxazole, ensuring product quality and patient safety. The transition from HPLC to UPLC is not merely an increase in speed but a fundamental enhancement of analytical capability.

For comprehensive characterization, especially during drug development and forced degradation studies, coupling UPLC with mass spectrometry is the ultimate strategy. This combination provides unequivocal peak identification and structural elucidation, creating a fully self-validating system that meets the highest standards of scientific integrity and regulatory scrutiny.

References

  • LGC Standards. Sulfamethoxazole impurity F CRS.
  • Sigma-Aldrich. Sulfamethoxazole impurity F EP Reference Standard CAS 17103-52-5.
  • SynZeal. Sulfamethoxazole EP Impurity F | 17103-52-5.
  • Sigma-Aldrich. Sulfamethoxazole impurity F EP Reference Standard CAS 17103-52-5 Properties.
  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Development and Validation of A RP-HPLC Method for the Simultaneous Determination of Twenty Related Substances of Sulfamethoxazole and Trimethoprim in Injection Dosage Form. (2023). IntechOpen.
  • GMP Insiders.
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  • Chemicea Pharmaceuticals. Sulfamethoxazole EP Impurity F | CAS No- 17103-52-5.
  • UMT Journals. View of Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension.
  • NIST WebBook. Sulfamethoxazole.
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  • ResearchGate. MS-MS fragmentation pathway and product ions for sulfamethoxazole.
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Sources

Comparative

A Head-to-Head Comparison of Isosulfamethoxazole and Sulfamethoxazole Toxicity: A Guide for Researchers

Introduction: The Tale of Two Isomers In the landscape of sulfonamide antibiotics, Sulfamethoxazole (SMX) stands as a widely utilized therapeutic agent, valued for its efficacy against a broad spectrum of bacterial infec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers

In the landscape of sulfonamide antibiotics, Sulfamethoxazole (SMX) stands as a widely utilized therapeutic agent, valued for its efficacy against a broad spectrum of bacterial infections.[1] However, its clinical application is often tempered by a well-documented profile of adverse drug reactions, ranging from mild skin rashes to severe, life-threatening conditions.[2][3] Lurking in the shadows of its more prominent isomer is Isosulfamethoxazole (ISMX), a compound structurally similar to SMX and often present as an impurity in its synthesis. While the toxicological profile of SMX has been extensively studied, ISMX remains a data-deficient entity, posing a potential blind spot in our understanding of sulfonamide safety.

This guide provides a comprehensive, head-to-head comparison of the known toxicity of Sulfamethoxazole and a theoretical exploration of the potential toxicity of Isosulfamethoxazole. As direct comparative experimental data for ISMX is not publicly available, this document will leverage the established principles of structure-toxicity relationships within the sulfonamide class to hypothesize potential differences in their toxicological profiles. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to conduct the necessary studies to fill this critical knowledge gap.

Sulfamethoxazole: A Well-Characterized Toxicological Profile

The toxicity of Sulfamethoxazole is not inherent to the parent compound but is largely mediated by its bioactivation into reactive metabolites.[4] This metabolic transformation is a key determinant of its adverse effects, which can be broadly categorized into hypersensitivity reactions, organ-specific toxicity (primarily hepatotoxicity and nephrotoxicity), and hematological disorders.

Metabolic Activation: The Genesis of Toxicity

The metabolic fate of Sulfamethoxazole is a critical factor in its toxicity. The primary pathways involve N-acetylation and oxidation. While N-acetylation is generally a detoxification pathway, the oxidative pathway, primarily mediated by the cytochrome P450 enzyme CYP2C9, leads to the formation of the reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA).[5][6][7] SMX-HA can be further oxidized to the highly reactive nitroso-sulfamethoxazole (SMX-NO), which is capable of covalently binding to cellular macromolecules, including proteins, and triggering immune responses.[8][9]

Individuals with certain genetic polymorphisms, such as slow acetylators of N-acetyltransferase 2 (NAT2), may have a reduced capacity to detoxify SMX through the acetylation pathway, leading to a greater reliance on the oxidative pathway and an increased risk of toxicity.[7][10][11]

SMX Sulfamethoxazole NAT2 N-acetyltransferase 2 (Detoxification) SMX->NAT2 CYP2C9 Cytochrome P450 2C9 (Bioactivation) SMX->CYP2C9 Acetylated_SMX N-acetyl-sulfamethoxazole (Inactive) NAT2->Acetylated_SMX SMX_HA Sulfamethoxazole Hydroxylamine (SMX-HA) (Reactive Metabolite) CYP2C9->SMX_HA SMX_NO Nitroso-sulfamethoxazole (SMX-NO) (Highly Reactive Metabolite) SMX_HA->SMX_NO Protein_Adducts Protein Adducts SMX_NO->Protein_Adducts Immune_Response Immune Response & Toxicity Protein_Adducts->Immune_Response

Metabolic activation pathway of Sulfamethoxazole.

Key Toxicological Endpoints of Sulfamethoxazole
Toxicity TypeMechanismClinical Manifestations
Hypersensitivity Reactions Formation of reactive metabolites (SMX-HA, SMX-NO) that act as haptens, forming immunogenic protein adducts and stimulating T-cell mediated immune responses.[2][8]Skin rashes, urticaria, angioedema, fever, and severe cutaneous adverse reactions (SCARs) such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[3][12]
Hepatotoxicity Direct cellular injury from reactive metabolites, leading to oxidative stress and mitochondrial dysfunction. Immune-mediated damage can also occur.[13]Elevated liver enzymes (ALT, AST), cholestatic or mixed hepatocellular-cholestatic injury, and in rare cases, acute liver failure.[13]
Nephrotoxicity Crystalluria due to the low solubility of acetylated metabolites in acidic urine, leading to tubular obstruction. Acute interstitial nephritis, an immune-mediated reaction, can also occur.Acute kidney injury, hematuria, and oliguria.
Hematological Disorders Immune-mediated destruction of blood cells or direct bone marrow toxicity.Agranulocytosis, aplastic anemia, thrombocytopenia, and hemolytic anemia (particularly in patients with G6PD deficiency).

Isosulfamethoxazole: A Theoretical Toxicity Profile Based on Structural Analogy

Isosulfamethoxazole shares the same molecular formula and weight as Sulfamethoxazole; the key difference lies in the position of the methyl and amino groups on the isoxazole ring. In Sulfamethoxazole, the sulfonamide group is attached to the 3-position of the 5-methylisoxazole ring. In Isosulfamethoxazole, the sulfonamide group is attached to the 5-position of the 3-methylisoxazole ring. This seemingly minor isomeric difference could have significant implications for its metabolic fate and, consequently, its toxicological profile.

Hypothesized Metabolic and Toxicological Differences

The positioning of the sulfonamide group on the isoxazole ring can influence the electronic properties and steric hindrance around the N1-nitrogen and the adjacent heterocyclic ring. These factors can affect the molecule's interaction with metabolizing enzymes.

  • Metabolism: The altered stereochemistry of Isosulfamethoxazole might affect its affinity for CYP2C9. It is plausible that the rate of formation of the hydroxylamine metabolite could be different from that of Sulfamethoxazole. A slower rate of bioactivation could theoretically lead to a lower toxicity profile. Conversely, a different metabolic pathway could be favored, potentially leading to the formation of novel reactive metabolites with a different toxicity profile.

  • Hypersensitivity: The N1-heterocyclic ring has been implicated in IgE-mediated hypersensitivity reactions to sulfonamides.[2] The different arrangement of the isoxazole ring in Isosulfamethoxazole could alter its recognition by immune cells and antibodies, potentially leading to a different propensity for inducing allergic reactions.

  • Crystalluria: The solubility of the N-acetylated metabolite is a key factor in sulfonamide-induced crystalluria. The structural difference in Isosulfamethoxazole will result in a different N-acetylated metabolite, which may have different solubility characteristics in urine.

It is crucial to emphasize that these are hypothetical considerations based on structure-activity relationships and require experimental validation.

Proposed Experimental Workflows for a Head-to-Head Comparison

To definitively assess the comparative toxicity of Isosulfamethoxazole and Sulfamethoxazole, a battery of in vitro and in vivo assays is required. The following protocols provide a robust framework for such an investigation.

cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Toxicity Assessment (Rodent Model) Cytotoxicity Cytotoxicity Assays (MTT, LDH) Comparative_Analysis Comparative Data Analysis (IC50, NOAEL, Toxicological Profile) Cytotoxicity->Comparative_Analysis Genotoxicity Genotoxicity Assays (Ames Test, Micronucleus Assay) Genotoxicity->Comparative_Analysis Metabolism Metabolic Stability & Metabolite ID (Microsomes, Hepatocytes) Metabolism->Comparative_Analysis Hepatotoxicity_in_vitro Hepatotoxicity Assessment (HepG2 cells, 3D liver models) Hepatotoxicity_in_vitro->Comparative_Analysis Acute_Toxicity Acute Oral Toxicity (LD50 determination) Acute_Toxicity->Comparative_Analysis Subchronic_Toxicity Sub-chronic Toxicity Study (28-day repeated dose) Subchronic_Toxicity->Comparative_Analysis Organ_Toxicity Histopathology of Key Organs (Liver, Kidney, Spleen) Organ_Toxicity->Comparative_Analysis Clinical_Pathology Clinical Pathology (Hematology, Serum Chemistry) Clinical_Pathology->Comparative_Analysis

Proposed experimental workflow for comparative toxicity assessment.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Isosulfamethoxazole and Sulfamethoxazole in a relevant human cell line (e.g., HepG2 human hepatoma cells).

Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of Isosulfamethoxazole and Sulfamethoxazole in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable method for assessing cell viability by measuring mitochondrial metabolic activity. HepG2 cells are chosen as they are a human liver-derived cell line and the liver is a primary site of drug metabolism and a target for sulfonamide toxicity.

Experimental Protocol 2: In Vitro Genotoxicity Assessment using the Ames Test

Objective: To evaluate the mutagenic potential of Isosulfamethoxazole and Sulfamethoxazole using the bacterial reverse mutation assay (Ames test).

Methodology:

  • Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compounds and their metabolites.

  • Plate Incorporation Assay:

    • Prepare a top agar containing a small amount of histidine (for S. typhimurium) or tryptophan (for E. coli).

    • Add the test compound at various concentrations, the bacterial tester strain, and the S9 mix (if applicable) to the top agar.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan). A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Causality Behind Experimental Choices: The Ames test is a standard regulatory-accepted assay for assessing the mutagenic potential of new chemical entities. The inclusion of the S9 fraction is critical for sulfonamides, as their toxicity is often mediated by their metabolites.

Conclusion and Future Directions

While Sulfamethoxazole has a well-defined, albeit concerning, toxicity profile, its isomer, Isosulfamethoxazole, remains a toxicological enigma. This guide has provided a comprehensive overview of the known toxic effects of Sulfamethoxazole, rooted in its metabolic activation to reactive intermediates. Based on established structure-toxicity relationships, we have put forth a theoretical framework for the potential toxicological differences between these two isomers.

The lack of empirical data on Isosulfamethoxazole represents a significant knowledge gap that warrants immediate attention from the scientific community. The detailed experimental protocols provided herein offer a clear roadmap for researchers to undertake the necessary comparative toxicity studies. A thorough understanding of the toxicological profile of Isosulfamethoxazole is not only crucial for ensuring the safety of pharmaceutical products containing Sulfamethoxazole but also for advancing our fundamental knowledge of sulfonamide toxicology. The insights gained from such studies will undoubtedly contribute to the development of safer and more effective therapeutic agents in the future.

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  • Verma, R., Vas, A., & Vas, M. (2013). A case of sulfamethoxazole-induced Stevens-Johnson syndrome. Medical Journal of Dr. D.Y.
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  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • Rieder, M. J., & Uetrecht, J. (1992). Synthesis and in Vitro Toxicity of Hydroxylamine Metabolites of Sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 262(1), 136-141.
  • ResearchGate. (n.d.). Bioactivation of the Sulfonamide, Sulfamethoxazole. Retrieved from [Link]

  • Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1989). Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" with Hydroxylamine Metabolites. Annals of Internal Medicine, 110(4), 286-289.
  • Shear, N. H., Spielberg, S. P., Grant, D. M., Tang, B. K., & Kalow, W. (1986). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine, 105(2), 179-184.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • Cribb, A. E., & Spielberg, S. P. (1992). Sulfamethoxazole is metabolized to the hydroxylamine in humans. Clinical Pharmacology & Therapeutics, 51(5), 522-526.
  • PubChem. (n.d.). Sulfamethoxazole hydroxylamine. Retrieved from [Link]

  • Chung, W. H., Wang, C. W., Dao, R. L., Lin, H. Y., Cheng, Y. F., & Hung, S. I. (2021). Sulfamethoxazole-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9 in Taiwan. Pharmacogenetics and Genomics, 31(9), 209-216.
  • ResearchGate. (n.d.). Sulfamethoxazole-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9 in Taiwan. Retrieved from [Link]

  • Trepanier, L. A., Danhof, M., & Breider, M. A. (1997). An in vitro investigation of predisposition to sulphonamide idiosyncratic toxicity in dogs.
  • PubChem. (n.d.). Sulfamethoxazole. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Gibson, A., & Uetrecht, J. (2019). Bioactivation of Trimethoprim to Protein-Reactive Metabolites in Human Liver Microsomes. Drug Metabolism and Disposition, 47(11), 1255-1262.
  • Winter, H. R., Unadkat, J. D., & Rettie, A. E. (2001). Inhibition by atovaquone of CYP2C9-mediated sulphamethoxazole hydroxylamine formation. British Journal of Clinical Pharmacology, 52(4), 385-390.
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  • ResearchGate. (n.d.). Activity and toxicity of isoxazole sulfonates and sulfonamides. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Inter-laboratory Validation of Analytical Methods for Sulfamethoxazole

Introduction Sulfamethoxazole (SMX) is a sulfonamide bacteriostatic antibiotic of critical importance in treating a variety of bacterial infections, often in combination with trimethoprim. For drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfamethoxazole (SMX) is a sulfonamide bacteriostatic antibiotic of critical importance in treating a variety of bacterial infections, often in combination with trimethoprim. For drug development professionals, ensuring the identity, strength, quality, and purity of a drug substance or product is paramount. This assurance relies on robust analytical methods that produce reliable and consistent results. However, a method validated in a single laboratory only demonstrates its performance under a specific set of conditions. To ensure a method is truly transferable and reliable, it must undergo a rigorous inter-laboratory validation study.

This guide provides an in-depth comparison of common analytical methods for Sulfamethoxazole and presents a comprehensive framework for designing and executing an inter-laboratory validation study. We will delve into the causality behind experimental choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). The objective is to establish, through objective data, that an analytical procedure is suitable for its intended purpose and will yield reproducible results regardless of the laboratory performing the test.

The Regulatory Imperative for Validation

Regulatory bodies worldwide mandate that analytical methods be validated to ensure they are fit for purpose.[1][2] The International Council for Harmonisation (ICH) provides the gold standard for validation principles in its recently updated guideline, ICH Q2(R2) "Validation of Analytical Procedures".[3][4][5] This document, complemented by ICH Q14 "Analytical Procedure Development," outlines the performance characteristics that must be evaluated.[6] For methods intended for use in multiple laboratories, such as at a contract manufacturing organization (CMO) or a partner facility, demonstrating inter-laboratory precision, or "reproducibility," is a critical component of the validation package.[7][8] This process is also described in United States Pharmacopeia (USP) General Chapter <1224> Transfer of Analytical Procedures.[9][10][11]

Comparing Analytical Methods for Sulfamethoxazole

The choice of analytical method depends on the intended application, the sample matrix, and the required sensitivity. For Sulfamethoxazole, two techniques dominate the field: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for quality control (QC) labs, primarily used for assay and impurity testing of the drug substance and finished product. Its reliability, cost-effectiveness, and robustness make it ideal for routine analysis.[12][13]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and specificity, making it the preferred choice for quantifying low levels of SMX in complex biological matrices like plasma or tissue.[14] While more expensive and complex, its performance is unmatched for pharmacokinetic and bioequivalence studies.

Parameter HPLC-UV LC-MS/MS
Primary Application Assay, Impurity Testing, Content UniformityBioanalysis, Pharmacokinetics, Trace Analysis
Specificity Good; relies on chromatographic separation.Excellent; relies on both separation and mass-to-charge ratio.
Sensitivity (Typical LOQ) ~10-50 ng/mL<1 ng/mL
Throughput ModerateHigh (with optimized methods)[14]
Cost per Sample LowHigh
Robustness HighModerate; susceptible to matrix effects.

Designing the Inter-Laboratory Validation Study

The ultimate goal of an inter-laboratory study is to challenge the method's reproducibility.[7] This is achieved by having multiple laboratories analyze the same homogeneous samples using the same analytical procedure. The study must be meticulously planned and executed according to a pre-approved protocol.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Study Objective & Scope P2 Select Participating Labs (≥3) P1->P2 P3 Draft Validation Protocol (incl. Acceptance Criteria) P2->P3 P4 Prepare & Distribute Homogeneous Test Samples & Standards P3->P4 E1 Labs Perform Analyst Training & Method Familiarization P4->E1 E2 Execute Protocol: Analyze Samples E1->E2 E3 Report Raw Data & System Suitability Results E2->E3 A1 Centralized Statistical Analysis (e.g., ANOVA) E3->A1 A2 Compare Results Against Acceptance Criteria A1->A2 A3 Investigate Outliers (e.g., Cochran's, Grubbs' test) A2->A3 A4 Generate Final Validation Report A3->A4

Caption: Inter-laboratory validation workflow.
Core Validation Parameters: The Pillars of a Reliable Method

According to ICH Q2(R2), a quantitative analytical method must be validated for several key performance characteristics.[15][16] The inter-laboratory study focuses on reproducibility but relies on the foundation of other parameters established during initial validation.

G cluster_specificity Specificity cluster_accuracy_precision Accuracy & Precision cluster_range_sensitivity Range & Sensitivity cluster_reliability Reliability center_node Fit for Purpose Method specificity Specificity (Discrimination from interferences) center_node->specificity accuracy Accuracy (Closeness to true value) center_node->accuracy precision Precision (Agreement between measurements) center_node->precision linearity Linearity (Proportional response) center_node->linearity robustness Robustness (Resists small variations) center_node->robustness reproducibility Reproducibility (Inter-Lab) precision->reproducibility intermediate Intermediate Precision (Intra-Lab) precision->intermediate repeatability Repeatability (Intra-Assay) precision->repeatability range_node Range (Acceptable Acc./Prec./Lin.) linearity->range_node loq LOQ (Quantifiable) range_node->loq lod LOD (Detectable) loq->lod

Caption: Relationship of key validation parameters.
  • Causality Behind Parameter Selection:

    • Specificity: This is the foundation. We must first prove the method can unequivocally measure Sulfamethoxazole without interference from excipients, impurities, or degradation products.[17] This is why forced degradation studies are performed during development.

    • Accuracy & Precision: Accuracy (trueness) and precision (scatter) define how reliable a single result is. We assess precision at three levels: Repeatability (same conditions, short interval), Intermediate Precision (different days, analysts, equipment within one lab), and Reproducibility (between labs).[7] The inter-laboratory study directly measures reproducibility, the most challenging precision metric.

    • Linearity & Range: We establish linearity to prove the method's response is proportional to the analyte concentration. The range is the interval where this linearity, along with acceptable accuracy and precision, is demonstrated.[15] For a drug product assay, this is typically 80-120% of the test concentration.

    • Robustness: This is a measure of the method's resilience. During development, we deliberately make small changes to parameters like mobile phase pH (±0.2), column temperature (±5°C), or mobile phase composition (±2%) to ensure these variations do not significantly impact the results.[17][18][19] A robust method is crucial for successful transfer between labs, where minor differences in equipment and environment are inevitable.

Data Analysis and Acceptance Criteria

All data from the participating labs must be collected and analyzed centrally. Statistical tools are essential for an objective evaluation of the method's performance.[20] Analysis of Variance (ANOVA) is a powerful technique to parse out the different sources of variation (within-lab, between-lab).

Hypothetical Validation Data Summary

The following tables represent typical data and acceptance criteria for the validation of an HPLC-UV method for the assay of a Sulfamethoxazole 400 mg tablet.

Table 1: Linearity

Concentration (% of Target) Theoretical (mg/mL) Mean Response (n=3)
80% 0.08 798500
90% 0.09 899100
100% 0.10 1001500
110% 0.11 1099800
120% 0.12 1202300
Acceptance Criteria Correlation Coefficient (r²) ≥ 0.999

| Result | | 0.9999 |

Table 2: Accuracy & Precision (Single Laboratory)

Level (% of Target) Mean Recovery (%, n=9) Repeatability (%RSD) Intermediate Precision (%RSD)
80% 99.8% 0.5% 0.8%
100% 100.3% 0.4% 0.7%
120% 100.1% 0.6% 0.9%

| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% | ≤ 2.0% |

Table 3: Inter-Laboratory Reproducibility Results

Laboratory Sample Lot A Mean Assay (%, n=6) Sample Lot B Mean Assay (%, n=6)
Laboratory 1 (Originator) 100.2% 99.5%
Laboratory 2 99.8% 99.1%
Laboratory 3 100.5% 99.9%
Overall Mean 100.17% 99.50%
Standard Deviation (SD) 0.36 0.40
Reproducibility (%RSD) 0.36% 0.40%

| Acceptance Criteria | Overall %RSD across all labs ≤ 5.0% |

Note: Acceptance criteria must be scientifically justified and appropriate for the method's intended purpose.

Detailed Experimental Protocol: HPLC-UV Assay for Sulfamethoxazole Tablets

This protocol is representative of a standard method suitable for inter-laboratory validation.

1. Reagents and Materials

  • Sulfamethoxazole Reference Standard (USP or equivalent, purity >99.5%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (Reagent Grade)

  • Phosphoric Acid (Reagent Grade)

  • Deionized Water (>18 MΩ·cm)

  • Sulfamethoxazole 400 mg Tablets

  • 0.45 µm Nylon Syringe Filters

2. Solutions Preparation

  • Mobile Phase: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of potassium phosphate monobasic in 1 L of deionized water. Adjust pH to 3.0 with phosphoric acid. The mobile phase is a 70:30 (v/v) mixture of this buffer and acetonitrile. Filter and degas before use.

  • Diluent: 50:50 (v/v) Methanol and Water.

  • Standard Stock Solution (~1.0 mg/mL): Accurately weigh ~25 mg of Sulfamethoxazole Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (~0.1 mg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with diluent.

3. Sample Preparation

  • Calculate the average weight of 20 Sulfamethoxazole tablets.

  • Grind the tablets to a fine, uniform powder.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Sulfamethoxazole into a 100 mL volumetric flask.

  • Add ~70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow to cool to room temperature and dilute to volume with diluent. Mix well.

  • Transfer an aliquot to a centrifuge tube and centrifuge for 10 minutes at 3000 rpm.

  • Dilute 5.0 mL of the supernatant to 50 mL with diluent.

  • Filter the final solution through a 0.45 µm nylon syringe filter into an HPLC vial.

4. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 70:30 (v/v) 25mM Phosphate Buffer (pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Run Time | ~10 minutes |

5. System Suitability Test (SST)

  • Rationale: The SST is a self-validating check performed before any sample analysis to ensure the chromatographic system is performing adequately.

  • Procedure: Make five replicate injections of the Working Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Areas: ≤ 2.0%

Conclusion

The inter-laboratory validation of an analytical method for Sulfamethoxazole is a rigorous but essential process. It moves beyond the performance of a method in a single, controlled environment to prove its utility and reliability in the real world. By following a structured approach grounded in regulatory principles from the ICH, FDA, and EMA, and by meticulously planning the study, comparing appropriate methods, and using robust statistical analysis, drug development professionals can generate the high-quality data necessary for regulatory submissions. A successfully completed inter-laboratory study provides the ultimate confidence that the analytical method is truly fit for its intended purpose, ensuring consistent product quality and patient safety across the entire pharmaceutical lifecycle.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguideline URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Specificity & Robustness Source: Pharma Validation URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies Source: Scirp.org URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Simultaneous determination of sulfamethoxazole and trimethoprim in biological fluids for high-throughput analysis: comparison of HPLC with ultraviolet and tandem mass spectrometric detection Source: PubMed URL: [Link]

  • Title: Validation of Analytical Methods: EMA and FDA Audit Findings Source: PharmaRegulatory.in URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: View of Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension Source: UMT Journals URL: [Link]

  • Title: Development and validation RP-HPLC method for simultaneous estimation of Sulfamethoxazole and Trimethoprim Source: Indian Journal of Research in Pharmacy and Biotechnology URL: [Link]

  • Title: Method Validation and Robustness Source: LCGC International URL: [Link]

  • Title: Statistical tools and approaches to validate analytical methods: methodology and practical examples Source: Springer URL: [Link]

  • Title: Methodology of Inter-comparison Tests and Statistical Analysis of Test Results Source: DiVA portal URL: [Link]

  • Title: Analysis of interlaboratory comparison when the measurements are not normally distributed Source: Archimer URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Q2 Robust Source: Scribd URL: [Link]

  • Title: Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa Source: USP-NF URL: [Link]

  • Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES Source: ResearchGate URL: [Link]

  • Title: Comparison of different statistical methods for evaluation of proficiency test data Source: Springer URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: usp 1224 transfer of analytical procedures Source: CMC Drug Product Development Regulatory Consulting Pharma URL: [Link]

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  • Title: Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 Source: YouTube URL: [Link]

  • Title: Eight Steps to Method Validation in a Clinical Diagnostic Laboratory Source: American Society for Clinical Pathology (ASCP) URL: [Link]

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  • Title: (PDF) Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method Source: ResearchGate URL: [Link]

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Comparative

A Comparative In Silico Analysis of Dihydropteroate Synthase Inhibition by Isosulfamethoxazole and Sulfamethoxazole

A Guide for Researchers in Drug Development In the landscape of antimicrobial research, the sulfonamide class of drugs has long been a cornerstone in combating bacterial infections. Their mechanism of action, the competi...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

In the landscape of antimicrobial research, the sulfonamide class of drugs has long been a cornerstone in combating bacterial infections. Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway, has been a subject of extensive study.[1] This guide presents a detailed comparative molecular docking study of two isomeric sulfonamides, Sulfamethoxazole (SMX) and its lesser-studied isomer, Isosulfamethoxazole (ISMX). By elucidating the nuanced differences in their binding interactions with DHPS, we aim to provide researchers, scientists, and drug development professionals with valuable insights into structure-activity relationships that can inform the design of more potent and specific antibacterial agents.

Introduction: The Tale of Two Isomers

Sulfamethoxazole is a well-established antibiotic, widely used in combination with trimethrim.[2] Its chemical structure, 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, allows it to mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA).[3] Isosulfamethoxazole, or 4-Amino-N-(3-methyl-5-isoxazolyl)benzenesulfonamide, is a structural isomer of SMX.[4] While sharing the same molecular formula and weight, the different arrangement of atoms in the isoxazole ring is hypothesized to influence its binding affinity and inhibitory potential against DHPS. This in-silico study is designed to rigorously test this hypothesis through a validated molecular docking protocol.

Physicochemical Properties: A Foundation for Interaction

Before delving into the complexities of molecular docking, it is crucial to understand the fundamental physicochemical properties of both molecules. These properties, summarized in Table 1, govern how these molecules behave in a biological system and provide initial clues to their potential interactions with a protein target.

PropertySulfamethoxazoleIsosulfamethoxazoleReference
Molecular Formula C₁₀H₁₁N₃O₃SC₁₀H₁₁N₃O₃S[1][5]
Molecular Weight 253.28 g/mol 253.28 g/mol [1][5]
CAS Number 723-46-617103-52-5[1][5]
Polar Surface Area (PSA) 98.22 Ų106.60 Ų[1][6]
logP (Octanol-Water Partition Coefficient) 0.890.9[1][6]
Hydrogen Bond Donors 22[1][5]
Hydrogen Bond Acceptors 56[1][5]
Rotatable Bonds 23[1][5]

Table 1. Comparative Physicochemical Properties of Sulfamethoxazole and Isosulfamethoxazole.

Molecular Structures

The subtle yet significant difference in the structures of Sulfamethoxazole and Isosulfamethoxazole lies in the attachment of the sulfonyl group to the isoxazole ring.

G cluster_SMX Sulfamethoxazole cluster_ISMX Isosulfamethoxazole SMX ISMX

Caption: 2D structures of Sulfamethoxazole and Isosulfamethoxazole.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section outlines a comprehensive and reproducible workflow for the comparative molecular docking of Sulfamethoxazole and Isosulfamethoxazole against Escherichia coli Dihydropteroate Synthase (DHPS). The rationale behind each step is provided to ensure a thorough understanding of the experimental design.

workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase p_prep Protein Preparation docking Molecular Docking p_prep->docking Prepared Receptor l_prep Ligand Preparation l_prep->docking Prepared Ligands analysis Post-Docking Analysis docking->analysis Docking Poses & Scores

Caption: Overall workflow for the comparative docking study.

Part 1: Receptor Preparation

The foundational step in any docking study is the meticulous preparation of the target protein structure. For this study, we will utilize the crystal structure of E. coli DHPS.

  • Protein Structure Retrieval: Download the 3D crystal structure of Escherichia coli Dihydropteroate Synthase (DHPS) from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1AJ0, which is a structure of DHPS in complex with a sulfonamide.[7]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This ensures that the docking simulation is not influenced by extraneous factors.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, which are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4. This step is critical for accurately modeling electrostatic interactions.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This results in a more stable and realistic receptor conformation.

Part 2: Ligand Preparation

Accurate representation of the small molecules is equally important for a successful docking simulation.

  • 2D to 3D Conversion: Obtain the 2D structures of Sulfamethoxazole and Isosulfamethoxazole. These can be sourced from chemical databases like PubChem.[8][9] Convert these 2D structures into 3D conformations using a molecular modeling software.

  • Ligand Protonation and Tautomer Generation: Generate possible ionization states and tautomers for each ligand at a physiological pH. This is crucial as the charge and tautomeric form of a ligand can significantly impact its binding mode.

  • Energy Minimization: Perform energy minimization on the 3D structures of the ligands to obtain their lowest energy conformations. This ensures that the docking algorithm starts with a physically plausible ligand structure.

Part 3: Molecular Docking

With the prepared receptor and ligands, the core of the in-silico experiment can now be performed.

  • Grid Generation: Define a docking grid box that encompasses the active site of DHPS. The active site can be identified based on the location of the co-crystallized ligand in the original PDB structure or from published literature.[7] The grid defines the search space for the docking algorithm.

  • Docking Simulation: Perform the molecular docking using a validated docking program (e.g., AutoDock Vina, Glide). The software will systematically explore different conformations and orientations of each ligand within the defined active site, scoring each pose based on a scoring function that estimates the binding affinity.

  • Pose Generation: Generate a set of top-scoring binding poses for each ligand. These poses represent the most likely binding modes of the molecules to the DHPS active site.

Part 4: Post-Docking Analysis

The final and most insightful phase of the study involves a thorough analysis of the docking results.

  • Binding Affinity Comparison: Compare the docking scores (predicted binding affinities) of Sulfamethoxazole and Isosulfamethoxazole. A more negative docking score generally indicates a stronger predicted binding affinity.

  • Interaction Analysis: Visualize the top-scoring poses of each ligand within the DHPS active site. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligands and the surrounding amino acid residues.

  • Comparative Interaction Mapping: Create a detailed map of the interactions for both molecules to highlight the similarities and differences in their binding modes. This will provide a structural basis for any observed differences in binding affinity.

Predicted Binding Affinities and Interactions

The results of the molecular docking simulations are summarized in Table 2. These values provide a quantitative and qualitative comparison of the binding of Sulfamethoxazole and Isosulfamethoxazole to the DHPS active site.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Sulfamethoxazole -8.5Arg63, Ser219, Arg220, Phe190
Isosulfamethoxazole -8.2Arg63, Ser219, Arg220, Pro64

Table 2. Predicted Binding Affinities and Key Interacting Residues from a Hypothetical Docking Study. Note: These values are for illustrative purposes and would be replaced with actual data from a docking simulation.

Discussion and Mechanistic Insights

The hypothetical docking results suggest that both Sulfamethoxazole and Isosulfamethoxazole are predicted to bind favorably to the active site of DHPS. The slightly more favorable predicted binding affinity for Sulfamethoxazole could be attributed to a more optimal hydrogen bonding network and hydrophobic interactions within the binding pocket.

The shared interactions with key residues such as Arg63, Ser219, and Arg220, which are known to be crucial for sulfonamide binding, indicate that both isomers occupy the PABA binding site and act as competitive inhibitors.[7] The subtle differences in their interaction profiles, particularly with residues like Phe190 and Pro64, are likely a direct consequence of the isomeric difference in their isoxazole rings. These nuanced distinctions in binding can have significant implications for their inhibitory potency and are a prime example of how minor structural modifications can influence biological activity.

Conclusion and Future Directions

This comparative docking study provides a robust framework for evaluating the inhibitory potential of Sulfamethoxazole and its isomer, Isosulfamethoxazole, against DHPS. The detailed protocol and analysis offer a clear path for researchers to conduct similar in-silico investigations. The hypothetical results underscore the importance of subtle structural variations in drug-receptor interactions.

Future work should focus on validating these in-silico predictions through in-vitro enzyme inhibition assays to determine the IC50 values of both compounds against DHPS. Furthermore, crystallographic studies of DHPS in complex with Isosulfamethoxazole would provide definitive experimental evidence of its binding mode and interactions, further enriching our understanding of sulfonamide-based drug design.

References

  • LookChem. Isosulfamethoxazole. LookChem. Accessed December 19, 2023. [Link]

  • Symtera Analytics. Isosulfamethoxazole. Symtera Analytics. Accessed December 19, 2023. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Compliant Disposal of Isosulfamethoxazole

This guide provides an in-depth, procedural framework for the safe and environmentally responsible disposal of Isosulfamethoxazole. As researchers, scientists, and drug development professionals, our commitment to scient...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and environmentally responsible disposal of Isosulfamethoxazole. As researchers, scientists, and drug development professionals, our commitment to scientific integrity extends to the entire lifecycle of the materials we handle, from discovery to disposal. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of our responsibility to protect our colleagues and the environment. This document is structured to provide not just a series of steps, but the causal logic and regulatory context that underpins them, ensuring a self-validating system of laboratory safety.

Section 1: The Foundational Step: Hazard Assessment and Classification

The entire disposal pathway for any chemical is dictated by its initial hazard classification. Improper classification can lead to regulatory violations, environmental damage, and unacceptable safety risks. Isosulfamethoxazole, like many specialized research chemicals, must be evaluated against the criteria set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]

A pharmaceutical waste is deemed hazardous if it is either explicitly "listed" by the EPA (P- or U-lists) or exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[2][4]

  • RCRA Listing: Isosulfamethoxazole is not found on the P- or U-lists of acute hazardous wastes.[4][5]

  • Characteristic Evaluation: Based on available Safety Data Sheets (SDS) for the closely related compound Sulfamethoxazole, we must evaluate its characteristics.

    • Toxicity: The primary concern for Isosulfamethoxazole is its potential toxicity. SDS information indicates that related sulfonamides are harmful to aquatic life. This characteristic necessitates that the compound be managed as a hazardous waste to prevent its release into the environment.

G cluster_0 Hazard Classification Workflow Start Isosulfamethoxazole Waste Generated CheckListed Is it a RCRA P- or U-Listed Waste? Start->CheckListed CheckChars Does it exhibit hazardous characteristics (e.g., Toxicity)? CheckListed->CheckChars No Hazardous Manage as RCRA Hazardous Waste CheckChars->Hazardous Yes (Aquatic Toxicity) NonHazardous Manage as Non-Hazardous (Best Practice: Still use incineration) CheckChars->NonHazardous No

Caption: Decision workflow for classifying Isosulfamethoxazole waste.

Section 2: Personnel Safety and Handling Precautions

Before any disposal-related activity, ensuring the safety of laboratory personnel is paramount. The Occupational Safety and Health Administration (OSHA) mandates specific measures for handling hazardous chemicals.[6][7][8] The causality is simple: you cannot safely dispose of a substance if you cannot safely handle it first.

Engineering Controls: All handling of Isosulfamethoxazole powder and preparation of its solutions should occur within a certified chemical fume hood to prevent inhalation of aerosols or dust.[9]

Personal Protective Equipment (PPE): A multi-barrier approach is essential. The following table summarizes the required PPE, which must be worn at all times when handling Isosulfamethoxazole waste.[10][11][12]

PPE ComponentSpecificationRationale for Use
Gloves Nitrile or other chemically resistant gloves.Prevents dermal absorption and allergic skin reactions.[10]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of liquid waste or airborne powder.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be required if there is a risk of aerosolization outside of a fume hood.Prevents inhalation, which can cause respiratory sensitization.

Section 3: On-Site Waste Segregation and Containment

Proper segregation prevents dangerous chemical reactions and ensures that waste streams are managed by the correct, compliant disposal pathway.[9][13] Commingling Isosulfamethoxazole waste with non-hazardous trash or other chemical waste streams is a serious compliance violation.

Step-by-Step Segregation Protocol:

  • Establish Designated Containers: Use separate, dedicated hazardous waste containers for each type of Isosulfamethoxazole waste.

  • Solid Waste:

    • What to include: Excess Isosulfamethoxazole powder, contaminated weigh paper, spatulas, and PPE (gloves, etc.).

    • Container: A sealable, rigid container clearly labeled "Hazardous Waste: Isosulfamethoxazole (Solid)."

  • Liquid Waste:

    • What to include: Solutions containing Isosulfamethoxazole.

    • Segregation is Key: Use separate containers for halogenated and non-halogenated solvent waste.

    • Container: A sealable, chemically compatible (e.g., glass or polyethylene) container. Label clearly as "Hazardous Waste: Isosulfamethoxazole in [Solvent Name]" and specify if it is halogenated or non-halogenated.

  • Contaminated Sharps:

    • What to include: Any needles, syringes, or broken glassware contaminated with Isosulfamethoxazole.

    • Container: A red, puncture-proof sharps container labeled with the universal biohazard symbol and as hazardous chemical waste.[8]

Container Management: All waste containers must be kept closed and sealed when not in use. They must be structurally sound, free of leaks, and stored in a designated satellite accumulation area within the lab or a central accumulation area.[14][15]

Section 4: The Absolute Prohibition: No Drain Disposal

Under the EPA's Final Rule on Management of Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P), the sewering of hazardous pharmaceutical waste is strictly prohibited.[1][5][15]

The scientific justification for this ban is overwhelming. Wastewater treatment facilities are not designed to filter out complex pharmaceutical molecules like Isosulfamethoxazole. Disposing of this compound down the drain leads to its direct release into aquatic ecosystems, where it can have toxic effects on wildlife and contribute to the broader problem of environmental pharmaceutical contamination.[16]

Section 5: Approved Disposal Protocol: From Bench to Destruction

The only compliant and environmentally sound method for disposing of Isosulfamethoxazole waste is through a licensed hazardous waste management company. The process follows the EPA's "cradle-to-grave" mandate, ensuring the waste is tracked from its point of generation to its final destruction.[4][5]

G cluster_1 Compliant Disposal Workflow A 1. Segregate Waste at Point of Generation (Solid, Liquid, Sharps) B 2. Contain in Labeled, Sealed RCRA Container A->B C 3. Store in Designated Accumulation Area B->C D 4. Schedule Pickup with Licensed Waste Vendor C->D E 5. Complete Hazardous Waste Manifest D->E F 6. Licensed Transporter Collects Waste E->F G 7. Transport to Permitted TSDF* F->G H 8. Destruction via High-Temperature Incineration G->H I 9. Receive Certificate of Destruction H->I label_tsdf *TSDF: Treatment, Storage, and Disposal Facility

Caption: Step-by-step workflow for the compliant disposal of Isosulfamethoxazole.

Procedural Steps:

  • Accumulation: Collect and store segregated waste as described in Section 3.

  • Vendor Coordination: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed hazardous waste disposal vendor. Contact them to schedule a pickup.

  • Documentation: For every shipment of hazardous waste, a Uniform Hazardous Waste Manifest must be completed.[5] This is a legal document that tracks the waste from your facility to its ultimate destination. Your EHS office will manage this process.

  • Final Destruction: The designated disposal method for pharmaceutical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][2] This process completely destroys the active pharmaceutical ingredient, preventing its release into the environment.

Section 6: Emergency Procedures: Spill and Exposure Management

Preparedness is a critical component of laboratory safety. In the event of an accidental release, a swift and correct response can mitigate potential harm.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or involves a volatile solvent, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels.[17]

  • Collect: Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container.[17]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your EHS department.

Personnel Exposure First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10][18]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]

By adhering to this comprehensive guide, you ensure that your work with Isosulfamethoxazole is conducted with the highest standards of safety, regulatory compliance, and environmental stewardship from beginning to end.

References

  • Healthcare Environmental Resource Center (HERC). (n.d.). Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (2024). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Stericycle. (n.d.). Pharmaceutical Waste & Medication Disposal Explained. Retrieved from [Link]

  • Daniels Health. (2024). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]

  • MCF Environmental Services. (2023). Waste Management Requirements for Pharmaceutical Waste. Retrieved from [Link]

  • Greenbook.net. (2017). Thiabendazole Safety Data Sheet. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Standard Operating Procedure Hazardous Waste Storage and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. Retrieved from [Link]

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  • Federal Register. (2015). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

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  • Rx Destroyer. (2021). OSHA Guidelines for Medical Waste. Retrieved from [Link]

  • Chron.com. (n.d.). OSHA Regulations Regarding Medication Management. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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